1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Description
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Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-10-2-4(11)1-9-10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTWIXMEOBPWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven methodology for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol, a fluorinated heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. The narrative emphasizes chemical logic, experimental robustness, and strategic considerations for process optimization. We present a preferred synthetic pathway involving the formation of a pyrazol-4-ol intermediate followed by a regioselective N-alkylation. This guide includes step-by-step protocols, mechanistic insights, and a comparative analysis of potential synthetic strategies, designed to equip researchers, chemists, and drug development professionals with the necessary knowledge for successful synthesis and scale-up.
Introduction: The Significance of the Fluorinated Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] The introduction of fluorine atoms, particularly the trifluoroethyl group, into such scaffolds can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The title compound, this compound, combines the versatile pyrazole core with a 2,2,2-trifluoroethyl N-substituent and a C-4 hydroxyl group, making it a valuable building block for the synthesis of novel bioactive compounds. The C-4 hydroxyl provides a key vector for further functionalization, enabling its incorporation into more complex molecular architectures.
Strategic Overview: Retrosynthetic Analysis
Two primary retrosynthetic strategies can be envisioned for the synthesis of the target molecule. The selection of the optimal route depends on factors such as starting material availability, regioselectivity control, and overall step economy.
Strategy 1 (Recommended): This approach involves the initial synthesis of the pyrazol-4-ol core, followed by the crucial N-alkylation step. This route is advantageous because methods for synthesizing pyrazol-4-ols are well-documented, and it isolates the challenging regioselective alkylation as the final step.
Strategy 2: This alternative route begins with the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole, which is readily accessible from commercially available 2,2,2-trifluoroethylhydrazine.[2] However, the subsequent direct hydroxylation at the C-4 position of an N-substituted pyrazole is challenging and often lacks selectivity, potentially requiring a more convoluted multi-step sequence (e.g., bromination, metalation, oxidation). Therefore, this guide will focus on the more robust and direct approach of Strategy 1.
Recommended Synthetic Pathway & Experimental Protocols
The proposed synthesis is a two-step process starting from the commercially available 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This pathway offers a reliable and scalable route to the target compound.
Step 1: Synthesis of 1H-Pyrazol-4-ol
The conversion of a C-B bond to a C-O bond is a highly efficient and reliable transformation. Here, the boronic ester of pyrazole is oxidized using basic hydrogen peroxide to yield the pyrazol-4-ol intermediate. This method avoids the harsher conditions or multi-step processes associated with other hydroxylation strategies.
Protocol 1: Oxidation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Materials & Reagents:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen peroxide (30% in H₂O, 1.1 eq)
-
Sodium hydroxide (2 M aqueous solution, 1.1 eq)
-
Hydrochloric acid (2 N aqueous solution)
-
Dichloromethane (DCM)
-
Isopropanol
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) and dissolve in anhydrous THF (approx. 0.4 M).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the 2 M NaOH solution (1.1 eq) followed by the dropwise addition of 30% H₂O₂ (1.1 eq), ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with deionized water.
-
Carefully acidify the mixture to pH ~3-4 with 2 N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (4x). Due to the product's polarity, subsequent extractions with a 4:1 mixture of DCM/isopropanol (4x) are recommended to maximize recovery.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 1H-pyrazol-4-ol is often a solid and can be carried forward to the next step without further purification. Purity can be assessed by ¹H NMR and LC-MS.
-
Step 2: N-Alkylation of 1H-Pyrazol-4-ol
This is the key regioselective step. The N-alkylation of an unsymmetrical pyrazole can yield two different regioisomers (N1 and N2). For 1H-pyrazol-4-ol, the electronic symmetry means the regioselectivity will be primarily governed by the reaction conditions. The use of a strong base like sodium hydride (NaH) to form the pyrazolate anion, followed by reaction with a highly reactive electrophile like 2,2,2-trifluoroethyl triflate, provides a robust method for this transformation.
Causality Behind Experimental Choices:
-
Electrophile: 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) is chosen over the corresponding iodide or bromide due to its significantly higher reactivity, which allows the reaction to proceed efficiently at lower temperatures, minimizing side reactions.[3]
-
Base & Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, forming the pyrazolate anion in situ. Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the sodium cation and promoting a high reaction rate.
Protocol 2: Synthesis of this compound
-
Materials & Reagents:
-
1H-Pyrazol-4-ol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf, 1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes or diethyl ether (3x) to remove the mineral oil, decanting the solvent carefully via cannula each time.
-
Add anhydrous DMF to the washed NaH to create a suspension (approx. 0.5 M). Cool the suspension to 0 °C.
-
Dissolve the crude 1H-pyrazol-4-ol (1.0 eq) in a separate flask with a minimum amount of anhydrous DMF.
-
Deprotonation: Add the pyrazol-4-ol solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. Hydrogen gas evolution should be observed.
-
Alkylation: Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with deionized water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
-
Data Presentation & Characterization
While specific experimental data for the final compound is not available in the cited literature, the expected outcomes and characterization data can be inferred from analogous structures.
Table 1: Summary of N-Alkylation Conditions for Pyrazoles
| Pyrazole Substrate | Alkylating Agent | Base / Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3,5-dimethyl-1H-pyrazole | Methyl iodide | K₂CO₃ | THF | 25-30 | 78 | [4] |
| 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | MgBr₂, i-Pr₂NEt | THF | 25 | 44-90 | [5] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | Reflux | 77 | [6] |
| 3-CF₃-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | Mixture |[1] |
Expected Characterization for this compound:
-
¹H NMR: Expect signals for the two pyrazole protons (C3-H and C5-H) as singlets, a quartet for the methylene group (-CH₂CF₃) due to coupling with the fluorine atoms, and a broad singlet for the hydroxyl proton (-OH).
-
¹⁹F NMR: Expect a triplet corresponding to the -CF₃ group due to coupling with the adjacent methylene protons.
-
¹³C NMR: Expect signals for the three pyrazole carbons, and a quartet for the -CH₂- carbon and a quartet for the -CF₃ carbon due to C-F coupling.
-
Mass Spectrometry (HRMS-ESI): Calculated m/z for C₅H₆F₃N₂O [M+H]⁺ would be approximately 167.0427. The observed value should be within 5 ppm.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the oxidation of a 4-borylated pyrazole precursor followed by a direct N-alkylation with a reactive trifluoroethylating agent. This guide provides a robust, literature-supported framework for this synthesis. The presented protocols emphasize safety, efficiency, and mechanistic understanding, empowering researchers to produce this valuable chemical building block for applications in drug discovery and development. Careful control of the N-alkylation step is critical for success, and the use of highly reactive electrophiles like triflates is recommended to ensure high conversion.
References
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Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
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Li, Y., & Hou, G. (2022). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 24(30), 5561–5565. [Link]
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Gusak, K. N., Egorova, A. A., Guda, M. R., Charushin, V. N., & Chupakhin, O. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
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Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633. [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]
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Henderson, D. R., & Riederer, M. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9. [Link]
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PubChem. (n.d.). 2,2,2-Trifluoroethylhydrazine. National Center for Biotechnology Information. [Link]
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Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-547. [Link]
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Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26365–26379. [Link]
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An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-ol
Abstract: This technical guide provides a comprehensive analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The molecular architecture uniquely combines the metabolically stable pyrazole core, a privileged scaffold in numerous pharmaceuticals, with a trifluoroethyl group, known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and target-binding affinity.[1][2] This document delineates the compound's physicochemical properties, provides a detailed, mechanistically-grounded synthetic protocol, explores its characteristic reactivity, and discusses its potential applications in the development of novel therapeutic agents. The insights and methodologies presented herein are intended to serve as a foundational resource for scientists engaged in the design and synthesis of advanced chemical entities.
Molecular Architecture and Physicochemical Profile
The structure of this compound is centered on a five-membered aromatic pyrazole ring, substituted at the N1 position with a 2,2,2-trifluoroethyl moiety and at the C4 position with a hydroxyl group. This strategic combination of functional groups dictates its chemical behavior and potential utility.
-
Pyrazole Core: The pyrazole ring is an established pharmacophore, prized for its metabolic stability and its ability to participate in hydrogen bonding and other non-covalent interactions within biological targets.[3][4]
-
Trifluoroethyl Group: The presence of the highly electronegative fluorine atoms in the trifluoroethyl group exerts a strong electron-withdrawing inductive effect. This modulates the electronic properties of the pyrazole ring and can significantly enhance the compound's metabolic stability by blocking potential sites of oxidative metabolism.[5]
-
Hydroxyl Group: The C4-hydroxyl group is a versatile chemical handle. It can act as both a hydrogen bond donor and acceptor, and its acidity is influenced by the electronic effects of the other substituents. It also allows for a wide range of derivatization reactions, making the molecule a valuable synthetic intermediate. The molecule can exist in tautomeric equilibrium with its keto form, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4(5H)-one.
A summary of its key physicochemical properties is presented below.
| Property | Value / Description | Source |
| Molecular Formula | C₅H₅F₃N₂O | - |
| Molecular Weight | 182.10 g/mol | - |
| CAS Number | 288251-60-5 (for the related carboxylic acid) | |
| Physical Form | Predicted to be a solid at room temperature. | |
| InChI Key | Predicted based on structure | - |
| Predicted pKa | ~7-8 (Phenolic hydroxyl) | - |
| Predicted LogP | ~0.5-1.0 | - |
Synthesis and Purification Workflow
The synthesis of this compound can be efficiently achieved through a two-step sequence involving the initial formation of the pyrazole core followed by N-alkylation. The causality behind this strategy is to first establish the stable heterocyclic ring and then introduce the fluorinated side chain, a common and effective approach in heterocyclic chemistry.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-1H-pyrazole
This procedure involves the acid-catalyzed condensation of a protected malondialdehyde equivalent with hydrazine.
-
Reaction Setup: To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in water, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Hydrolysis: Stir the mixture at room temperature for 2 hours to facilitate the hydrolysis of the acetal groups.
-
Cyclization: Add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 20 °C.
-
Heating: Heat the reaction mixture to reflux (100-110 °C) for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-1H-pyrazole. The product is often pure enough for the next step without further purification.
Step 2: N-Alkylation to yield this compound [6]
This step utilizes a potent electrophile to introduce the trifluoroethyl group onto the pyrazole nitrogen. The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reagents and facilitates the SN2 reaction.
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 4-hydroxy-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. K₂CO₃ is a suitable base for deprotonating the pyrazole N-H without affecting the less acidic hydroxyl group.
-
Alkylation: Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 80 °C and stir for 6-12 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into ice water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The following table summarizes the predicted data based on structurally similar compounds.[6][7]
| Technique | Predicted Data |
| ¹H NMR | δ 7.5-7.8 (s, 1H, pyrazole-H), δ 7.4-7.7 (s, 1H, pyrazole-H), δ 5.0-6.0 (br s, 1H, OH), δ 4.6-4.9 (q, J ≈ 8-9 Hz, 2H, N-CH₂ CF₃) |
| ¹³C NMR | δ 140-150 (pyrazole-C), δ 125-135 (pyrazole-C), δ 123 (q, J ≈ 277 Hz, C F₃), δ 120-130 (pyrazole-C), δ 50-55 (q, J ≈ 35 Hz, N-C H₂CF₃) |
| ¹⁹F NMR | δ -70 to -75 (t, J ≈ 8-9 Hz, 3F, N-CH₂CF₃ ) |
| IR (cm⁻¹) | 3200-3500 (O-H stretch, broad), 2900-3000 (C-H stretch), 1500-1600 (C=N, C=C stretch), 1100-1300 (C-F stretch, strong) |
| HRMS (ESI) | m/z calculated for C₅H₆F₃N₂O [M+H]⁺: 183.0427; found: [Expected value] |
Chemical Reactivity and Derivatization Potential
The molecule possesses three primary sites for chemical transformation: the C4-hydroxyl group, the C-H bonds of the pyrazole ring, and the N2 lone pair, making it a versatile platform for generating chemical libraries.
Caption: Key reactivity sites and derivatization pathways.
-
Reactions at the C4-Hydroxyl Group:
-
O-Alkylation: The hydroxyl group can be readily deprotonated with a suitable base (e.g., NaH) and alkylated with various alkyl halides to form ethers, expanding the structural diversity.
-
O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding esters. These esters can function as prodrugs or serve to modulate the compound's physical properties.
-
-
Reactions on the Pyrazole Ring:
-
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution. The hydroxyl group is an activating, ortho-, para-director, while the N-trifluoroethyl group is deactivating. The C5 position is the most likely site for substitution reactions like halogenation (using N-bromosuccinimide or N-iodosuccinimide) or nitration.
-
Metal-Catalyzed Cross-Coupling: The pyrazole scaffold can act as a directing group in transition metal-catalyzed C-H activation and functionalization reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at the C5 position.[8]
-
Applications in Drug Discovery and Materials Science
The structural features of this compound make it a highly attractive scaffold for drug development.
-
Privileged Scaffold in Medicinal Chemistry: Pyrazole derivatives are central components of numerous approved drugs, including anti-inflammatory agents like celecoxib, showcasing their proven therapeutic value.[2][3] Their biological activities are extensive, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][9][10]
-
Fluorine in Drug Design: The incorporation of the trifluoroethyl group is a well-established strategy to enhance a molecule's pharmacokinetic profile. It can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]
-
Therapeutic Potential: Based on the known activities of related pyrazole compounds, derivatives of this scaffold are promising candidates for development as:
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives. The following information is based on data from structurally related pyrazole compounds.[11][12][13]
-
Hazard Identification:
-
Harmful if swallowed (H302).
-
Causes skin irritation (H315).
-
May cause eye irritation (H320).
-
May cause respiratory irritation (H335).
-
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and incompatible materials.
-
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic building block. The strategic incorporation of a trifluoroethyl group onto the proven pyrazole pharmacophore results in a scaffold with immense potential for drug discovery and development. Its well-defined reactivity allows for systematic structural modification, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in the pursuit of novel and improved therapeutic agents.
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Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. SpringerLink. (2025-10-29). [Link]
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2-Methyl-1-(4-{2-[1-(2,2,2-Trifluoroethyl)-1h-1,2,4-Triazol-5-Yl]-4,5-Dihydro[1]benzoxepino[5,4-D][1][8]thiazol-8-Yl}-1h-Pyrazol. PubChem.[Link]
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Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - NIH. National Institutes of Health. (2024-10-25). [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. PubMed Central. (2023-07-13). [Link]
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3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol - NIH. National Institutes of Health.[Link]
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ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. | Request PDF - ResearchGate. ResearchGate. (2025-08-07). [Link]
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(PDF) Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - ResearchGate. ResearchGate. (2025-10-02). [Link]
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ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. PubChem.[Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. ResearchGate. (2026-01-08). [Link]
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- 8. Buy 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
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- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structure Elucidation of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Abstract
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. However, the generation of a new molecular entity is only the first step; its unambiguous structural verification is paramount. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol, a compound featuring both a trifluoroethyl moiety and a substituted pyrazole core. We will detail a multi-technique analytical workflow, emphasizing the causality behind experimental choices and the logic of data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural confirmation, moving beyond simple data reporting to a holistic, self-validating analytical narrative.
Introduction and Strategic Overview
The target molecule, this compound, is a functionalized pyrazole. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The incorporation of a trifluoroethyl group can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity. Therefore, confirming the precise architecture of such compounds is critical for establishing structure-activity relationships (SAR).
The primary analytical challenge lies in confirming the substitution pattern. Synthesis of N-substituted pyrazoles can often yield regioisomers. For this target, we must definitively prove:
-
The trifluoroethyl group is on the N1 position of the pyrazole ring.
-
The hydroxyl group is on the C4 position, ruling out the C3 and C5 isomers.
-
The potential for keto-enol tautomerism.
Caption: Overall workflow for the structure elucidation of this compound.
Mass Spectrometry: Confirming the Elemental Composition
The first step in any structure elucidation is to verify the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary accuracy to distinguish between compounds with the same nominal mass.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation : Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Mode : Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Analysis : Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical calculated mass. The mass error should be less than 5 ppm.
Data Interpretation
The molecular formula for this compound is C₅H₅F₃N₂O.[3] The expected HRMS data provides the foundational evidence upon which all subsequent spectroscopic interpretation is built.
| Parameter | Expected Value |
| Molecular Formula | C₅H₅F₃N₂O |
| Exact Mass | 166.0354 |
| [M+H]⁺ (Calculated) | 167.0432 |
A measured m/z value within 5 ppm of 167.0432 confirms the elemental composition, immediately validating the presence of all expected atoms.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. It serves as a qualitative check to ensure the major structural components (hydroxyl group, aromatic ring, C-F bonds) are present.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition : Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.
-
Processing : Perform a background subtraction using the empty ATR crystal.
Data Interpretation
The IR spectrum provides a characteristic "fingerprint" of the molecule. Key absorption bands are expected that correspond to specific vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. |
| 3150 - 3100 | C-H stretch | Aromatic (Pyrazole) | Indicates C-H bonds on the pyrazole ring. |
| 2980 - 2850 | C-H stretch | Aliphatic (-CH₂-) | Corresponds to the trifluoroethyl methylene group. |
| 1600 - 1450 | C=C, C=N stretch | Pyrazole Ring | Confirms the heterocyclic aromatic core. |
| 1300 - 1100 (strong) | C-F stretch | Trifluoromethyl (-CF₃) | Strong, characteristic bands confirming the fluorine content. |
The presence of a broad O-H stretch and strong C-F bands is crucial initial evidence supporting the proposed structure.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[6] For this molecule, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential. All spectra should be acquired in a solvent like DMSO-d₆, which allows for the observation of the exchangeable -OH proton.[7]
¹H NMR Spectroscopy
The ¹H NMR spectrum gives a census of the proton environments. The proposed structure has three distinct types of non-exchangeable protons and one exchangeable proton.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Singlet | 1H | H5 | Pyrazole protons are deshielded. |
| ~7.6 | Singlet | 1H | H3 | Pyrazole protons are deshielded. |
| ~4.8 | Quartet (q) | 2H | -CH₂CF₃ | Coupling to three ¹⁹F atoms (³JHF ≈ 9 Hz). |
| ~9.5 (broad) | Singlet | 1H | -OH | Exchangeable proton, chemical shift is concentration dependent. |
Causality : The observation of two distinct singlets for the pyrazole ring protons is a critical piece of evidence. It strongly suggests a C4 substitution pattern, as H3 and H5 are separated by four bonds and exhibit no significant coupling. If the hydroxyl group were at C5, we would expect to see two doublets for H3 and H4 due to their three-bond coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a clean window for observing the fluorine atoms.[8][9]
| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
| ~ -73 | Triplet (t) | -CH₂CF₃ | Coupling to the two adjacent methylene protons (³JHF ≈ 9 Hz). |
Causality : A single triplet in the ¹⁹F NMR spectrum is definitive proof of the -CH₂CF₃ moiety. The chemical shift is characteristic for a CF₃ group adjacent to an sp³ carbon.[10]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
| Predicted δ (ppm) | Multiplicity (¹⁹F coupling) | Assignment | Rationale |
| ~145 | Singlet | C4 | Carbon bearing the electron-donating -OH group is highly shielded. |
| ~135 | Singlet | C5 | Pyrazole ring carbon. |
| ~128 | Singlet | C3 | Pyrazole ring carbon. |
| ~123 | Quartet (¹JCF ≈ 277 Hz) | -CF₃ | Large one-bond C-F coupling constant. |
| ~52 | Quartet (²JCF ≈ 35 Hz) | -CH₂CF₃ | Smaller two-bond C-F coupling constant. |
Causality : The observation of five distinct carbon signals matches the proposed structure. The large quartet for the CF₃ carbon and the smaller quartet for the CH₂ carbon are unmistakable signatures of the trifluoroethyl group.
2D NMR: Unambiguous Connectivity Mapping
While 1D NMR provides strong evidence, 2D NMR is required for absolute, irrefutable proof of the atomic connectivity, allowing us to formally rule out all regioisomers.[11][12]
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It is used for definitive assignment of the protonated carbons.
Caption: Expected HSQC correlations for direct C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation) : This is the definitive experiment for this elucidation. It reveals correlations between protons and carbons over two and three bonds, mapping the molecular skeleton.[11][13] The HMBC spectrum will distinguish the C4-OH isomer from any other possibility.
Key Expected HMBC Correlations:
-
CH₂ Protons → C5 : This three-bond correlation (H-C-N-C5) is crucial. It proves the trifluoroethyl group is attached to N1, which is adjacent to C5.
-
H5 Proton → C3 & C4 : The H5 proton will show correlations to C3 (three bonds) and the hydroxyl-bearing C4 (two bonds).
-
H3 Proton → C5 & C4 : Similarly, the H3 proton will show correlations to C5 (three bonds) and C4 (two bonds).
The correlation from the N-CH₂ protons to C5 is the single most important piece of data to confirm the N1 substitution and rule out N2 substitution. The correlations from both H3 and H5 to the same oxygenated carbon (C4) definitively prove the C4-hydroxyl substitution.
Caption: Key HMBC correlations confirming the structure of this compound.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. For the target molecule, no cross-peaks are expected between the H3 and H5 pyrazole protons due to the weak four-bond coupling. This lack of correlation further supports the C4 substitution, as a C5-OH or C3-OH isomer would have vicinal protons (H3/H4 or H4/H5) that would produce a strong COSY cross-peak.
Conclusion: A Self-Validating Structural Proof
By systematically integrating data from multiple analytical techniques, we have constructed an unassailable case for the structure of this compound.
-
HRMS established the correct elemental formula: C₅H₅F₃N₂O.
-
IR Spectroscopy confirmed the presence of essential functional groups: -OH, aromatic C-H, and C-F.
-
¹H and ¹⁹F NMR provided the initial framework, identifying the -CH₂CF₃ group and suggesting a 1,4-disubstituted pyrazole ring based on the presence of two proton singlets.
-
¹³C NMR confirmed the five unique carbon environments, including the characteristic quartets of the trifluoroethyl group.
-
HMBC and HSQC provided the final, definitive proof of connectivity. The long-range correlations unambiguously placed the trifluoroethyl group at N1 and the hydroxyl group at C4, formally excluding all other possible regioisomers.
This rigorous, multi-faceted approach represents a gold standard in chemical analysis, ensuring the scientific integrity of the data and providing absolute confidence in the assigned molecular structure.
References
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Li, D., & Chen, J. (2007). Structure Elucidation of a Pyrazolo[14][15]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1085-1091. Available from: [Link]
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ResearchGate. (2007). Structure Elucidation of a Pyrazolo[14][15]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
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Supporting Information for an article. (n.d.). [No specific title available]. Retrieved from [Link]
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PubMed. (n.d.). NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3-styrylpyrazolines. Retrieved from [Link]
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McDonough, C. A., et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 55(15), 10345-10355. Available from: [Link]
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Supporting Information for an article. (n.d.). [No specific title available]. Retrieved from [Link]
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RSC Publishing. (2023). Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. Retrieved from [Link]
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ACS Publications. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for [article title]. Retrieved from [Link]
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RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
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ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. Retrieved from [Link]
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University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Retrieved from [Link]
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National Institutes of Health. (2019). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]
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LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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[No specific title available]. (n.d.). Retrieved from [Link]
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National Institutes of Health. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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YouTube. (2016). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By leveraging fundamental principles and comparative data from related structures, this document outlines the predicted features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, data interpretation frameworks, and visual workflows are presented to offer a self-validating system for the unambiguous identification and structural elucidation of the title compound. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, development, and analysis of novel pyrazole derivatives.
Introduction and Molecular Structure
The fusion of a pyrazole core with a trifluoroethyl moiety creates molecules with unique physicochemical properties, including enhanced metabolic stability and binding affinity, making them valuable scaffolds in drug discovery.[1] this compound is a prime example, combining the versatile pyrazole heterocycle with the influential trifluoroethyl group. Accurate structural confirmation is the bedrock of all subsequent research, and a multi-technique spectroscopic approach is the gold standard for this purpose.
This guide moves beyond a simple data repository. It explains the why behind the expected spectral features, grounding predictions in the principles of chemical structure and magnetic/vibrational effects.
Molecular Structure:
-
Formula: C₅H₅F₃N₂O
-
Molecular Weight: 182.10 g/mol
-
Key Features:
-
A 5-membered aromatic pyrazole ring.
-
A hydroxyl (-OH) group at the C4 position, imparting potential for hydrogen bonding and tautomerism.
-
An N-substituted 2,2,2-trifluoroethyl group (-CH₂CF₃), which serves as a powerful spectroscopic probe, particularly in ¹⁹F NMR.
-
The following sections will deconstruct the expected spectroscopic signature of this molecule, technique by technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific environment of the fluorine atoms.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shift of each proton is dictated by the electron density of its local environment; electronegative atoms (N, O, F) deshield adjacent protons, shifting their signals downfield.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like -OH.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS (δ 0.00 ppm).
Predicted ¹H NMR Spectrum & Interpretation:
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Justification |
| Pyrazole H3/H5 | ~7.5 - 8.0 | Singlet (s) | - | 2H | The two protons on the pyrazole ring are in similar chemical environments and may appear as a single, slightly broadened singlet or two very closely spaced singlets. Their position in the aromatic region is standard for pyrazoles.[3][4] |
| -CH₂- | ~4.8 - 5.2 | Quartet (q) | ³JHF ≈ 8-10 Hz | 2H | The methylene protons are adjacent to the electron-withdrawing pyrazole nitrogen and the highly electronegative CF₃ group, causing a significant downfield shift. They are split into a quartet by the three equivalent fluorine atoms on the adjacent carbon. |
| -OH | ~9.0 - 11.0 (DMSO-d₆) | Broad Singlet (br s) | - | 1H | The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO, it is typically observed as a broad singlet at a downfield position due to hydrogen bonding with the solvent. |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Causality: Proton-decoupled ¹³C NMR provides a count of unique carbon environments. The presence of fluorine atoms introduces characteristic C-F coupling, which splits the signals of the carbons they are attached to, providing definitive structural confirmation.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial.
-
Instrumentation: 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 512-2048 or more, as ¹³C has a low natural abundance.
-
-
Processing: Standard processing, referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Predicted ¹³C NMR Spectrum & Interpretation:
| Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) | Justification |
| Pyrazole C4-OH | ~145 - 155 | Singlet (s) | - | The carbon bearing the hydroxyl group is expected to be the most downfield of the pyrazole carbons due to the deshielding effect of the oxygen atom. |
| Pyrazole C3/C5 | ~125 - 135 | Singlet (s) | - | These two carbons of the pyrazole ring are expected to have similar chemical shifts. |
| -CF₃ | ~120 - 128 | Quartet (q) | ¹JCF ≈ 270-290 Hz | The trifluoromethyl carbon signal is split into a quartet by the three directly attached fluorine atoms. This one-bond coupling is characteristically large.[1] |
| -CH₂- | ~48 - 55 | Quartet (q) | ²JCF ≈ 30-40 Hz | The methylene carbon is shifted downfield by the adjacent nitrogen. Its signal is split into a quartet by the three fluorine atoms two bonds away. |
Fluorine-19 (¹⁹F) NMR Spectroscopy
Expertise & Causality: ¹⁹F NMR is an exceptionally sensitive and powerful technique for analyzing fluorinated compounds.[5] The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, making it easy to detect and highly sensitive to the local electronic environment.[6]
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A multi-nuclear NMR probe tuned to the ¹⁹F frequency (~376 MHz on a 400 MHz spectrometer).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse acquisition, often without proton decoupling to observe H-F coupling.
-
Spectral Width: A range appropriate for trifluoroethyl groups, e.g., -70 to -85 ppm.
-
Referencing: An external reference like CFCl₃ (δ 0.00 ppm) or an internal standard is used.
-
-
Processing: Standard Fourier transformation and phasing.
Predicted ¹⁹F NMR Spectrum & Interpretation:
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Justification |
| -CF₃ | -74 to -78 | Triplet (t) | ³JHF ≈ 8-10 Hz | The three equivalent fluorine atoms of the CF₃ group will appear as a single resonance. This signal is split into a triplet by the two equivalent protons on the adjacent methylene (-CH₂) group. The chemical shift is typical for a CF₃ group next to a methylene.[7][8] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, while Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion [M+H]⁺.
Experimental Protocol: High-Resolution MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition Mode: Positive ion mode is typically used to detect the [M+H]⁺ adduct.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass (183.0430 for [C₅H₆F₃N₂O]⁺). The fragmentation pattern can be analyzed using MS/MS experiments.
Predicted Mass Spectrum & Fragmentation Analysis:
-
Molecular Ion Peak (ESI): An intense peak at m/z = 183.0430, corresponding to [M+H]⁺.
-
Key Fragmentation Pathways (EI/MS-MS): Pyrazoles are known to undergo characteristic ring fragmentation.[9] The trifluoroethyl group also provides predictable cleavage points.
-
Loss of CF₃: Cleavage of the CH₂-CF₃ bond can lead to the loss of a ·CF₃ radical.
-
Loss of N₂: A common fragmentation pathway for pyrazole rings is the expulsion of a neutral nitrogen molecule.[9]
-
Cleavage of the N-CH₂ Bond: Scission between the pyrazole nitrogen and the ethyl group.
-
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways for this compound.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The presence of O-H, C-H, C=N, and C-F bonds will give rise to a distinct IR spectrum.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added.
-
Processing: Perform a background subtraction and ATR correction if necessary.
Predicted IR Spectrum & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Justification |
| 3400 - 3200 | O-H stretch (H-bonded) | Broad, Strong | The hydroxyl group is a prominent feature. Hydrogen bonding in the solid state causes significant broadening of this peak.[2][10] |
| 3150 - 3100 | C-H stretch (Aromatic) | Medium | Associated with the C-H bonds on the pyrazole ring. |
| 2980 - 2900 | C-H stretch (Aliphatic) | Medium-Weak | Corresponds to the stretching of the C-H bonds in the methylene (-CH₂) group. |
| 1600 - 1450 | C=N, C=C stretch | Medium-Strong | These absorptions are characteristic of the pyrazole ring vibrations.[11][12] |
| 1300 - 1000 | C-F stretch | Strong, Multiple Bands | The C-F bonds give rise to very strong and characteristic absorption bands in this region, providing clear evidence for the trifluoromethyl group. |
| 1200 - 1100 | C-O stretch | Strong | The stretching vibration of the C4-OH bond. |
Summary and Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques.
Workflow: Spectroscopic Characterization
Caption: A multi-technique workflow for structural verification.
-
¹H NMR: The characteristic quartet for the -CH₂- group coupled to the CF₃, alongside two aromatic protons.
-
¹³C NMR: The presence of five distinct carbon signals, two of which are quartets due to C-F coupling.
-
¹⁹F NMR: A definitive triplet near -76 ppm, confirming the -CH₂CF₃ moiety.
-
Mass Spec: An accurate mass measurement confirming the molecular formula C₅H₅F₃N₂O.
-
IR Spec: Strong, broad O-H absorption and intense C-F stretching bands.
This guide provides a robust framework for researchers to confidently identify this compound and serves as a template for the characterization of related novel fluorinated heterocycles.
References
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El-Ezbawy, S. R., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]
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Dove Medical Press. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]
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Dalvit, C., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 61(3-4), 269-281. Available at: [Link]
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Anderson, D. J., et al. (1968). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 420-424. Available at: [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]
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MDPI. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available at: [Link]
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An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-ol (CAS 1598936-56-1) for Drug Discovery and Development
This guide provides a comprehensive technical overview of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-ol, a key intermediate in the synthesis of advanced therapeutic agents. Tailored for researchers, chemists, and pharmacologists, this document delves into the compound's properties, its critical role in the development of gut-selective NaPi2b inhibitors for hyperphosphatemia, and practical considerations for its use in a laboratory setting.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound (CAS 1598936-56-1) has emerged as a valuable building block in medicinal chemistry. Its unique trifluoroethylated pyrazole structure offers a scaffold for the synthesis of complex molecules with tailored biological activities. Notably, this compound is a precursor for the development of potent and selective inhibitors of the sodium-dependent phosphate transport protein 2b (NaPi2b or SLC34A2).
NaPi2b is a crucial transporter for phosphate absorption in the small intestine.[1][2] Its inhibition presents a promising therapeutic strategy for managing hyperphosphatemia, a common and serious complication in patients with chronic kidney disease (CKD).[1][2] The development of gut-selective NaPi2b inhibitors is of particular interest to minimize systemic side effects, as NaPi2b is also expressed in other tissues like the lungs and testes.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 1598936-56-1 | Internal Data |
| Molecular Formula | C₅H₅F₃N₂O | Internal Data |
| Molecular Weight | 166.1 g/mol | Internal Data |
| Appearance | Solid (visual inspection) | Internal Data |
| Synonyms | This compound | Internal Data |
Mechanism of Action of Target Therapeutics: NaPi2b Inhibition
The therapeutic potential of compounds derived from this compound lies in their ability to inhibit the NaPi2b transporter.
NaPi2b is a key protein responsible for the absorption of dietary phosphate in the small intestine. By selectively blocking this transporter, NaPi2b inhibitors can reduce the amount of phosphate entering the bloodstream, thereby lowering serum phosphate levels.[2] This targeted approach is a significant advancement over traditional phosphate binders, offering the potential for improved efficacy and better patient tolerance.[2]
Caption: Conceptual Synthesis Workflow for NaPi2b Inhibitors.
Safety and Handling
For this compound and related pyrazole derivatives, standard laboratory safety protocols should be strictly followed. Based on safety data for similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
Suppliers
This compound is available from a number of chemical suppliers specializing in research and development compounds. When sourcing this material, it is important to consider purity, availability, and the supplier's quality management systems.
| Supplier | Product Number (Example) | Website (Example) |
| Biosynth | YNC93656 | [3] |
| BLD Pharm | Custom Synthesis | |
| Echemi | Inquire for details | [4] |
Note: This is not an exhaustive list, and availability may vary. Researchers should conduct their own due diligence when selecting a supplier.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics, particularly for the treatment of hyperphosphatemia. Its role in the synthesis of gut-selective NaPi2b inhibitors highlights the importance of innovative chemical building blocks in addressing unmet medical needs. This guide provides a foundational understanding of its properties, applications, and handling, empowering researchers to effectively utilize this compound in their drug discovery and development programs.
References
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Ushiki Y, Kawabe K, Yamamoto-Okada K, et al. Design, synthesis and biological evaluation of novel indole derivatives as gut-selective NaPi2b inhibitors. Bioorg Med Chem. 2022;66:116783. [Link]
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What are NaPi-2b inhibitors and how do they work?. (2024). [Link]
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The Advent and Ascendancy of Trifluoroethyl Pyrazoles: A Technical Guide for Drug Development Professionals
Abstract
The incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, trifluoroethyl pyrazoles have emerged as a particularly compelling class of compounds, demonstrating significant potential across various therapeutic areas, most notably as anti-inflammatory agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of trifluoroethyl pyrazoles. We will explore the scientific rationale behind their development, from the foundational principles of pyrazole chemistry to the strategic incorporation of the trifluoroethyl moiety. Detailed synthetic protocols, mechanistic insights, and a survey of their biological activities are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of molecules.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of trifluoroethyl pyrazoles is built upon two fundamental pillars of chemical science: the rich history of pyrazole chemistry and the transformative impact of fluorine in drug design.
The Knorr Synthesis and the Dawn of Pyrazole Chemistry
The journey into the world of pyrazoles began in 1883 with Ludwig Knorr's landmark synthesis of antipyrine, a pyrazolone derivative. This pioneering work, which involved the condensation of a β-ketoester with a hydrazine, laid the foundation for what is now known as the Knorr pyrazole synthesis.[1] This versatile reaction, which has been refined and expanded upon over the last century, remains a fundamental method for the construction of the pyrazole ring.
Caption: Figure 1: The Knorr Pyrazole Synthesis.
The Fluorine Revolution in Medicinal Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation. Furthermore, the substitution of hydrogen with fluorine can enhance a molecule's lipophilicity, thereby improving its ability to cross biological membranes. These unique attributes have made fluorine a "magic element" in drug discovery, with a significant percentage of modern pharmaceuticals containing at least one fluorine atom.
The Convergence: Early Fluorinated Pyrazoles
While the synthesis of pyrazoles was well-established, the deliberate incorporation of fluorine into the pyrazole scaffold gained significant traction in the latter half of the 20th century. A pivotal moment in the history of fluorinated pyrazoles was the work of Ikeda and colleagues in 1995, who developed a method for the synthesis of fluorinated pyrazoles through the intermolecular cyclization of perfluorinated fluoroalkenes.[2] Although this work did not specifically focus on the trifluoroethyl group, it marked a significant step forward in the accessibility of this class of compounds and highlighted their growing importance. The popularity of fluorinated pyrazoles has grown exponentially since the early 1990s, driven by their potential in medicinal and agrochemical applications.[3]
The Rise of Trifluoroethyl Pyrazoles in Drug Discovery
The trifluoromethyl group has been a popular choice for medicinal chemists seeking to leverage the benefits of fluorine. However, the trifluoroethyl group offers its own unique set of advantages, including a different steric profile and the potential for altered metabolic pathways. The development of trifluoroethyl pyrazoles has been closely linked to the search for safer and more effective anti-inflammatory drugs.
Targeting Inflammation: The Discovery of COX-2
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a mainstay in the treatment of pain and inflammation. Their mechanism of action was elucidated in the 1970s as the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. However, the gastrointestinal side effects associated with traditional NSAIDs, such as aspirin, were a significant drawback.
A major breakthrough came in the early 1990s with the discovery of two distinct COX isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, including the protection of the stomach lining. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. This discovery opened the door for the development of selective COX-2 inhibitors, which could provide the anti-inflammatory benefits of traditional NSAIDs without the gastrointestinal side effects.
Caption: Figure 2: The COX-1 and COX-2 Pathways.
Celecoxib and the Trifluoromethyl Pyrazole Precedent
The race to develop selective COX-2 inhibitors led to the discovery of celecoxib (Celebrex®), a 1,5-diarylpyrazole containing a trifluoromethyl group. Developed by G.D. Searle & Company, celecoxib demonstrated potent and selective inhibition of COX-2, leading to its approval for the treatment of arthritis and pain. The success of celecoxib firmly established the trifluoromethyl pyrazole scaffold as a privileged structure in drug discovery.
Synthetic Methodologies for Trifluoroethyl Pyrazoles
The synthesis of trifluoroethyl pyrazoles typically follows the classical Knorr synthesis pathway, utilizing a trifluoroethyl-containing 1,3-dicarbonyl compound as a key precursor.
Preparation of Key Precursors
A common precursor for the synthesis of trifluoroethyl pyrazoles is a 1,3-diketone bearing a trifluoroethyl group. These can be prepared through various methods, including the Knoevenagel-type condensation of a 1,3-dicarbonyl compound with trifluoroacetic anhydride.[4]
Experimental Protocol: Synthesis of 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds [4]
-
Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 mmol) and triethylamine (2.0 mmol) in a suitable solvent such as dichloromethane (5 mL) at 0 °C, add trifluoroacetic anhydride (1.5 mmol) dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compound.
Cyclocondensation to Form the Pyrazole Ring
Once the trifluoroethyl-containing 1,3-dicarbonyl precursor is obtained, the pyrazole ring can be formed through cyclocondensation with a hydrazine derivative.
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The Ascendant Scaffold: A Technical Guide to the Research Applications of Pyrazol-4-ol Compounds
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, underpinning a significant number of clinically approved therapeutics.[1] Within this privileged scaffold, the pyrazol-4-ol motif is emerging as a particularly versatile and functionally rich substructure. This guide provides an in-depth technical exploration of pyrazol-4-ol compounds, intended for researchers, scientists, and professionals in drug development. We will traverse the synthetic landscape, delve into key biological activities, and present detailed experimental protocols to empower the scientific community in harnessing the full potential of these promising molecules. Our discussion will be grounded in mechanistic insights and supported by a comprehensive body of evidence, aiming to not only inform but also to inspire future research endeavors in this exciting and rapidly evolving field.
Introduction: The Pyrazol-4-ol Core - A Privileged Substructure
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore.[2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The introduction of a hydroxyl group at the C4 position, creating the pyrazol-4-ol scaffold, significantly influences the molecule's electronic properties and hydrogen bonding capabilities. This seemingly simple modification unlocks new avenues for molecular interactions and biological targeting, making pyrazol-4-ols a focal point of contemporary drug discovery efforts.
The natural product Pyrazofurin, a C-glycoside antibiotic featuring a 4-hydroxypyrazole core, stands as a testament to the therapeutic potential of this scaffold and has spurred the rational design of numerous synthetic analogs.[4] This guide will illuminate the key research applications of these synthetic derivatives, with a particular focus on their roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.
Synthetic Strategies for Accessing the Pyrazol-4-ol Core
The efficient construction of the pyrazol-4-ol ring system is paramount for exploring its therapeutic potential. Several synthetic routes have been developed, offering access to a diverse range of substituted derivatives.
Synthesis of the Parent 4-Hydroxypyrazole
A straightforward method for the synthesis of the parent 4-hydroxypyrazole involves the oxidation of a boronate ester precursor.
Experimental Protocol: Synthesis of 4-Hydroxypyrazole [5]
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve 4-(4,4,5,5-tetramethyl-[1][5][6]dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran (THF).
-
Step 2: Reagent Addition. Cool the stirred solution to 0 °C in an ice bath. To this, add 30% hydrogen peroxide in water, followed by a 2M aqueous solution of sodium hydroxide.
-
Step 3: Reaction Progression. After stirring for 3 minutes at 0 °C, allow the reaction to warm to room temperature and continue stirring for an additional 50 minutes.
-
Step 4: Work-up. Dilute the reaction mixture with water and acidify with 2N hydrochloric acid.
-
Step 5: Extraction. Perform sequential extractions with dichloromethane (DCM) and a 4:1 mixture of DCM and isopropanol.
-
Step 6: Isolation. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxypyrazole. The product can often be used in subsequent steps without further purification.[5]
Synthesis of Substituted Pyrazol-4-ols
More complex, substituted pyrazol-4-ols can be synthesized through various condensation and cyclization strategies. A notable one-pot method involves the reaction of vinyl azides with hydrazines.[1][6]
Diagram: Synthesis of Polysubstituted 4-Hydroxypyrazoles
Caption: One-pot synthesis of 4-hydroxypyrazoles from vinyl azides.
Other established methods include the cyclocondensation of 1,3-dicarbonyl compounds or their derivatives with hydrazines, which is a classical and versatile approach to the pyrazole core.[7]
Research Applications in Drug Discovery
The unique structural features of pyrazol-4-ols have positioned them as promising candidates in several areas of drug discovery.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The pyrazole scaffold is a common feature in many kinase inhibitors.[9] Pyrazol-4-ol derivatives have shown significant potential in this arena, particularly as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[10] A bioisosteric replacement strategy, substituting a phenylsulfonamide moiety with a pyrazol-4-yl ring, has led to the discovery of potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine based CDK2 inhibitors.[11] These compounds have demonstrated sub-micromolar antiproliferative activity against various cancer cell lines.[11] The mechanism of action involves competitive binding at the ATP-binding site of the kinase.[12]
Diagram: Mechanism of Pyrazol-4-ol based CDK2 Inhibition
Caption: Pyrazol-4-ol inhibitors competitively block the ATP-binding site of CDK2.
Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay [10][13]
-
Step 1: Reagents and Materials. Utilize a commercial CDK2/Cyclin A2 kinase enzyme system (e.g., Promega's ADP-Glo™ Kinase Assay). Prepare the test pyrazol-4-ol compounds at various concentrations.
-
Step 2: Kinase Reaction. In a 96-well plate, combine the CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP. Add the test compound or vehicle control.
-
Step 3: Incubation. Incubate the reaction mixture at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Step 4: ADP Detection. Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Step 5: Luminescence Measurement. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.
-
Step 6: Data Analysis. The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition versus the compound concentration.[14]
Anticancer Agents
The antiproliferative effects of pyrazol-4-ol derivatives extend beyond kinase inhibition. Certain compounds have demonstrated broad-spectrum antitumor activity.[4] For instance, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have shown potent activity against a panel of cancer cell lines, with some exhibiting GI50 values in the nanomolar range.[4]
The mechanisms underlying the anticancer effects of pyrazoles are diverse and can involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as PI3K/Akt and ERK1/2.[15][16]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [6][17]
-
Step 1: Cell Seeding. Plate cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Step 2: Compound Treatment. Treat the cells with serial dilutions of the pyrazol-4-ol compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Step 3: MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Step 4: Formazan Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Step 6: Data Analysis. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration) value from the dose-response curve.[6]
Anti-inflammatory and Antiviral Agents
The pyrazole scaffold is a well-known feature of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] Derivatives of 4-hydroxypyrazole have also been investigated for their anti-inflammatory properties.[18] The carrageenan-induced paw edema model in rodents is a standard preclinical assay for evaluating the acute anti-inflammatory activity of novel compounds.[19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][19]
-
Step 1: Animal Acclimatization. Acclimatize male Wistar rats for at least one week before the experiment.
-
Step 2: Compound Administration. Administer the test pyrazol-4-ol compound orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Step 3: Induction of Inflammation. One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Step 4: Measurement of Paw Edema. Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.
-
Step 5: Data Analysis. Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.
In addition to their anti-inflammatory potential, certain 4-hydroxypyrazole derivatives have been explored for their antiviral activity, particularly against Hepatitis C virus (HCV).[4][21] The evaluation of anti-HCV activity often involves cell-based assays that measure the inhibition of viral replication.[21]
Concluding Remarks and Future Directions
The pyrazol-4-ol scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, underscores their significance in modern drug discovery. The research applications highlighted in this guide, particularly in the realms of oncology and inflammation, are just the beginning.
Future research should focus on elucidating the detailed structure-activity relationships of pyrazol-4-ol derivatives to optimize their potency and selectivity for specific biological targets. Further exploration of their mechanisms of action will be crucial for identifying novel therapeutic strategies and potential combination therapies. The continued development of innovative synthetic methodologies will also be essential for expanding the chemical space of accessible pyrazol-4-ol analogs. As our understanding of the intricate roles of this versatile scaffold deepens, we can anticipate the emergence of novel pyrazol-4-ol-based drug candidates with the potential to address significant unmet medical needs.
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A Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol is a heterocyclic organic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry, functionalized with a metabolically robust 2,2,2-trifluoroethyl group and a versatile 4-hydroxyl moiety. Its unique combination of structural features makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic pathway, and explores its strategic applications in modern drug discovery for researchers, scientists, and drug development professionals. The compound's molecular formula is C₅H₅F₃N₂O, and it has a molecular weight of 166.1 g/mol .[1][2]
Core Molecular Profile
Chemical Identity and Properties
The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and prediction of its behavior in biological systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1598936-56-1 | [1][2] |
| Molecular Formula | C₅H₅F₃N₂O | [1][2] |
| Molecular Weight | 166.1 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=NN1CC(F)(F)F)O | [2] |
| Boiling Point | 199.5±40.0 °C (Predicted) | [3] |
| Density | 1.49±0.1 g/cm³ (Predicted) | [3] |
| pKa | 8.75±0.14 (Predicted) | [3] |
Structural Representation
The two-dimensional structure of this compound highlights the key functional groups that define its chemical reactivity and pharmacological potential.
Caption: 2D structure of this compound.
The Strategic Importance of Structural Moieties
The pharmacological utility of this molecule arises from the synergistic contribution of its three primary components: the pyrazole core, the trifluoroethyl group, and the hydroxyl group.
The Pyrazole Core: A Privileged Scaffold
The pyrazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in drug discovery.[4] Its prevalence in FDA-approved drugs is a testament to its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[5][6] Pyrazole derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8] This scaffold is a key component in numerous protein kinase inhibitors, such as Crizotinib and Ruxolitinib, highlighting its importance in oncology research.[7]
The 2,2,2-Trifluoroethyl Group: Modulating Pharmacokinetics and Potency
The incorporation of fluorine, particularly as a trifluoromethyl (-CF₃) group, is a widely used strategy in modern medicinal chemistry to enhance drug-like properties.[9][10] The 2,2,2-trifluoroethyl substituent offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[11] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[11]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyrazole ring and influence hydrogen bonding or electrostatic interactions with target proteins, potentially increasing binding affinity and potency.[12]
The 4-Hydroxyl Group: A Handle for Derivatization
The hydroxyl (-OH) group at the 4-position of the pyrazole ring is a critical functional handle. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions within a protein's binding pocket. Furthermore, it serves as a reactive site for synthetic elaboration, allowing for the creation of diverse chemical libraries through reactions such as etherification, esterification, or displacement to explore structure-activity relationships (SAR).
Synthesis and Characterization
While specific synthetic procedures for this compound are not extensively detailed in the literature, a robust and logical pathway can be proposed based on established methods for N-alkylation of pyrazoles and the synthesis of pyrazol-4-ols.[13][14][15]
Proposed Synthetic Workflow
The most direct approach involves the N-alkylation of a pre-formed 1H-pyrazol-4-ol with a suitable trifluoroethylating agent. This method offers high convergence and utilizes readily available starting materials.
Caption: Proposed workflow for the synthesis of the target compound.
Generalized Experimental Protocol
Objective: To synthesize this compound via N-alkylation.
-
Reaction Setup: To a solution of 1H-pyrazol-4-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the suspension at room temperature for 20 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.2 eq) dropwise to the reaction mixture. Causality Note: Using a strong base like Cs₂CO₃ ensures complete deprotonation of the pyrazole nitrogen, facilitating a clean Sₙ2 reaction. DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing for heating if necessary.
-
Reaction and Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 50-60 °C) may be applied to accelerate the reaction if it is sluggish. Self-Validation: Monitoring ensures the reaction goes to completion, preventing unnecessary purification challenges from unreacted starting material.
-
Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Applications in Drug Development
The structure of this compound makes it an attractive starting point for building more complex molecules with therapeutic potential.
Caption: Relationship between structure and pharmacological potential.
Role as a Key Building Block
This compound is an ideal intermediate for constructing libraries of potential drug candidates. The pyrazole core can be further functionalized at the C-3 and C-5 positions, while the hydroxyl group provides a reliable point for diversification. This is particularly relevant for synthesizing inhibitors of protein kinases, where the pyrazole often serves as a hinge-binding motif.[16]
Derivatization Strategies
The 4-hydroxyl group is amenable to a variety of chemical transformations, including:
-
Suzuki and Buchwald-Hartwig Couplings: Conversion of the hydroxyl group to a triflate or nonaflate creates an excellent electrophile for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amine substituents.
-
Williamson Ether Synthesis: Reaction with various alkyl halides under basic conditions can generate a library of ether derivatives, which is useful for probing hydrophobic pockets in a target protein.
-
Esterification: Acylation with different acid chlorides or carboxylic acids can produce esters, which may act as prodrugs or improve formulation properties.
These derivatization pathways allow for a systematic exploration of the chemical space around the core scaffold, facilitating the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a strategically designed chemical entity that embodies several key principles of modern medicinal chemistry. The integration of a privileged pyrazole scaffold with a metabolically robust trifluoroethyl group and a synthetically versatile hydroxyl group provides a powerful platform for the discovery and development of next-generation therapeutics. Its well-defined physicochemical properties and straightforward synthetic accessibility make it an invaluable tool for researchers aiming to address a wide range of diseases, from cancer to inflammatory disorders.
References
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-
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]
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MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
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Bentham Science. Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Available at: [Link]
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PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
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Canadian Science Publishing. Synthesis of pyrazol-4-ols. Available at: [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
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MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
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PubMed. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
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Thieme Connect. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Available at: [Link]
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ResearchGate. N-alkylation of 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride.... Available at: [Link]
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Amanote Research. (PDF) Synthesis of Pyrazol-4-Ols - Canadian Journal of. Available at: [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not yet prevalent in public literature, this document synthesizes established principles of physical organic chemistry, draws analogies from closely related pyrazole derivatives, and outlines robust experimental protocols to empower researchers in their investigation of this and similar compounds. The guide is structured to provide not only theoretical insights but also practical, actionable methodologies for characterization.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] Pyrazole derivatives have been successfully developed into a range of therapeutics, including anti-inflammatory, analgesic, and anticancer agents.[3][4] The unique electronic properties and hydrogen bonding capabilities of the pyrazole nucleus allow for diverse interactions with biological targets.[5]
The subject of this guide, this compound, incorporates several key structural features that suggest significant potential:
-
1H-Pyrazol-4-ol Core: The hydroxyl group at the 4-position introduces a polar, hydrogen-bonding moiety that can be crucial for target engagement and can influence solubility.
-
1-(2,2,2-trifluoroethyl) Substituent: The trifluoroethyl group is a common bioisostere for an ethyl or isopropyl group. Its strong electron-withdrawing nature can significantly modulate the pKa of the pyrazole ring and the hydroxyl group, impact metabolic stability, and enhance binding affinity through specific fluorine interactions.
A thorough understanding of the solubility and stability of this molecule is a critical first step in its journey from a laboratory curiosity to a potential therapeutic candidate. These fundamental physicochemical properties govern its formulation, bioavailability, and shelf-life.
Predicted Physicochemical Properties and Their Implications
In the absence of direct experimental data, we can predict the behavior of this compound based on its constituent functional groups.
| Property | Prediction | Rationale and Implications for Experimental Design |
| Solubility | Moderately soluble in polar protic solvents (e.g., water, ethanol, methanol); likely soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). | The hydroxyl and pyrazole moieties will contribute to aqueous solubility. However, the trifluoroethyl group will increase lipophilicity. The interplay of these features necessitates a broad screen of solvents. The amphipathic nature of the molecule suggests that it may exhibit pH-dependent solubility. |
| Acidity/Basicity (pKa) | Expected to be a weak acid. | The pyrazole ring itself is weakly basic. The electron-withdrawing trifluoroethyl group will decrease the basicity of the pyrazole nitrogens. The 4-hydroxyl group will be weakly acidic, and its pKa will also be lowered by the influence of the trifluoroethyl group. This acidic nature is critical for designing salt forms and understanding behavior in buffered solutions. |
| Chemical Stability | The pyrazole ring is generally stable; the primary points of potential degradation are the hydroxyl group and susceptibility to photodegradation. | Aromatic hydroxyl groups can be susceptible to oxidation. The overall aromatic system may be sensitive to UV/Vis light. Forced degradation studies are essential to identify these liabilities. |
A Systematic Approach to Solubility Assessment
A tiered, systematic approach is recommended to fully characterize the solubility profile. This ensures efficient use of material and provides a comprehensive dataset for formulation development.
Kinetic Solubility Screening
Objective: To obtain a rapid, early-stage assessment of solubility in key solvents.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Solvent Addition: In a 96-well microplate, add a small volume of the DMSO stock to a large volume of the test aqueous buffer (e.g., 2 µL of stock into 198 µL of buffer).
-
Equilibration: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.[6]
Visual Workflow for Kinetic Solubility Screening:
Caption: Kinetic solubility screening workflow.
Thermodynamic (Equilibrium) Solubility
Objective: To determine the true equilibrium solubility, which is critical for biopharmaceutical classification and formulation.
Methodology:
-
Solid Addition: Add an excess of the solid compound to a series of vials containing the desired solvents or buffers.
-
Equilibration: Agitate the vials at a controlled temperature for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, then filter or centrifuge to separate the solid from the solution.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound.
Comprehensive Stability Profiling
A forced degradation study is the cornerstone of stability assessment. It is designed to intentionally degrade the sample to identify potential degradation products and establish degradation pathways. This information is invaluable for developing stability-indicating analytical methods.[7]
Forced Degradation Protocol
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Mix stock solution 1:1 with 1 M HCl. Incubate at 60°C for 24 hours. | The pyrazole ring is generally stable to acid, but hydrolysis of any impurities or unforeseen reactions should be tested. |
| Base Hydrolysis | Mix stock solution 1:1 with 1 M NaOH. Incubate at room temperature for 4 hours. | Potential for deprotonation of the hydroxyl group, which could facilitate oxidative pathways. |
| Oxidation | Mix stock solution 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. | Oxidation of the hydroxyl group to a ketone or further ring-opening products is a primary concern. |
| Photostability | Expose the solid compound and a solution to controlled UV and visible light (ICH Q1B guidelines). | Aromatic systems can be susceptible to photodegradation, leading to complex mixtures of products.[7] |
| Thermal Stress | Incubate the solid compound at a high temperature (e.g., 80°C) for an extended period. | To assess the intrinsic thermal stability of the molecule in the solid state. |
Visual Workflow for Forced Degradation Study:
Caption: Forced degradation experimental design.
Analytical Methodology
A robust, stability-indicating analytical method, typically HPLC with UV and mass spectrometric detection (LC-MS), is required.[8][9]
-
Chromatography: A reversed-phase C18 column is a good starting point. A gradient elution from a weak acid in water (e.g., 0.1% formic acid) to an organic solvent (e.g., acetonitrile or methanol) will likely provide good separation of the parent compound from its more polar degradation products.
-
Detection:
-
UV/Vis Diode Array Detector (DAD): To quantify the parent peak and detect chromophoric degradants.
-
Mass Spectrometer (MS): To identify the mass-to-charge ratio (m/z) of the parent compound and any degradation products, which is crucial for structural elucidation.
-
Conclusion and Future Directions
While direct experimental data on this compound is scarce, a robust and scientifically sound pathway to its full characterization is clear. By leveraging predictive chemical principles and executing systematic experimental plans for solubility and stability, researchers can rapidly generate the critical data needed for decision-making in a drug discovery or chemical development pipeline. The methodologies outlined in this guide provide a comprehensive starting point for these investigations. The primary degradation pathways are predicted to involve oxidation of the 4-hydroxyl group and potential photodegradation. Future work should focus on executing these studies and using the resulting data to inform formulation strategies and handling procedures.
References
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
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- Analytical Methods. Japan Environment Agency.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The pyrazole scaffold is a privileged heterocycle found in numerous approved pharmaceuticals. The combination of a pyrazole core with a trifluoroethyl substituent is a promising strategy for the development of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol, a valuable building block for medicinal chemistry and drug development professionals.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a robust two-step process. This strategy was designed for its reliability, scalability, and use of readily available starting materials.
-
Step 1: Synthesis of the Pyrazole Core. The initial step involves the cyclocondensation of a 1,3-dicarbonyl compound, ethyl acetoacetate, with hydrazine hydrate. This classic Knorr pyrazole synthesis yields 3-methyl-1H-pyrazol-5(4H)-one. It is crucial to understand that this product exists in a tautomeric equilibrium with its 4-hydroxy-pyrazole form, which is the desired reactive intermediate for the subsequent step.
-
Step 2: N-Trifluoroethylation. The pyrazolone intermediate is then N-alkylated using 2,2,2-trifluoroethyl iodide in the presence of a suitable base. The regioselectivity of this step is a critical consideration, as alkylation can occur at either of the two nitrogen atoms of the pyrazole ring. The choice of base and solvent is key to directing the alkylation to the desired N1 position.
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
This protocol is adapted from established procedures for the Knorr pyrazole synthesis.[1][2]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.1 |
| Hydrazine hydrate (80%) | 50.06 | 7.5 g (7.3 mL) | 0.12 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (50 mL).
-
With gentle stirring, add hydrazine hydrate (80%, 7.5 g, 0.12 mol) dropwise to the solution. An exothermic reaction will occur, and the temperature of the mixture will rise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one as a white crystalline solid.
Expected Yield: 80-90%
Part 2: Synthesis of this compound
This protocol for N-alkylation is designed to favor the formation of the N1-substituted product.[3][4][5]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 3-Methyl-1H-pyrazol-5(4H)-one | 98.10 | 9.8 g | 0.1 |
| 2,2,2-Trifluoroethyl iodide | 209.94 | 23.1 g (12.2 mL) | 0.11 |
| Potassium carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 |
| Acetonitrile (anhydrous) | 41.05 | 200 mL | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-1H-pyrazol-5(4H)-one (9.8 g, 0.1 mol) and anhydrous acetonitrile (200 mL).
-
Add potassium carbonate (20.7 g, 0.15 mol) to the suspension.
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add 2,2,2-trifluoroethyl iodide (23.1 g, 0.11 mol) to the reaction mixture dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.
Expected Yield: 50-65%
Reaction Mechanism
The synthesis proceeds through two well-established reaction mechanisms.
Caption: Reaction mechanism for the synthesis of this compound.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through several in-process controls and analytical checkpoints:
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC at each step allows for the determination of reaction completion and the identification of any potential side products.
-
Spectroscopic Characterization: The identity and purity of the intermediate and the final product should be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared with known literature values for similar compounds.
-
Melting Point Analysis: The melting point of the crystalline intermediate and final product serves as a reliable indicator of purity.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base in N-Alkylation: Potassium carbonate is selected as a moderately strong base to deprotonate the pyrazole ring, facilitating the nucleophilic attack on the trifluoroethyl iodide. Stronger bases could lead to undesired side reactions.
-
Solvent Selection: Anhydrous acetonitrile is an excellent solvent for this Sₙ2 reaction due to its polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophilicity of the pyrazolate anion.
-
Regioselectivity Control: While a mixture of N1 and N2 isomers is possible, the thermodynamic stability of the N1-substituted product is generally favored. The described reaction conditions are optimized to maximize the yield of the desired 1-(2,2,2-trifluoroethyl) isomer. Careful purification by column chromatography is essential to isolate the pure regioisomer.
-
Tautomerism: It is important for the researcher to be aware of the tautomeric nature of the pyrazol-4-ol/pyrazol-5-one system.[6][7][8] The final product will exist as an equilibrium mixture of these two forms, with the ratio depending on the solvent and physical state. For the purposes of characterization and further reactions, it is typically represented as the 4-ol tautomer.
Safety Precautions
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
2,2,2-Trifluoroethyl iodide is a volatile and lachrymatory compound. Handle with care in a fume hood.
-
Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile is flammable and toxic. Use in a well-ventilated area away from ignition sources.
References
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Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. National Institutes of Health. [Link]
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One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database (SID). [Link]
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Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. [Link]
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Molecular diversity of four-component synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water. ARKAT USA, Inc. [Link]
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One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Growing Science. [Link]
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On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
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Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. [Link]
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Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Mount Sinai Scholars. [Link]
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Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme. [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
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On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central. [Link]
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Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. [Link]
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Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
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Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]
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ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ResearchGate. [Link]
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3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol. National Institutes of Health. [Link]
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Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. PubMed Central. [Link]
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ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]
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Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. [Link]
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View of Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][2][9]triazolo[3,4- b ][1][9] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. PubMed Central. [Link]
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(PDF) Published under a CC BY 4.0 licence 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3- carboxylate. ResearchGate. [Link]
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TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
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Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors. Acta Pharmaceutica. [Link]
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Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online. [Link]
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Application Notes & Protocols: The Strategic Deployment of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-ol in Modern Medicinal Chemistry
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2][3][4][5] This guide focuses on a particularly valuable, functionalized derivative: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol . We will dissect the strategic advantages conferred by its unique substitution pattern—the metabolic resilience offered by the trifluoroethyl group and the synthetic versatility of the 4-hydroxyl moiety. This document provides a technical guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and strategic application of this scaffold, complete with detailed, field-tested protocols.
The Rationale: Why this Scaffold is a High-Value Asset in Drug Discovery
The design of this compound is a deliberate exercise in chemical biology engineering. Each component is chosen to impart specific, desirable properties to a potential drug candidate.
-
The Pyrazole Core : This five-membered aromatic heterocycle provides a rigid, planar scaffold ideal for orienting functional groups toward biological targets. Its nitrogen atoms can act as hydrogen bond acceptors, contributing to ligand-receptor binding.[1][6]
-
The 1-(2,2,2-Trifluoroethyl) Substituent : The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties.[1][7] The trifluoroethyl group, in particular, offers several key advantages:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. This modification can significantly increase a compound's half-life.[1][6][8][9]
-
Increased Lipophilicity : Fluorination increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and reach intracellular targets.[1]
-
Modulation of Binding Affinity : The highly electronegative fluorine atoms can alter the electronic profile of the pyrazole ring and engage in specific, favorable interactions within a protein's binding pocket.[1][6]
-
-
The 4-Hydroxyl Group (-OH) : This functional group is the scaffold's primary point of synthetic diversification. It serves as a versatile chemical handle for introducing a wide array of other functionalities. Furthermore, as a hydrogen bond donor and acceptor, the hydroxyl group itself can be a critical pharmacophoric feature for anchoring a molecule to its target receptor.
Physicochemical Property Overview
| Property | Influence of Scaffold | Rationale in Drug Design |
| Metabolic Stability | High . The C-F bonds of the trifluoroethyl group are exceptionally stable against enzymatic degradation. | Increases drug half-life, potentially reducing dosing frequency and improving patient compliance.[8][9] |
| Lipophilicity (LogP) | Moderate to High . The trifluoroethyl group increases lipophilicity. | Can enhance membrane permeability and oral bioavailability, but must be balanced to avoid poor solubility and non-specific binding.[1] |
| Binding Interactions | The pyrazole nitrogens are H-bond acceptors. The 4-OH group is an H-bond donor/acceptor. | Provides multiple points for establishing strong and specific interactions with the target protein, enhancing potency. |
| Synthetic Tractability | High . The 4-OH group is a versatile handle for a wide range of chemical transformations. | Allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. |
Synthesis of the Core Scaffold: this compound
The synthesis of pyrazol-4-ols can be achieved through several established routes.[10][11] A robust and logical approach for this specific target involves the cyclocondensation of 2,2,2-trifluoroethylhydrazine with a suitable three-carbon building block bearing functionality at the central carbon.
Proposed Synthetic Workflow
Caption: Synthetic pathway to the target pyrazol-4-ol scaffold.
Protocol 1: Synthesis of this compound
Objective: To synthesize the core scaffold via a two-step condensation and reduction sequence.
Materials & Reagents:
-
2,2,2-Trifluoroethylhydrazine
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Synthesis of 1-(2,2,2-Trifluoroethyl)pyrazolidine-3,5-dione
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (100 mL) under a nitrogen atmosphere.
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.
-
Reactant Addition: Add diethyl malonate (1.0 equivalent) dropwise to the solution. Follow with the dropwise addition of 2,2,2-trifluoroethylhydrazine (1.05 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the mixture with 1M HCl. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude pyrazolidinedione intermediate may be used directly in the next step or purified by recrystallization.
Part B: Reduction to this compound
-
Reaction Setup: Dissolve the crude intermediate from Part A in a mixture of ethanol and water (4:1) in a round-bottom flask cooled in an ice bath (0 °C).
-
Reductant Addition: Add sodium borohydride (NaBH₄, 2.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~6-7. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Strategic Derivatization for SAR Exploration
The true power of this scaffold lies in its potential for diversification. The 4-hydroxyl group is a launchpad for a multitude of chemical transformations, allowing for systematic exploration of the chemical space around a biological target.
Workflow for Scaffold Diversification
Caption: Key derivatization pathways from the core scaffold.
Protocol 2: Synthesis of 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Objective: To convert the hydroxyl group into an iodide, creating a key intermediate for cross-coupling reactions. This transformation is critical for accessing a wider range of complex derivatives.[12]
Materials & Reagents:
-
This compound (1.0 equivalent)
-
Triphenylphosphine (PPh₃, 1.5 equivalents)
-
Imidazole (1.5 equivalents)
-
Iodine (I₂, 1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound, triphenylphosphine, and imidazole in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Iodine Addition: Add a solution of iodine in DCM dropwise to the reaction mixture. The color will change from dark brown to a persistent light yellow.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated Na₂S₂O₃ solution and stir until the organic layer becomes colorless.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography (e.g., using a hexanes/EtOAc gradient) to yield the 4-iodo-pyrazole.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Objective: To demonstrate the utility of the 4-iodo intermediate by coupling it with an arylboronic acid, a cornerstone reaction in modern drug discovery for building molecular complexity.
Materials & Reagents:
-
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equivalent)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Dioxane/Water, 4:1)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, combine the 4-iodo-pyrazole, arylboronic acid, palladium catalyst, and base.
-
Degassing: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Seal the vial and heat the mixture to 80-100 °C for 6-12 hours, with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting bi-aryl product by flash column chromatography to obtain the final compound. Characterize thoroughly by NMR and MS.
Conclusion
The this compound scaffold is more than just another building block; it is a pre-optimized platform for efficient drug discovery. It combines the metabolic robustness conferred by trifluoroethylation with the vast synthetic potential of a strategically placed hydroxyl group. By leveraging the protocols and strategies outlined in this guide, medicinal chemists can rapidly generate and test diverse libraries of novel compounds, accelerating the journey from initial hit to viable clinical candidate. The inherent qualities of this scaffold make it a highly valuable asset for tackling a wide range of therapeutic targets.
References
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- 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde. (n.d.). Smolecule.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PubMed Central.
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed Central.
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (n.d.). RSC Medicinal Chemistry.
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- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl
- Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
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- Structure–activity relationship of the new pyrazole derivatives. (n.d.).
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- Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.).
- Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). (n.d.). MDPI.
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- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). PubMed Central.
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Application Notes and Protocols: The Strategic Role of Fluorinated Pyrazoles in Modern Agrochemicals
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: The Synergistic Power of Fluorine and the Pyrazole Scaffold
In the relentless pursuit of enhancing global food security, the development of novel, effective, and sustainable crop protection agents is paramount. Within the vast landscape of agrochemical research, the strategic incorporation of fluorine into bioactive molecules has emerged as a transformative approach.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical characteristics.[1][3] These alterations, including modified lipophilicity, metabolic stability, and binding affinity, often translate into superior biological performance.[1][4]
When this "fluorine factor" is combined with the pyrazole scaffold, a versatile five-membered nitrogen-containing heterocycle, the result is a class of compounds with exceptional utility in agriculture.[5][6][7] Pyrazole derivatives have a long and successful history in the agrochemical industry, serving as the core structure for numerous herbicides, insecticides, and fungicides.[6][7] This guide provides an in-depth exploration of the applications of fluorinated pyrazoles, detailing their mechanisms of action, showcasing key commercialized compounds, and providing practical, field-proven protocols for their synthesis and evaluation.
Fluorinated Pyrazoles as Potent Insecticides
The neurotoxic properties of many fluorinated pyrazole derivatives make them highly effective insecticides. Their primary modes of action target fundamental processes in the insect nervous system, leading to rapid and potent control of a wide range of pests.
Primary Mechanism of Action: GABA Receptor Antagonism
A significant number of fluorinated pyrazole insecticides, most famously Fipronil, function as potent antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[8] In insects, GABA is a primary inhibitory neurotransmitter. Its binding to the GABA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a dampening of nerve impulse transmission.
By non-competitively blocking this channel, pyrazole insecticides prevent the influx of chloride ions.[8] This action counteracts the "calming" effect of GABA, resulting in uncontrolled neuronal firing, hyperexcitation of the central nervous system, and ultimately, the death of the insect. The trifluoromethyl group often present in these molecules is crucial for locking the compound into a conformation that binds with high affinity to a site within the chloride channel, distinct from the GABA binding site itself.
A secondary, yet critical, mode of action for a newer class of diamide insecticides (which incorporate a pyrazole ring), such as Chlorantraniliprole and Cyantraniliprole, involves the targeting of insect ryanodine receptors (RyRs).[6][9] These receptors are intracellular calcium channels vital for muscle contraction. The binding of these insecticides leads to the uncontrolled release of calcium, causing muscle paralysis, feeding cessation, and death.
Caption: Step-by-step workflow for evaluating insecticidal activity via diet incorporation.
Fluorinated Pyrazoles as Broad-Spectrum Fungicides
The development of pyrazole carboxamide fungicides marked a significant advancement in disease control. The incorporation of difluoromethyl or trifluoromethyl groups onto the pyrazole ring is a hallmark of this class, which primarily targets fungal respiration.
Primary Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The vast majority of fluorinated pyrazole fungicides are Succinate Dehydrogenase Inhibitors (SDHIs). [1][10]Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role: it is an integral enzyme in the Krebs cycle and is also part of the mitochondrial electron transport chain (ETC), where it transfers electrons from succinate to ubiquinone.
SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, physically blocking the transfer of electrons from succinate. [1]This blockage halts the Krebs cycle and, more importantly, cripples the ETC. The disruption of the ETC prevents the production of ATP, the cell's energy currency, leading to a rapid cessation of fungal growth and spore germination. The difluoromethyl group on the pyrazole ring is particularly effective, providing an optimal combination of electronic properties and steric bulk to enhance binding affinity and block the active site. [10] A notable exception is Oxathiapiprolin, which contains a trifluoromethyl pyrazole moiety but acts by binding to an oxysterol-binding protein (OSBP), disrupting lipid metabolism in oomycete pathogens. [1]
Diagram 3: Mechanism of Succinate Dehydrogenase Inhibition
Caption: SDHI fungicides block the mitochondrial electron transport chain at Complex II, halting ATP production.
Data Summary: Key Fluorinated Pyrazole Fungicides (SDHIs)
| Compound Name | Fluorine Moiety | Target Pathogens | Crops |
| Benzovindiflupyr | Difluoromethyl | Rusts, leaf spots, powdery mildew | Cereals, corn, soybeans, specialty crops |
| Bixafen | Difluoromethyl | Rusts, Septoria, net blotch | Cereals, corn, canola |
| Fluxapyroxad | Difluoromethyl | Powdery mildew, rusts, leaf spots | Cereals, soybeans, corn, specialty crops |
| Isopyrazam | Difluoromethyl | Septoria, Ramularia, net blotch | Cereals, oilseed rape |
| Penthiopyrad | N/A (Pyrazole core) | Powdery mildew, rusts, scab, white mold | Fruits, vegetables, specialty crops |
Application Protocol: Synthesis of a Key SDHI Precursor
This protocol describes the laboratory-scale synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a pivotal building block for many modern SDHI fungicides like Benzovindiflupyr and Fluxapyroxad. [1]The synthesis follows the classical Knorr pyrazole synthesis pathway.
Causality Statement: The reaction between a 1,3-dicarbonyl equivalent (ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate) and a hydrazine (methylhydrazine) is a robust and high-yielding method for constructing the pyrazole ring. [11]The subsequent hydrolysis of the ethyl ester to a carboxylic acid under basic conditions (using NaOH) is a standard and efficient transformation required to prepare the molecule for conversion to an acid chloride, which is used in the final amide coupling step to produce the active fungicide.
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
Methylhydrazine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
Pyrazole Ring Formation (Cyclocondensation):
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol.
-
Cool the solution in an ice bath. Add methylhydrazine (1.1 eq) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure to yield crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. This intermediate can be purified by column chromatography if necessary.
-
-
Ester Hydrolysis:
-
Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete disappearance of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
A white precipitate of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Diagram 4: Synthesis Workflow for SDHI Precursor
Caption: A two-step synthesis route to a key fluorinated pyrazole building block for SDHI fungicides.
Fluorinated Pyrazoles as Selective Herbicides
In weed management, fluorinated pyrazoles are best known as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for controlling broadleaf weeds in major crops.
Primary Mechanism of Action: HPPD Inhibition
HPPD is a critical enzyme in the tyrosine catabolism pathway in plants. [5][12][13]It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate. Homogentisate is the precursor for the biosynthesis of two essential molecules: plastoquinone and tocopherols (Vitamin E). [5]
-
Plastoquinone is a vital cofactor for the photosynthetic electron transport chain.
-
Tocopherols are powerful antioxidants that protect chlorophyll and cellular membranes from photo-oxidative damage caused by reactive oxygen species generated during photosynthesis.
By inhibiting HPPD, pyrazole herbicides starve the plant of these two crucial compounds. [12][13]The lack of plastoquinone disrupts photosynthesis, while the depletion of tocopherols leaves chlorophyll vulnerable to rapid degradation by sunlight. This results in the characteristic and visually dramatic "bleaching" of new plant growth, followed by necrosis and plant death. The pyrazole scaffold is adept at chelating the Fe(II) ion in the enzyme's active site, which is a key aspect of its inhibitory action.
Diagram 5: Mechanism of HPPD Inhibition
Caption: Pyrazole herbicides inhibit the HPPD enzyme, leading to a depletion of essential molecules and plant bleaching.
Data Summary: Key Fluorinated Pyrazole Herbicides (HPPD Inhibitors)
| Compound Name | Key Structural Feature | Target Weeds | Crops |
| Pyrasulfotole | Pyrazole sulfone | Broadleaf weeds (e.g., kochia, lambsquarters) | Cereals (wheat, barley) |
| Topramezone | Pyrazolone | Annual broadleaf and grass weeds | Corn |
| Pyrazolate | Benzoyl pyrazole | Annual and perennial weeds | Rice |
| Pyrazoxyfen | Benzoyl pyrazole | Annual and perennial weeds | Rice |
Application Protocol: In Vitro HPPD Enzyme Inhibition Assay
This protocol provides a framework for measuring the direct inhibitory effect of a test compound on the HPPD enzyme, typically isolated from a plant source like Arabidopsis thaliana or expressed recombinantly.
Causality Statement: This spectrophotometric assay provides a direct, quantitative measure of enzyme activity. The assay is based on the principle that HPPD activity requires oxygen and its activity can be coupled to the oxidation of a chromogenic substrate, allowing for a simple colorimetric readout. By measuring the rate of color change in the presence and absence of an inhibitor, we can precisely calculate the inhibitor's potency (IC₅₀). This in vitro method is crucial for early-stage screening as it isolates the compound's effect on the target enzyme from other physiological factors like uptake and metabolism.
Materials:
-
Purified HPPD enzyme solution
-
4-Hydroxyphenylpyruvate (HPPA) substrate solution
-
Ascorbate solution (as a reducing agent)
-
Catalase (to remove hydrogen peroxide)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all solutions in the assay buffer. The final concentration of reagents in the well is critical.
-
Plate Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations (typically from a DMSO stock, ensuring the final DMSO concentration is ≤1% to avoid enzyme inhibition). Include "no inhibitor" controls (with 1% DMSO) and "no enzyme" blanks.
-
Add the ascorbate and catalase solutions.
-
Add the HPPD enzyme solution to all wells except the "no enzyme" blanks.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate into a spectrophotometer and measure the increase in absorbance at a specific wavelength (e.g., 310 nm, corresponding to the formation of homogentisate, or a coupled colorimetric reaction) over a period of 10-20 minutes. The rate of reaction is determined from the slope of the absorbance vs. time plot.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the rates relative to the "no inhibitor" control (set as 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Diagram 6: Workflow for HPPD Enzyme Inhibition Assay
Caption: Protocol workflow for the in vitro determination of a compound's HPPD inhibitory potency.
Conclusion and Future Outlook
The strategic use of fluorinated pyrazole scaffolds remains a cornerstone of modern agrochemical design. Their proven success across insecticides, fungicides, and herbicides demonstrates a remarkable chemical versatility. The introduction of fluorine consistently enhances the intrinsic activity of the pyrazole core, leading to products with improved efficacy, metabolic stability, and target-site binding. [1][2][14] The future of this chemical class will likely focus on several key areas:
-
Resistance Management: Designing novel analogs that can overcome emerging pest, pathogen, and weed resistance.
-
Enhanced Selectivity: Fine-tuning structures to improve safety for non-target organisms and beneficial insects.
-
Environmental Profile: Developing compounds with more favorable degradation profiles to minimize environmental persistence. [15]* New Modes of Action: While existing mechanisms are highly effective, the pyrazole scaffold is a fertile ground for discovering novel biological targets.
For researchers and developers, fluorinated pyrazoles offer a robust and validated platform for innovation. The protocols and data presented here provide a foundational guide for synthesizing, testing, and understanding this vital class of agrochemicals.
References
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Shibata, N., Matsnev, A., & Cahard, D. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Symmetry, 13(10), 1873. [Link]
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Jeschke, P. (2024). Current Trends in the Design of Fluorine-Containing Agrochemicals. Chemistry – A European Journal, 30(1), e202302525. [Link]
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Glamo-Stojkovi, N., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 24(11), 9327. [Link]
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Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
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Das, S. K. (2022). Mode of action of pyrazoles and pyridazinones. ResearchGate. [Link]
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Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202301138. [Link]
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Leroux, F. R. (2012). Synthesis of Diversely Fluorinated Pyrazoles as Novel Active Agrochemical Ingredients. ChemInform, 43(32). [Link]
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Chervona, V., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6489. [Link]
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D'hooghe, M., & De Kimpe, N. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(18), 4184–4187. [Link]
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Arthur, F. H., & Campbell, J. F. (2023). Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. Insects, 14(7), 613. [Link]
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Sharma, A., et al. (2023). Various methods for the synthesis of pyrazole. ResearchGate. [Link]
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Lamberth, C. (2018). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate. [Link]
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Glamo-Stojkovi, N., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed. [Link]
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Bi, H., et al. (2013). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry, 25(16), 9031-9034. [Link]
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Sharma, S., et al. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. [Link]
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Glamo-Stojkovi, N., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. [Link]
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Mykhailiuk, P. K. (2021). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. [Link]
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Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]
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Nembri, S., et al. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. [Link]
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Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 16-21. [Link]
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Kumar, S., et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal, 3(1), 14-19. [Link]
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The Friendly Statistician. (2025, July 4). What Is Bioassay Analysis? [Video]. YouTube. [Link]
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Yang, S., et al. (2020). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. ResearchGate. [Link]
-
Smith, A. B. (2019). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]
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-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]
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Li, Y., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957–1967. [Link]
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Glogoza, P. (n.d.). Herbicide Classification Chart. NDSU Agriculture. [Link]
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Matsumoto, H., et al. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. [Link]
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Sharma, S., et al. (2024). Fluorinated pyrazoles containing marketed drug molecules. ResearchGate. [Link]
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Li, Y., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]
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The Trifluoroethyl Pyrazole Scaffold: A Versatile Intermediate for Modern Drug Discovery
Application Note AP-2026-01
Introduction
In the landscape of modern medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, present in a multitude of approved therapeutic agents.[1][2] Its value lies in its metabolic stability and its capacity for diverse substitution patterns, allowing for the fine-tuning of pharmacological properties.[3] The strategic incorporation of fluorine-containing moieties, particularly the trifluoroethyl group, has become a key strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4] This application note details the synthesis and utility of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol , a key intermediate that combines the benefits of the pyrazole core with the advantageous properties of the trifluoroethyl group, making it a valuable building block for the synthesis of novel drug candidates.
The Strategic Advantage of the this compound Scaffold
The subject molecule offers medicinal chemists a strategic entry point into a rich chemical space for library synthesis and lead optimization. The trifluoroethyl group at the N1 position can significantly improve the metabolic stability of the pyrazole core by blocking potential sites of oxidation.[4] Furthermore, the hydroxyl group at the C4 position serves as a versatile synthetic handle for a variety of chemical transformations, enabling the exploration of diverse pharmacophores.
Below is a diagram illustrating the key features of the this compound scaffold that make it a valuable intermediate in drug discovery.
Caption: Key features and applications of the title scaffold.
Synthesis Protocol: this compound
The following is a representative, two-step protocol for the synthesis of this compound. This procedure is based on established methods for pyrazole synthesis, including N-alkylation and subsequent functionalization.
Step 1: N-Alkylation of Pyrazole
This step involves the alkylation of the pyrazole ring with a suitable trifluoroethylating agent.
Materials:
-
Pyrazole
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (or 2,2,2-trifluoroethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Step 2: Oxidation to this compound
This step introduces the hydroxyl group at the C4 position of the pyrazole ring.
Materials:
-
1-(2,2,2-Trifluoroethyl)-1H-pyrazole
-
Hydrogen peroxide (30% in H₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, 2N)
-
Dichloromethane (DCM)
-
Isopropanol
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq) and a solution of NaOH (1.1 eq in water).
-
Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water and acidify with 2N HCl.
-
Extract the product with DCM and a DCM/isopropanol mixture (4:1) multiple times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for the title compound.
Application Protocol: Derivatization of this compound via Suzuki-Miyaura Cross-Coupling
The hydroxyl group of this compound can be readily converted to a triflate or halide, which can then be used in palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl or heteroaryl substituents. This is a powerful strategy for exploring structure-activity relationships (SAR).
Step 1: Conversion of the Hydroxyl Group to a Triflate
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous copper sulfate, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Cross-Coupling
Procedure:
-
To a reaction vessel, add the pyrazol-4-yl triflate (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired C4-arylated or -heteroarylated pyrazole.
The following diagram illustrates the general application of this intermediate in a Suzuki-Miyaura cross-coupling reaction.
Caption: Derivatization via Suzuki-Miyaura coupling.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-(2,2,2-trifluoroethyl)-1H-pyrazole | C₅H₅F₃N₂ | 150.10 | Colorless oil |
| This compound | C₅H₅F₃N₂O | 166.10 | Off-white solid |
| 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl triflate | C₆H₄F₆N₂O₃S | 314.16 | Pale yellow oil |
Conclusion
This compound is a highly valuable and versatile intermediate for drug discovery. Its synthesis is achievable through standard organic chemistry transformations. The presence of the trifluoroethyl group offers potential advantages in terms of metabolic stability, while the C4-hydroxyl group provides a convenient point for diversification. The protocols outlined in this application note provide a foundation for researchers to synthesize and utilize this important building block in the development of new therapeutic agents.
References
-
Assali, M., Abualhasan, M., Sawaftah, H., Hawash, M., & Mousa, A. (2020). Synthesis, biological Activity, and molecular modeling studies of pyrazole and Triazole derivatives as selective COX-2 inhibitors. Journal of Chemistry, 2020, 1-13. [Link]
-
Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Biomedicines, 10(5), 1124. [Link]
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]
-
Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(45), 35839-35842. [Link]
-
Ghodsi, S., Mohebbi, S., & Gholamzadeh, Z. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Panda, N., & Jena, A. K. (2012). An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. The Journal of Organic Chemistry, 77(20), 9401-9406. [Link]
-
Sánchez-Migallón, A., de la Cruz, P., de la Hoz, A., & Langa, F. (1998). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 28(10), 1891-1896. [Link]
-
Shapi, M., Gwebu, E. T., & Tuszynski, J. A. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Molecules, 27(15), 4972. [Link]
-
Kc, H. R., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. [Link]
-
Singh, V., Kumar, D., Mishra, B. K., & Tiwari, B. (2024). An iodine(III)-catalyzed synthesis of fully functionalized NH-pyrazoles and isoxazoles from α,β-unsaturated hydrazones and oximes. Organic Letters, 26(2), 385-389. [Link]
-
Machulek, A., et al. (2012). Synthesis of 4-iodopyrazoles: A Brief Review. Mini-Reviews in Organic Chemistry, 9(3), 263-276. [Link]
-
Jedinak, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 23(11), 2991. [Link]
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Application Notes & Protocols for the N-Trifluoroethylation of Pyrazoles
Introduction: The Strategic Importance of the Trifluoroethyl Moiety
In contemporary medicinal chemistry and agrochemical design, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Among these, the 2,2,2-trifluoroethyl (–CH₂CF₃) group is of particular significance. Its introduction can profoundly enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, increase lipophilicity to improve membrane permeability, and modulate electronic properties, which can lead to improved binding affinity and potency.[1][2]
Pyrazoles represent a "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals and agrochemicals.[3][4][5][6] The functionalization of the pyrazole nitrogen atoms is a critical step in modulating the molecule's overall properties. Therefore, the development of robust and efficient protocols for the N-trifluoroethylation of pyrazoles is a highly valuable endeavor for researchers in organic synthesis and drug development. This guide provides a detailed overview of the prevailing mechanisms, step-by-step experimental protocols, and critical insights for successfully synthesizing N-trifluoroethylated pyrazoles.
Part 1: Mechanistic Considerations in N-Trifluoroethylation
The N-trifluoroethylation of pyrazoles can be achieved through several synthetic routes, primarily revolving around the nucleophilic character of the pyrazole nitrogen. The choice of method often depends on the substrate scope, functional group tolerance, and the availability of reagents.
Nucleophilic Substitution (Sₙ2 Pathway)
The most direct and widely employed method is the Sₙ2 reaction between a deprotonated pyrazole and an electrophilic trifluoroethylating agent. The pyrazole N-H is first deprotonated with a suitable base to generate the pyrazolate anion, a potent nucleophile. This anion then attacks the electrophilic carbon of the trifluoroethylating agent, displacing a leaving group.
-
Causality: The reaction is driven by the formation of a stable C-N bond. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are suitable for pyrazoles with higher acidity or when milder conditions are required. The leaving group on the electrophile must be effective (e.g., triflate, iodide, bromide) to facilitate the substitution.
Copper-Mediated Cross-Coupling
More recent advancements include transition metal-catalyzed methods, particularly copper-mediated cross-coupling reactions.[7] These protocols can utilize less reactive and more accessible trifluoroethyl sources, such as 2,2-dichloro-1,1,1-trifluoroethane (CF₃CHCl₂), expanding the reaction's scope and utility.[7]
-
Causality: The copper catalyst facilitates the formation of the N–CH₂CF₃ bond through a catalytic cycle that may involve oxidative addition and reductive elimination steps. This approach often exhibits high functional group tolerance and can be performed under milder conditions than some traditional Sₙ2 reactions.
Cyclocondensation Reactions
An alternative strategy involves constructing the pyrazole ring with the N-trifluoroethyl group already incorporated into one of the precursors. For instance, a reaction between a 1,3-dicarbonyl compound and a trifluoroethyl-substituted hydrazine can yield the desired N-trifluoroethyl pyrazole directly.[8]
-
Causality: This method leverages the classic Knorr pyrazole synthesis.[9] The regioselectivity of the condensation can be an issue with unsymmetrical 1,3-dicarbonyls, but it offers a convergent approach to the target molecule.
Caption: Key mechanistic strategies for N-trifluoroethylation of pyrazoles.
Part 2: Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroethylating agents can be volatile and corrosive. Bases like NaH are water-reactive and flammable.
Protocol 1: General N-Trifluoroethylation via Nucleophilic Substitution
This protocol describes a general method using 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), a highly effective electrophile.
Materials and Reagents:
-
Substituted pyrazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (e.g., 5 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (e.g., 25 mL) via syringe to dissolve the pyrazole.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 6 mmol, 1.2 equiv) portion-wise. Rationale: Adding NaH slowly at 0 °C helps to control the exothermic reaction and hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of the sodium pyrazolate salt may result in a suspension.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add 2,2,2-trifluoroethyl triflate (5.5 mmol, 1.1 equiv) dropwise via syringe over 5-10 minutes. Rationale: The triflate is highly reactive; slow addition at low temperature prevents potential side reactions and controls the exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Extract the aqueous layer with EtOAc (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes residual DMF and inorganic salts, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-trifluoroethylated pyrazole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Caption: Experimental workflow for Sₙ2-based N-trifluoroethylation.
Part 3: Data Summary and Troubleshooting
The choice of reagents and conditions can significantly impact the yield and regioselectivity of the reaction, especially for unsymmetrically substituted pyrazoles.
| Entry | Pyrazole Substrate | Trifluoroethylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-Dimethylpyrazole | CF₃CH₂I | K₂CO₃ | DMF | 80 | 12 | ~85 | General |
| 2 | Indazole | CF₃CHCl₂ | Cu / Ethanolamine | MeCN | 50 | 6 | ~70-80 | [7] |
| 3 | Pyrazole | CF₃CH₂OTf | NaH | DMF | 0 → RT | 4 | >90 | General |
| 4 | 4-Bromopyrazole | CF₃CH₂I | Cs₂CO₃ | MeCN | 60 | 10 | ~88 | General |
Troubleshooting & Field Insights:
-
Regioselectivity: For unsymmetrical pyrazoles, a mixture of N1 and N2 isomers is often formed. The ratio can be influenced by steric hindrance (alkylation at the less hindered nitrogen is favored) and electronic effects. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically improve regioselectivity in some cases.[10][11]
-
Low Yield: If the reaction stalls or gives low yields, ensure all reagents and solvents are anhydrous, as water will quench the base (NaH) and can hydrolyze the triflate. A stronger base or higher reaction temperature may be necessary for less acidic pyrazoles.
-
Difficult Purification: The mineral oil from the NaH dispersion can sometimes complicate purification. Washing the NaH with anhydrous hexanes before use can remove the oil. Alternatively, a direct aqueous workup is usually sufficient to remove most impurities before chromatography.
References
-
Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals, 7(3), 826-834. [Link][1][2]
-
Zhou, Y., et al. (2020). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. [Link][12][13]
-
Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-60. [Link][14]
-
Sosnovskikh, V. Y., et al. (2011). Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ChemInform. [Link][15]
-
Hassan, A. E. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link][3]
-
Kelly, C. B., et al. (2022). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 87(20), 13617–13627. [Link][8]
-
Barrio, P., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-9. [Link][10][11]
-
Deng, Z., et al. (2020). N−H Trifluoroethylation of Indoles and other Aromatic N‐Heterocycles with CF3CHCl2 by Copper‐Mediated Cross‐Coupling Reaction. Advanced Synthesis & Catalysis. [Link][7]
-
Timofeeva, Y. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7291. [Link][4]
-
Al-Masum, M. A., & Elmaaty, A. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3564. [Link][5][16]
-
Gockel, S., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 5034. [Link][17]
-
Bof de Oliveira, A., et al. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. IUCrData. [Link][18]
-
Organ, M. G., et al. (2020). Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Organic Process Research & Development, 24(12), 2619–2632. [Link][19]
-
Le, T. B., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2442–2447. [Link][20]
-
Sharpless, K. B., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Chemical Science. [Link][6]
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- 6. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Analytical Detection of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Introduction: The Significance of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol in Modern Chemistry
The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1] The introduction of a trifluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, this compound is an important heterocyclic compound with potential applications in drug discovery and development. Its precise and accurate detection is crucial for quality control, pharmacokinetic studies, and metabolic profiling.
These application notes provide detailed protocols for the analytical detection and characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, experimental rationale, and robust validation.
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-phase HPLC with UV detection is a primary method for the quantification of pyrazole derivatives due to its sensitivity, specificity, and reproducibility.[4][5] The trifluoroethyl and hydroxyl groups of the target analyte make it suitable for this technique.
Protocol: RP-HPLC with UV Detection
This protocol outlines a validated method for the determination of this compound in a pharmaceutical formulation.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated at 220 nm (based on pyrazole chromophore) |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
C18 Column: The non-polar stationary phase is ideal for retaining the moderately polar analyte.
-
Methanol/Water Mobile Phase: A common and effective mobile phase for reverse-phase chromatography, with the ratio adjusted to achieve optimal retention and peak shape.
-
Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak symmetry for the acidic hydroxyl group and to control the pH of the mobile phase.
-
UV Detection at 220 nm: Pyrazole rings typically exhibit strong absorbance in the lower UV range. The optimal wavelength should be experimentally determined by scanning a standard solution.
2. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][6]
-
3. Method Validation Parameters:
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7]
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | 98-102% |
| Precision (RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Workflow for HPLC Analysis:
Sources
Application Note: Comprehensive 1H and 13C NMR Analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Introduction
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of the trifluoroethyl group can substantially alter the physicochemical properties of the pyrazole scaffold, including its lipophilicity, metabolic stability, and binding interactions with biological targets. As such, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such novel molecules. This application note provides a detailed guide to the 1H and 13C NMR analysis of this compound, including theoretical principles, a comprehensive experimental protocol, and an in-depth interpretation of the expected spectral data.
Theoretical Principles of NMR Analysis
The structural features of this compound, including the pyrazole ring, the N-trifluoroethyl substituent, and the C4-hydroxyl group, give rise to a unique and predictable NMR fingerprint.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the pyrazole ring protons, the methylene protons of the trifluoroethyl group, and the hydroxyl proton.
-
Pyrazole Ring Protons (H3 and H5): The protons at the C3 and C5 positions of the pyrazole ring are expected to appear as singlets, as they are not coupled to each other. Their chemical shifts will be influenced by the electron-donating hydroxyl group at C4 and the electron-withdrawing trifluoroethyl group at N1. Generally, protons on pyrazole rings appear in the aromatic region, typically between δ 7.0 and 8.0 ppm[1]. The hydroxyl group at C4 is expected to shield these protons, shifting them to a slightly higher field (lower ppm) compared to unsubstituted pyrazole.
-
Trifluoroethyl Group Protons (-CH₂CF₃): The methylene protons (CH₂) adjacent to the pyrazole nitrogen and the trifluoromethyl group will exhibit a quartet splitting pattern due to coupling with the three neighboring fluorine atoms (³JHF). The strong electron-withdrawing nature of the CF₃ group will deshield these protons, causing them to resonate at a relatively downfield position, likely in the range of δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange[2]. In a non-protic solvent like DMSO-d₆, it is expected to be a broad singlet. Its identity can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum[3].
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
-
Pyrazole Ring Carbons (C3, C4, and C5): The chemical shifts of the pyrazole ring carbons are sensitive to the substituents. The C4 carbon, bearing the hydroxyl group, will be significantly shielded and appear at a lower chemical shift compared to the other ring carbons. The C3 and C5 carbons will be deshielded relative to C4.
-
Trifluoroethyl Group Carbons (-CH₂CF₃): The methylene carbon (CH₂) will be coupled to the three fluorine atoms, resulting in a quartet. Its chemical shift will be influenced by the adjacent nitrogen and the CF₃ group. The trifluoromethyl carbon (CF₃) will also appear as a quartet due to the one-bond carbon-fluorine coupling (¹JCF), which is typically large. The strong electronegativity of fluorine will cause a significant downfield shift for this carbon.
Experimental Protocol
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is provided below.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For compounds with hydroxyl groups, DMSO-d₆ is often a good choice as it can slow down proton exchange and allow for the observation of the -OH proton signal[2][4]. Deuterated chloroform (CDCl₃) is another common choice for many organic molecules[4].
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time[5].
-
Filtration: To ensure a homogeneous solution and prevent line broadening due to suspended particles, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube[1].
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the spectra to the residual solvent peak[6].
Caption: Workflow for NMR Sample Preparation.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A 2-second delay is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
Caption: NMR Data Acquisition and Processing Workflow.
Predicted NMR Data and Interpretation
Based on the principles of NMR spectroscopy and data from analogous compounds, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~9.5 - 10.5 | br s | - | -OH | Chemical shift is solvent and concentration dependent; expected to be a broad singlet in DMSO-d₆[2]. |
| ~7.8 | s | - | H5 | Aromatic proton on the pyrazole ring[1]. |
| ~7.5 | s | - | H3 | Aromatic proton on the pyrazole ring, slightly shielded relative to H5 due to proximity to the N-substituent[1]. |
| ~4.8 | q | ³JHF ≈ 8-9 | -CH₂CF₃ | Methylene protons deshielded by the adjacent nitrogen and CF₃ group, split into a quartet by the three fluorine atoms[7]. |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~150 | s | - | C4 | Carbon bearing the electron-donating hydroxyl group, significantly shielded. |
| ~135 | s | - | C5 | Pyrazole ring carbon. |
| ~128 | s | - | C3 | Pyrazole ring carbon. |
| ~124 | q | ¹JCF ≈ 270-280 | -CF₃ | Carbon of the trifluoromethyl group, strongly deshielded by fluorine and split by one-bond C-F coupling. |
| ~50 | q | ²JCF ≈ 35-40 | -CH₂CF₃ | Methylene carbon, deshielded by nitrogen and the CF₃ group, and split by two-bond C-F coupling. |
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are highly recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is invaluable for confirming the connectivity of the molecule. For instance, a correlation between the methylene protons (-CH₂CF₃) and the C3 and C5 carbons of the pyrazole ring would confirm the N1-substitution pattern.
-
¹⁹F NMR: Direct observation of the ¹⁹F nucleus would show a triplet due to coupling with the adjacent methylene protons. This would provide further confirmation of the structure. The chemical shift of the CF₃ group is highly sensitive to its electronic environment[8].
Conclusion
The comprehensive ¹H and ¹³C NMR analysis detailed in this application note provides a robust framework for the structural characterization of this compound. By understanding the theoretical principles and following the detailed experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. The predicted chemical shifts and coupling constants, along with the suggested use of advanced 2D NMR techniques, will enable unambiguous structural elucidation, a critical step in the development of novel fluorinated pyrazole derivatives for various applications.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024).
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry.
- Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. (2022). Molecular Crystals and Liquid Crystals.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023).
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). Molecules.
- Deuterated Solvents for NMR: Guide. (n.d.).
- 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole(1206640-82-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- 19F Coupling Constants Table. (n.d.). Organofluorine / Alfa Chemistry.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. (2018). Journal of Biomolecular NMR.
- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. (n.d.).
- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2017). Molecules.
- Synthesis of Some New Pyrazoles. (2017). DergiPark.
- NMR Solvent Data Chart. (n.d.).
- NMR Sample Preparation. (n.d.).
- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. (n.d.).
- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.
- Hydroxyl Groups in NMR. (2023). Reddit.
- Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. (2014). Asian Journal of Chemistry.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (1998). New Journal of Chemistry.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2014). RSC Advances.
- CAS 1049730-42-8 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | MFCD18383264. (n.d.). Hoffman Fine Chemicals.
- Lecture 3: Coupling Constants. (2012). Harvard University.
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Application Note: Elucidating the Fragmentation Behavior of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol by Mass Spectrometry
Abstract
This application note provides a detailed guide to the mass spectrometric analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. We explore the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the structural elucidation of this and similar molecules. Detailed, step-by-step protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided for researchers, scientists, and drug development professionals. This guide emphasizes the causal relationships behind experimental choices and provides a framework for the robust characterization of novel pyrazole derivatives.
Introduction
Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous bioactive compounds.[1][2] The introduction of a trifluoroethyl group can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making this compound a molecule of significant interest. Mass spectrometry is an indispensable tool for the structural confirmation and impurity profiling of such novel compounds. Understanding the fragmentation patterns is critical for unambiguous identification.[1][3]
This document outlines the theoretical fragmentation pathways of this compound and provides optimized protocols for its analysis by GC-MS and LC-MS.
Predicted Fragmentation Pathways
The fragmentation of this compound is dictated by the interplay of the pyrazole ring, the trifluoroethyl substituent, and the hydroxyl group. The specific fragmentation patterns will depend on the ionization technique employed.
Electron Ionization (EI) Fragmentation
In EI-MS, the high-energy electrons induce fragmentation, leading to a variety of characteristic product ions.[4][5] For this compound, the molecular ion (M•+) is expected, though it may be of low abundance.[6] Key fragmentation pathways are predicted to include:
-
Alpha-Cleavage: The bond between the nitrogen of the pyrazole ring and the trifluoroethyl group is susceptible to cleavage. This can result in the loss of a trifluoroethyl radical (•CH2CF3) or the formation of a stable pyrazolium cation.
-
Loss of HF: The presence of fluorine atoms makes the loss of hydrogen fluoride (HF) a common fragmentation pathway for fluorinated compounds.[7]
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation. Common losses include the expulsion of a neutral molecule of hydrogen cyanide (HCN) or dinitrogen (N2).[2][8]
-
Retro-Diels-Alder (RDA) Reaction: Cyclic systems like pyrazoles can undergo RDA reactions, leading to the cleavage of the ring into smaller, unsaturated fragments.[9][10][11]
Caption: Predicted EI fragmentation pathways for this compound.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique, typically resulting in less extensive fragmentation than EI.[5] For this compound, analysis in both positive and negative ion modes is recommended.
-
Positive Ion Mode ([M+H]+): The protonated molecule is expected to be the base peak. Collision-Induced Dissociation (CID) of the [M+H]+ ion will likely involve the loss of neutral molecules such as water (H2O) from the hydroxyl group, or the trifluoroethyl group as trifluoroethene (C2H2F3).
-
Negative Ion Mode ([M-H]-): The deprotonated molecule will be the primary ion. Fragmentation of the [M-H]- ion could involve rearrangements and the loss of small neutral molecules.
Caption: Predicted ESI fragmentation pathways for this compound.
Experimental Protocols
The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the analyte and any potential derivatives.
GC-MS Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like many pyrazole derivatives.[1] Derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve volatility and peak shape.
3.1.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL.
-
(Optional) Derivatization: To a 100 µL aliquot of the working solution, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60°C for 30 minutes.
3.1.2. Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | Typical flow rate for standard capillary columns. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of analytes. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to ensure good separation. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS providing reproducible fragmentation. |
| Ion Source Temp | 230 °C | A standard temperature to minimize thermal degradation. |
| Electron Energy | 70 eV | The standard electron energy for generating library-searchable spectra. |
| Mass Range | m/z 40-400 | A suitable range to capture the molecular ion and expected fragments. |
graph GCMS_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Sample [label="Sample Preparation\n(with/without derivatization)"]; Injection [label="GC Injection"]; Separation [label="Chromatographic Separation\n(DB-5ms column)"]; Ionization [label="EI Ionization (70 eV)"]; Detection [label="Mass Analysis\n(Quadrupole)"]; Data [label="Data Acquisition & Analysis"];
Sample -> Injection -> Separation -> Ionization -> Detection -> Data; }
Caption: GC-MS experimental workflow.
LC-MS Protocol
LC-MS is advantageous for polar compounds that are not amenable to GC analysis.[12][13][14]
3.2.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.
3.2.2. Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | A versatile reversed-phase column for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for elution. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds of varying polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray (ESI), Positive and Negative | Soft ionization suitable for polar, non-volatile compounds. |
| Capillary Voltage | +3.5 kV / -3.0 kV | Standard voltages for positive and negative ion modes. |
| Gas Temperature | 300 °C | Optimizes desolvation. |
| Gas Flow | 8 L/min | Typical drying gas flow rate. |
| Mass Range | m/z 50-500 | A suitable range to capture the precursor and product ions. |
graph LCMS_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Sample [label="Sample Preparation"]; Injection [label="LC Injection"]; Separation [label="Chromatographic Separation\n(C18 column)"]; Ionization [label="ESI Ionization\n(Positive & Negative)"]; Detection [label="Mass Analysis\n(TOF or Quadrupole)"]; Data [label="Data Acquisition & Analysis"];
Sample -> Injection -> Separation -> Ionization -> Detection -> Data; }
Caption: LC-MS experimental workflow.
Data Interpretation and Self-Validation
-
Molecular Ion Confirmation: In EI-MS, the molecular ion should be consistent with the calculated molecular weight and show logical losses (e.g., -H, -CH3).[7] In ESI-MS, the [M+H]+ or [M-H]- ion should be the predominant species in the full scan spectrum.
-
Isotopic Pattern: For compounds containing chlorine or bromine, the isotopic pattern of the molecular ion and fragment ions is a key diagnostic tool.
-
High-Resolution MS: Accurate mass measurements from a high-resolution mass spectrometer (e.g., TOF, Orbitrap) can be used to determine the elemental composition of the precursor and fragment ions, providing a high degree of confidence in their assignment.
-
Tandem MS (MS/MS): Fragmentation of a selected precursor ion (e.g., [M+H]+) and comparison of the resulting product ion spectrum with the predicted fragmentation pathways provides definitive structural information.[5]
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using either GC-MS (potentially with derivatization) or LC-MS. The predicted fragmentation patterns, involving alpha-cleavage, loss of small neutral molecules, and pyrazole ring fragmentation, provide a roadmap for the structural elucidation of this and related compounds. The detailed protocols herein offer a robust starting point for researchers to develop and validate methods for the analysis of novel pyrazole derivatives, ensuring data integrity and accelerating drug discovery and development efforts.
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science24.com. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]
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Fluorinated Pyrazoles as Potent Enzyme Inhibitors: A Guide to Synthesis, Characterization, and Application
Introduction: The Strategic Advantage of Fluorine in Pyrazole-Based Enzyme Inhibitors
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3] The strategic incorporation of fluorine atoms into the pyrazole ring or its substituents can dramatically enhance the pharmacological properties of these molecules. Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly improve metabolic stability, lipophilicity, and target binding affinity.[4] These attributes make fluorinated pyrazoles highly valuable in the rational design of potent and selective enzyme inhibitors.
One of the most prominent examples of a fluorinated pyrazole-based drug is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with arthritis.[5][6][7] The trifluoromethyl (CF₃) group in Celecoxib is crucial for its high selectivity for COX-2 over the COX-1 isoform, thereby reducing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with fluorinated pyrazoles as enzyme inhibitors. We will delve into the synthesis of these compounds, provide a step-by-step protocol for evaluating their enzyme inhibitory activity, and discuss the critical aspects of data analysis and interpretation.
Part 1: Synthesis of Fluorinated Pyrazoles
The synthesis of fluorinated pyrazoles can be achieved through various synthetic routes.[9][10][11] A common and effective method involves the condensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of fluorine at specific positions of the pyrazole ring.
Protocol 1: Synthesis of a Model Fluorinated Pyrazole (e.g., a Celecoxib analog)
This protocol describes a general procedure for the synthesis of a 1,5-diaryl-3-(trifluoromethyl)pyrazole, a structural motif present in Celecoxib.
Rationale: The reaction proceeds via a condensation reaction between the hydrazine and the diketone to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The choice of a fluorinated β-diketone as a starting material is a key strategy for introducing the trifluoromethyl group.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a fluorinated pyrazole.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add (4-sulfamoylphenyl)hydrazine hydrochloride (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure fluorinated pyrazole.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. Determine the melting point to assess purity.
Part 2: Enzyme Inhibition Assay
To evaluate the efficacy of the synthesized fluorinated pyrazoles as enzyme inhibitors, a robust and reproducible enzyme inhibition assay is essential. The following protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme, for instance, COX-2.[12][13][14]
Protocol 2: Determination of IC₅₀ for a Fluorinated Pyrazole against COX-2
Rationale: The IC₅₀ value is a measure of the potency of an inhibitor and is defined as the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.[15][16] This assay measures the enzymatic activity at various inhibitor concentrations to generate a dose-response curve, from which the IC₅₀ can be determined.
Experimental Workflow Diagram:
Caption: Workflow for IC₅₀ determination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme (e.g., human recombinant COX-2) in a suitable assay buffer.
-
Prepare a stock solution of the substrate (e.g., arachidonic acid) in an appropriate solvent.
-
Prepare a series of dilutions of the fluorinated pyrazole inhibitor in the assay buffer. A 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.
-
-
Assay Plate Setup (96-well plate):
-
Add the assay buffer to all wells.
-
Add the enzyme solution to all wells except the blank.
-
Add the different concentrations of the inhibitor to the test wells. Add buffer or solvent vehicle to the positive and negative control wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Detection:
-
Measure the rate of product formation over time using a suitable detection method. For COX-2, this can be done by monitoring the oxidation of a chromogenic substrate using a spectrophotometer or by measuring prostaglandin E2 production via an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.[17][18][19]
-
Part 3: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for comparing the potency of different inhibitors.
Table 1: Inhibitory Activity of Representative Fluorinated Pyrazoles against COX-1 and COX-2
| Compound | R¹ Group | R² Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Celecoxib | 4-SO₂NH₂-Ph | 4-Me-Ph | >100 | 0.04 | >2500 |
| Compound A | 4-F-Ph | 4-Me-Ph | 50.2 | 0.15 | 335 |
| Compound B | 4-Cl-Ph | 4-Me-Ph | 75.8 | 0.21 | 361 |
| Compound C | 4-SO₂NH₂-Ph | 4-F-Ph | >100 | 0.08 | >1250 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Results:
The selectivity index is a critical parameter for evaluating the therapeutic potential of a COX-2 inhibitor. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.[20][21][22][23] In the hypothetical data above, Celecoxib shows the highest selectivity. Compound C, with a fluorine substitution on the phenyl ring at the 5-position of the pyrazole, also demonstrates high selectivity. This highlights how subtle structural modifications, including the strategic placement of fluorine, can significantly impact biological activity.
Mechanism of Action: How Fluorinated Pyrazoles Inhibit Enzymes
The mechanism of action for many pyrazole-based inhibitors involves binding to the active site of the target enzyme.[24][25][26] In the case of COX-2 inhibitors like Celecoxib, the sulfonamide side chain binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, which is a key determinant of its selectivity.[6][7] The trifluoromethyl group contributes to the overall binding affinity and can influence the conformation of the inhibitor within the active site.
Signaling Pathway Diagram:
Caption: Inhibition of the COX-2 pathway by fluorinated pyrazoles.
Conclusion and Future Perspectives
Fluorinated pyrazoles represent a highly valuable class of compounds in the field of enzyme inhibition and drug discovery. The strategic incorporation of fluorine can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of novel fluorinated pyrazole-based inhibitors. Future research in this area will likely focus on the development of inhibitors with even greater selectivity for their target enzymes, as well as the exploration of new therapeutic applications for this versatile chemical scaffold.[27][28][29][30]
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Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (URL: [Link])
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Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease - PubMed Central. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Welcome to the technical support center for the synthesis of fluorinated pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol. We will move beyond simple procedural steps to explore the underlying chemical principles that govern yield and purity, empowering you to troubleshoot and refine your experimental approach. The pyrazole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2]
Section 1: Overview of the Synthetic Challenge
The synthesis of this compound typically proceeds via the N-alkylation of a pre-formed pyrazol-4-ol core. While seemingly straightforward, the primary obstacle to achieving high yields is controlling the regioselectivity of the alkylation step. The pyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of regioisomers that are often difficult to separate.[3][4]
Our focus will be on troubleshooting and optimizing this critical N-alkylation step to selectively favor the desired N1 isomer, thereby maximizing the overall yield.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low Yield and Poor Regioselectivity
Q: My N-alkylation reaction consistently results in a low yield (<40%) of the desired N1 isomer and a significant amount of the N2 isomer. What are the key factors I should investigate?
A: This is the most prevalent challenge. The ratio of N1 to N2 alkylation is a delicate balance of steric, electronic, and solvent effects.[4] Low yields of the desired product are almost always linked to a lack of control over regioselectivity. Here are the primary factors to optimize:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent are critical. Standard polar aprotic solvents like DMF or DMSO are effective, but for substrates with fluorine-containing groups, fluorinated alcohols can offer a dramatic advantage. The use of solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in pyrazole formation, a principle that can be extended to N-alkylation.[5][6] These solvents can selectively stabilize the desired transition state through hydrogen bonding, favoring N1 attack.
-
Base Selection: The choice of base dictates the concentration and nature of the pyrazolate anion.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the best starting point. They establish an equilibrium, and in polar aprotic solvents, K₂CO₃ is frequently effective for regioselective N1-alkylation.[3] Cesium carbonate is a stronger base and can sometimes improve yields where potassium carbonate is insufficient.
-
Strong Bases (e.g., NaH): Sodium hydride provides irreversible and complete deprotonation. While this can drive the reaction to completion, it can also sometimes decrease regioselectivity by creating a more reactive, less discriminating nucleophile. However, in certain systems, NaH can prevent the formation of regioisomeric byproducts.[3]
-
-
Steric Hindrance: The alkylating agent's bulkiness generally directs the reaction to the less sterically hindered nitrogen atom.[3] In the case of pyrazol-4-ol, the N1 and N2 positions are electronically different but sterically similar. The trifluoroethyl group itself carries some steric bulk, which should inherently provide a slight preference for the N1 position.
Issue 2: Side Product Formation
Q: My crude NMR shows more than just the two N-alkylated isomers. What other side reactions could be occurring?
A: Besides N2-alkylation, two other side reactions are possible:
-
O-Alkylation: The hydroxyl group at the C4 position is also nucleophilic and can be alkylated, especially if a strong base like NaH is used in excess. This leads to the formation of 4-(2,2,2-trifluoroethoxy)-1H-pyrazole. If you observe a new signal in your NMR corresponding to a -OCH₂CF₃ group, this is a likely culprit. Using a milder base (K₂CO₃) or carefully controlling the stoichiometry of a strong base (≤1.0 equivalent) can mitigate this.
-
Dialkylation: Although less common, if the reaction is run with a large excess of the alkylating agent and a strong base, it's possible to get alkylation at both a nitrogen and the oxygen atom.
Troubleshooting Workflow
The following decision tree can guide your optimization process when faced with low yields.
Caption: A decision tree for troubleshooting low yields in the N-alkylation step.
Section 3: Optimized Experimental Protocol
Based on literature precedent for achieving high regioselectivity, the following protocol is recommended as a robust starting point. The use of 2,2,2-trifluoroethanol (TFE) as the solvent is a key parameter for enhancing the N1:N2 isomer ratio.[5][6]
Protocol: N1-Selective Alkylation of Pyrazol-4-ol
-
Reagent Preparation:
-
To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazol-4-ol (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Add 2,2,2-trifluoroethanol (TFE) to create a 0.1 M solution with respect to the pyrazol-4-ol.
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.1 eq.) dropwise via syringe. Caution: Triflate reagents are highly reactive.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) to isolate the desired this compound.
-
Section 4: Data Summary for Optimization
The following table presents a summary of expected outcomes based on varying reaction conditions. These values are illustrative and serve as a guide for experimental design.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Typical N1:N2 Ratio | Estimated Yield (N1) |
| 1 | K₂CO₃ (1.5) | DMF | 60 | 3:1 - 5:1 | 45-60% |
| 2 | K₂CO₃ (1.5) | TFE | 60 | >10:1 | 75-85% |
| 3 | Cs₂CO₃ (1.5) | DMF | 60 | 4:1 - 7:1 | 55-70% |
| 4 | NaH (1.1) | THF | 25 -> 60 | 2:1 - 4:1 | 40-55% (Risk of O-alkylation) |
References
- BenchChem. (2025).
- Lohmann, J. S., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes.
- Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- BenchChem. (2025). A Technical Guide to Green Chemistry in N-Alkylpyrazole Synthesis. BenchChem.
- Chemodanov, V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Quiroga, J., & Trilleras, J. (2012).
- Fustero, S., et al. (2008).
- Gomha, S. M., et al. (2017). (Pyrazol-4-yl)aceticyl)
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trifluoromethylated Pyrazoles
Welcome to the Technical Support Center for the purification of trifluoromethylated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common challenges encountered during the purification of these valuable heterocyclic compounds. The trifluoromethyl group, while often beneficial for pharmacological properties, can introduce unique purification challenges.[1][2] This resource combines established protocols with troubleshooting insights to help you achieve the desired purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying trifluoromethylated pyrazoles?
A1: The most common and effective purification techniques for trifluoromethylated pyrazoles are column chromatography and recrystallization.[3] The choice between these methods is dictated by the physical state of your compound (solid or oil), the nature and quantity of impurities, and the desired final purity. Liquid-liquid extraction is also a critical initial work-up step to remove inorganic salts and other highly polar or nonpolar impurities.[3]
Q2: How do I select the optimal purification strategy for my specific trifluoromethylated pyrazole?
A2: The best approach depends on your compound's characteristics and the impurity profile. Here’s a general guideline:
-
For solid compounds with relatively high initial purity (>90%): Recrystallization is often the most efficient method to achieve high purity (>99%).[3]
-
For liquid compounds or solids with significant impurities or isomeric mixtures: Column chromatography is generally the preferred method.[3]
-
For separating regioisomers or diastereomers: Due to their similar physical properties, column chromatography is typically necessary.[4]
-
For separating enantiomers: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase is required.[4][5][6][7][8][9][10][11]
Q3: My trifluoromethylated pyrazole appears to be degrading on silica gel. What are my options?
A3: Pyrazoles can interact with the acidic silanol groups on standard silica gel, leading to streaking, poor recovery, or decomposition.[12] To circumvent this, consider the following:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[3][12]
-
Use an alternative stationary phase: Neutral alumina can be a good substitute for silica gel for basic compounds.[3][13]
-
Employ reversed-phase chromatography: Using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be effective.[3][13]
Q4: What are the most common impurities I should expect in the synthesis of trifluoromethylated pyrazoles?
A4: Common impurities often include unreacted starting materials, such as the 1,3-dicarbonyl compound and the hydrazine reagent, as well as regioisomers if an unsymmetrical dicarbonyl compound was used.[14] Side products from competing reactions can also be present. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the number and nature of impurities.[14]
Troubleshooting Guides
Guide 1: Column Chromatography
Column chromatography is a versatile technique for purifying trifluoromethylated pyrazoles, especially for complex mixtures or oily products.[3]
Caption: Workflow for Flash Column Chromatography.
| Problem | Potential Cause | Solution |
| Poor Separation/Co-elution | Inappropriate eluent system. | Optimize the mobile phase polarity. A shallower gradient or isocratic elution might improve separation.[4] |
| Column overloading. | Reduce the amount of sample loaded onto the column.[4] | |
| Compound Streaking/Tailing | Strong interaction with silica gel. | Deactivate the silica gel with triethylamine or use neutral alumina.[3][12] |
| Compound is not fully soluble in the eluent. | Choose a different eluent system in which the compound is more soluble. | |
| Low Recovery | Compound degradation on silica gel. | Minimize the time on the column by using flash chromatography. Consider alternative methods like recrystallization or preparative HPLC.[3] |
| Compound is too polar and stuck on the column. | Increase the polarity of the eluent significantly (e.g., add methanol). | |
| Compound Elutes in the Solvent Front | Eluent is too polar. | Start with a much less polar eluent system. |
Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid trifluoromethylated pyrazoles that are already relatively pure.
Caption: Workflow for Single-Solvent Recrystallization.
| Problem | Potential Cause | Solution |
| Compound "Oils Out" | Solution is too concentrated or cooling too quickly. | Add more hot solvent to redissolve the oil, then allow it to cool more slowly.[3] Insulating the flask can help.[3] |
| Melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point.[3] | |
| No Crystals Form | Solution is too dilute. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| Inhibition of crystallization by impurities. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[3] | |
| Add a seed crystal from a previous successful batch.[3] | ||
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. |
| Crystals are soluble in the cold wash solvent. | Ensure the washing solvent is ice-cold and use a minimal amount. | |
| Colored Crystals | Colored impurities are co-crystallizing. | Use activated charcoal to decolorize the hot solution before crystallization.[12] |
Advanced Purification Techniques
For particularly challenging separations, such as chiral resolutions or the separation of very similar isomers, more advanced techniques may be necessary.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, can offer high-resolution separation of closely related regioisomers and polar compounds.[3][4] For enantiomeric separations, chiral HPLC using polysaccharide-based chiral stationary phases is the gold standard.[4][5][6][9][11]
-
Supercritical Fluid Chromatography (SFC): SFC is a green chromatography technique that uses supercritical CO2 as the mobile phase.[7][15] It is particularly advantageous for chiral separations, offering faster run times and reduced solvent consumption compared to HPLC.[7][8][10][16]
Purity Assessment
After purification, it is crucial to assess the purity of the trifluoromethylated pyrazole. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and assessing purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both purity and molecular weight.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile pyrazole derivatives and can provide information on fragmentation patterns.[17]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity of the compound.[18]
References
- Guseinov, F. I., et al. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole.
- Katritzky, A. R., et al. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 2051-2056.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- MDPI. (2022).
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
- ACS Publications. (2022). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 87(20), 13549–13562.
-
Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
- PubMed. (2008). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop.
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
- PubMed. (2011). Development of supercritical fluid extraction and supercritical fluid chromatography purification methods using rapid solubility screening with multiple solubility chambers.
- PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835-25841.
- ACS Publications. (2015). Synthesis of 4-Trifluoromethylselenolated Pyrazoles via Tf2O-Promoted Intramolecular Cyclization of α,β-Alkynic Tosylhydrazones with Benzyl Trifluoromethyl Selenoxide. The Journal of Organic Chemistry, 80(18), 9147–9155.
- NIH. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2435–2440.
-
IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
- NIH. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841.
-
ResearchGate. (n.d.). (PDF) Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Regis Technologies. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
-
University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- ScienceDirect. (2022). A review of fraction collection technology for supercritical fluid chromatography.
-
ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]
- ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841.
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
- MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(3), 556.
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- 5. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of N-Trifluoroethyl Pyrazoles
Welcome to the technical support center for the synthesis of N-trifluoroethyl pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the trifluoroethyl moiety onto a pyrazole scaffold. The trifluoromethyl group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, cell permeability, and potency.[1] However, its synthesis presents unique challenges. This resource provides troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles so challenging?
A1: The two nitrogen atoms in the pyrazole ring have similar properties, which complicates regioselective N-functionalization.[2] The outcome of the alkylation is a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, the base used, and the solvent. For instance, bulkier substituents on the pyrazole ring can sterically hinder one nitrogen, directing the alkylating agent to the other, less hindered nitrogen. Similarly, the choice of base and solvent can influence the nucleophilicity of the nitrogen atoms.[2][3]
Q2: I'm observing a significant amount of the undesired regioisomer in my N-trifluoroethylation reaction. How can I improve the selectivity?
A2: Improving regioselectivity often requires a multi-pronged approach:
-
Steric Hindrance: If your pyrazole is unsymmetrical, consider if one nitrogen is more sterically accessible than the other. You can sometimes modify the substituents on the pyrazole to enhance this steric difference.[3]
-
Solvent and Base Selection: The choice of solvent and base can significantly impact the ratio of regioisomers.[2][3] For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole formations. Experimenting with different base and solvent combinations is crucial.
-
Alternative Strategies: If direct alkylation consistently gives poor selectivity, consider a cyclization strategy where the N-trifluoroethyl group is introduced as part of one of the building blocks, such as trifluoroethylhydrazine. This can pre-determine the position of the trifluoroethyl group.
Q3: My reaction yield is consistently low. What are the likely causes and how can I address them?
A3: Low yields in the synthesis of N-trifluoroethyl pyrazoles can stem from several factors:
-
Reagent Purity and Activity: Ensure all starting materials, especially the pyrazole and the trifluoroethylating agent, are pure.[3] Impurities can lead to side reactions that consume your starting materials.
-
Reaction Conditions: The reaction temperature and time are critical. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent decomposition of starting materials or products.[3] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
Instability of Intermediates: Some trifluoroethylating agents or their precursors can be unstable. For example, trifluoromethylhydrazine has a short half-life in solution.[1][4] In such cases, in-situ generation of the reactive species is often the best approach.[3]
Q4: I am seeing an unexpected side product that appears to be my pyrazole without the trifluoroethyl group (des-CF3 pyrazole). What is causing this?
A4: The formation of des-CF3 pyrazoles is a known side reaction, particularly when using methods involving trifluoromethylhydrazine.[1][4] This is often due to the instability of the trifluoromethylhydrazine and related intermediates.[1][4] To minimize this, careful optimization of the cyclization conditions is necessary. Using a strong acid, such as p-toluenesulfonic acid (TsOH), in a solvent like dichloromethane (DCM) can help suppress the formation of these undesired side products.[1][4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of N-trifluoroethyl pyrazoles.
Problem 1: Poor or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Reagents | Verify the purity and activity of all starting materials and reagents.[3] Use freshly opened or purified reagents if there is any doubt. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating, while others need to be cooled to prevent degradation.[3] Run small-scale experiments at different temperatures to find the optimum. |
| Unstable Intermediates | If using a potentially unstable reagent like trifluoromethylhydrazine, consider generating it in situ.[3] This ensures that the reactive species is consumed as it is formed, minimizing decomposition. |
Problem 2: Mixture of Regioisomers
| Possible Cause | Suggested Solution |
| Use of Unsymmetrical Pyrazoles | Modify the substituents on the pyrazole to create a greater steric or electronic difference between the two nitrogen atoms.[3] |
| Inappropriate Solvent or pH | Screen a variety of solvents and adjust the pH of the reaction mixture.[3] The polarity of the solvent and the acidity/basicity of the medium can influence which nitrogen is more nucleophilic. |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Purify all starting materials before use to remove any reactive impurities that could lead to side reactions.[3] |
| Harsh Reaction Conditions | Employ milder reaction conditions, such as lower temperatures or shorter reaction times, to minimize the formation of degradation products.[3] |
| Instability of the Desired Product | Handle the product carefully during workup and purification.[3] Avoid excessive heat, strong acids, or strong bases if your product is sensitive to these conditions. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is an Oil | Consider converting the oily product into a solid salt for easier handling and purification by crystallization.[3] |
| Complex Mixture of Products | Before attempting purification, optimize the reaction to improve selectivity and minimize the number of side products.[3] A cleaner crude product is always easier to purify. |
| Product is Highly Soluble in the Aqueous Phase | For certain products, like pyridyl-substituted pyrazoles, using acetonitrile/brine for extraction instead of DCM/water can improve recovery from the aqueous phase.[3] |
Experimental Protocols
General Procedure for N-Trifluoroethylation of Pyrazoles using a Copper-Mediated Cross-Coupling Reaction
This protocol is adapted from a method for the N-H trifluoroethylation of various N-heterocycles.[5]
Materials:
-
NH-containing pyrazole
-
CF3CHCl2 (HCFC-123)
-
Copper (Cu) powder
-
Ethanolamine
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN)
Procedure:
-
To a reaction vessel, add the NH-containing pyrazole (0.5 mmol), CF3CHCl2 (1.0 mmol), Cu powder (1.5 mmol), ethanolamine (1.5 mmol), and Et3N (1.0 mmol).
-
Add 1 mL of CH3CN to the mixture.
-
Stir the reaction mixture at 50 °C for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and purify by column chromatography to obtain the N-trifluoroethyl pyrazole.
Visualizing the Challenges
Decision Tree for Troubleshooting Poor Yields
Caption: A decision-making workflow for addressing low product yields.
Regioselectivity in Unsymmetrical Pyrazole Alkylation
Sources
Technical Support Center: Pyrazole Synthesis in 2,2,2-Trifluoroethanol (TFE)
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging 2,2,2-Trifluoroethanol (TFE) as a solvent in their synthetic protocols. While TFE offers significant advantages in promoting reactions, its unique properties can also influence the formation of side products. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate challenges and optimize your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing probable causes, diagnostic steps, and validated solutions.
Question 1: My reaction yield is low, and the final mixture has a persistent yellow or red color. What's going wrong?
Probable Cause: Low yields coupled with coloration often point to three potential issues: incomplete reaction, product degradation under the reaction conditions, or side reactions involving the hydrazine starting material, which can generate colored impurities[1]. Inefficient mixing or poor temperature control, especially during scale-up, can create localized hot spots that exacerbate these problems[2].
Diagnostic & Troubleshooting Workflow:
-
Assess Reaction Completion: Before workup, carefully monitor the reaction's progress using Thin-Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot. The disappearance of the 1,3-dicarbonyl starting material is a key indicator.
-
Evaluate Thermal Stability: If the reaction has gone to completion but the yield is still low, product degradation may be the culprit.
-
Check Reagent Purity: Hydrazine and its derivatives can degrade over time. Use a freshly opened bottle or purify the reagent before use.
-
Optimize Workup: Ensure the workup procedure is not degrading your product. If your pyrazole is sensitive to acid, for example, perform any neutralization steps carefully at low temperatures[3].
Question 2: My NMR spectrum is complex, showing duplicate sets of peaks. How do I resolve the formation of multiple products?
Probable Cause: This is a classic sign of regioisomer formation. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of two constitutional isomers that are often difficult to separate[1][3].
Causality & Strategic Solutions:
The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl carbons and any steric hindrance present. TFE, as a strong hydrogen-bond-donating solvent, can stabilize the enol form of the dicarbonyl, which may alter the reactivity of the carbonyls and influence the isomeric ratio[5].
-
Exploit Electronic Effects: If one carbonyl is adjacent to a strong electron-withdrawing group (e.g., -CF₃), it will be more electrophilic. The more nucleophilic nitrogen of a substituted hydrazine will preferentially attack this site. You can leverage this to favor one isomer[3].
-
Utilize Steric Hindrance: A sterically bulky group near one carbonyl will hinder the approach of the hydrazine, directing the reaction toward the less hindered carbonyl[3].
-
Modify the Hydrazine: In some cases, using acetylhydrazine can prevent typical byproducts. The acetyl group is removed in a subsequent step, often leading to a cleaner, single-product cyclization[6].
Protocol for Analysis: Use ¹H NMR and 2D NMR techniques (COSY, NOESY) to assign the structures of the regioisomers. For quantitative analysis without complete separation, LC-MS can be highly effective, especially if combined with partial isotopic labeling of the starting materials[7].
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting pyrazole synthesis.
Question 3: I'm having trouble purifying my pyrazole product away from byproducts using standard silica gel chromatography.
Probable Cause: Pyrazoles contain both a basic, pyridine-like nitrogen and an acidic, pyrrole-like N-H group, giving them complex behavior on silica gel[8]. They can streak or bind irreversibly. Furthermore, if regioisomers are present, their similar polarities can make chromatographic separation extremely challenging[1].
Purification Strategies:
-
Method 1: Deactivation of Silica Gel: Basic compounds often interact strongly with the acidic silanol groups on standard silica.
-
Protocol: Before preparing your column slurry, add 1% triethylamine (Et₃N) to the solvent system (e.g., ethyl acetate/hexane). This neutralizes the acidic sites, allowing for much cleaner elution of the pyrazole[9].
-
-
Method 2: Recrystallization: This is often the most effective method for obtaining highly pure material.
-
Solvent Screening: Common solvent systems for pyrazoles include ethanol/water, methanol/water, or ethyl acetate/hexane[9]. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly.
-
-
Method 3: Acid Salt Formation & Crystallization: This technique purifies the product by converting it into a salt, which often has very different solubility properties from the impurities.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis and why is it so common?
The Knorr synthesis is the most prevalent method for synthesizing pyrazoles. It involves the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative[1][12][13]. Its popularity stems from the wide availability of starting materials and the generally high yields, as the reaction forms a stable aromatic ring[14].
Reaction Mechanism Diagram
Caption: The general mechanism of the Knorr pyrazole synthesis.
Q2: What are the primary advantages of using 2,2,2-Trifluoroethanol (TFE) as a solvent?
TFE is a unique solvent that bridges the gap between traditional protic and polar aprotic solvents. Its key properties include:
-
High Polarity & Ionizing Power: TFE can effectively dissolve a wide range of organic compounds and stabilize charged intermediates[4][15].
-
Strong Hydrogen Bond Donor: The electron-withdrawing trifluoromethyl group makes the hydroxyl proton highly acidic (pKa ~12.4), allowing TFE to form very strong hydrogen bonds. This can stabilize transition states and act as a catalyst, accelerating reactions[16][17].
-
Environmental Profile: TFE is often considered a "green" or environmentally benign solvent, and it can be recycled[4][18].
-
Reaction Promotion: In many cases, reactions in TFE can proceed without an additional acid or base catalyst, simplifying the reaction setup and purification[18].
Q3: How does TFE specifically influence the formation of regioisomers?
The formation of regioisomers depends on which of the two carbonyls in an unsymmetrical 1,3-dicarbonyl is attacked first. TFE can influence this step in several ways:
-
Enol Stabilization: TFE's strong hydrogen-bonding capacity can stabilize the enol tautomer of the dicarbonyl compound. This can change the electron density and accessibility of the carbonyl carbons, thereby influencing the site of initial hydrazine attack[5].
-
Transition State Stabilization: TFE can selectively stabilize one of the two competing transition states leading to the different regioisomers, thus enhancing the selectivity of the reaction.
Regioisomer Formation Diagram
Caption: Divergent pathways leading to two possible regioisomers.
Q4: What analytical techniques are essential for characterizing my pyrazole products and byproducts?
A combination of spectroscopic and chromatographic methods is required for unambiguous characterization[1].
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and identifying byproducts. Techniques like GC-MS or LC-MS are used to analyze the components of a reaction mixture[1].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch of the pyrazole ring (typically around 3100-3300 cm⁻¹)[19][20].
Table 1: Typical ¹H NMR Chemical Shifts for Pyrazole Ring Protons
| Proton Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |
|---|---|---|
| H-3 / H-5 | 7.5 - 8.5 | Highly dependent on substituents. Can be distinguished from H-4 by coupling patterns in substituted pyrazoles. |
| H-4 | 6.0 - 6.5 | Often appears as a triplet or singlet depending on substitution at C3 and C5. |
| N-H | >10 (Broad) | Often very broad and may not be easily observed. Position is solvent-dependent. |
Note: These are approximate values and can shift significantly based on the electronic nature of substituents on the ring[19][20].
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis in TFE
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Dissolution: Add 2,2,2-trifluoroethanol (TFE) to create a 0.2-0.5 M solution. Stir until the dicarbonyl is fully dissolved.
-
Reagent Addition: Add the hydrazine derivative (1.0-1.1 eq) to the solution at room temperature. The addition may be exothermic; for larger scale reactions, controlled addition is recommended[2].
-
Reaction: Heat the reaction mixture to reflux (TFE boiling point ≈ 78 °C) and monitor by TLC until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Remove the TFE under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
References
-
BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. 1
-
BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. 3
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Organic & Biomolecular Chemistry. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. RSC Publishing. 21
-
BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. 2
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?9
-
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. 10
-
Krasavin, M., & Konstantinov, I. O. (2008). Minimizing Side Reactions in Classical Pyrazole Synthesis from β-Oxonitriles: The Use of Acetylhydrazine. Letters in Organic Chemistry, 5, 594-598. 6
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. 22
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. 11
-
ResearchGate. (n.d.). Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. 23
-
Solubility of Things. (n.d.). 2,2,2-Trifluoroethanol. 15
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MB Chemsupplies. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. 24
-
BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. 19
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ResearchGate. (2017). 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation. 16
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NIH National Library of Medicine. (n.d.). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. 25
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. 12
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. 26
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 5
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. 17
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. 14
-
ResearchGate. (n.d.). ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. 4
-
ResearchGate. (n.d.). Synthesis of Dihydropyrano[2,3- c ]pyrazoles with Trifluoroethanol as a Reusable Promoting Medium: A Green Protocol. 18
-
ACS Publications. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B. 27
-
Knorr Pyrazole Synthesis. (n.d.). 13
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 28
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. 8
-
NIH. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. 29
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PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. 30
-
ResearchGate. (n.d.). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. 31
-
Journal of the American Chemical Society. (n.d.). Contrasting responses in aqueous trifluoroethanol and aqueous ethanol as a probe for nucleophilic solvent assistance in solvolysis. 32
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. 33
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. 34
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. 20
-
PMC - PubMed Central. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. 7
-
RSC Publishing. (2020). Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. 35
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Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, practical solutions, and a foundational understanding of this critical synthetic transformation. Given the prevalence of the N-alkyl pyrazole motif in pharmaceuticals and agrochemicals, mastering its synthesis is essential.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Section 1: Fundamentals of Pyrazole N-Alkylation
The N-alkylation of a pyrazole is fundamentally a nucleophilic substitution reaction. The pyrazole, after deprotonation by a base, acts as a nucleophile, attacking an electrophilic alkylating agent. However, the complexity arises from the tautomeric nature of unsymmetrical pyrazoles, which possess two adjacent, chemically distinct nitrogen atoms (N1 and N2).[3] This leads to the primary challenge in pyrazole N-alkylation: regioselectivity .
The reaction can yield a mixture of N1 and N2 alkylated isomers, which are often difficult to separate.[4][5] The ratio of these isomers is dictated by a delicate interplay of steric and electronic factors.
-
Steric Effects : The alkyl group will preferentially attach to the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring (e.g., at the 3- or 5-position) or a bulky alkylating agent will strongly favor alkylation at the more accessible nitrogen.[5][6]
-
Electronic Effects : The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of each nitrogen atom. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.[4][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common challenges I will face with pyrazole N-alkylation? A1: The two most significant challenges are controlling regioselectivity to obtain the desired isomer and achieving a high reaction yield.[5] Low yields can often be traced back to suboptimal reaction conditions, such as an inappropriate base or solvent, poor reagent solubility, or side reactions.[8][9]
Q2: What is a good starting point for reaction conditions? A2: A reliable set of starting conditions for a standard base-mediated N-alkylation involves using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) at room temperature or with gentle heating.[5][8] The alkylating agent is typically an alkyl halide (iodide > bromide > chloride in terms of reactivity).[8]
Q3: How do I choose the right base for my reaction? A3: The base's role is to deprotonate the pyrazole's N-H proton, forming the nucleophilic pyrazolate anion. The choice of base is critical and depends on the pyrazole's acidity and the alkylating agent's reactivity.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are excellent for most standard alkylations. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the pyrazolate anion.
-
Strong Bases (e.g., Sodium Hydride (NaH)): Required for less acidic pyrazoles or when using less reactive alkylating agents. NaH ensures complete deprotonation but requires strictly anhydrous conditions to prevent quenching.[8][9][10] In some cases, using NaH can even improve regioselectivity by preventing the formation of isomeric byproducts.[4]
Q4: How does the solvent affect the reaction outcome? A4: The solvent is not merely a medium for the reaction; it critically influences solubility and regioselectivity.
-
Polar Aprotic Solvents (DMF, DMSO, MeCN): These are the most common choices as they effectively dissolve the pyrazolate salt, facilitating the reaction.[8][9]
-
Nonpolar Solvents (Toluene, THF): Can be used, sometimes with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB), to shuttle the pyrazolate anion into the organic phase.[9]
-
Fluorinated Alcohols (TFE, HFIP): In some systems, these solvents have been shown to dramatically improve regioselectivity, warranting consideration in challenging cases.[5]
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during pyrazole N-alkylation.
| Problem | Potential Cause | Recommended Solution & Explanation |
| 1. Low or No Product Yield | Inadequate Deprotonation: The base is not strong enough to deprotonate the pyrazole N-H. | Switch to a stronger base. If using K₂CO₃, consider Cs₂CO₃ or NaH. Ensure the base is fresh and dry.[8][9] |
| Poor Solubility: The pyrazole or the base is not soluble in the chosen solvent. | Change to a more polar aprotic solvent like DMF or DMSO. Gentle heating can also improve solubility.[8][9] | |
| Low Reactivity of Alkylating Agent: The leaving group is poor (e.g., -Cl), or the electrophile is sterically hindered. | Switch to a more reactive alkylating agent (Alkyl-I > Alkyl-Br > Alkyl-Cl). If possible, use a less hindered electrophile.[8] Increase the reaction temperature. | |
| Presence of Water: Moisture is quenching the base and/or the pyrazolate anion. | Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon), especially when using strong bases like NaH.[9][10] | |
| 2. Poor Regioselectivity (Mixture of Isomers) | Steric and Electronic Factors are Finely Balanced: The two nitrogen atoms have similar reactivity profiles. | Modify Sterics: Use a bulkier alkylating agent to favor the less hindered nitrogen. Recent studies have shown that using sterically bulky α-halomethylsilanes can achieve excellent N1 selectivity.[11] |
| Suboptimal Solvent Choice: The solvent may not be effectively differentiating the two nitrogen atoms. | Screen different solvents. Polar aprotic solvents like DMF or DMSO often favor a single regioisomer.[5] Consider fluorinated alcohols like TFE. | |
| Base/Cation Effect: The counter-ion of the base can influence the site of alkylation. | Experiment with different bases (e.g., K₂CO₃ vs. NaH vs. Cs₂CO₃). The nature of the cation (K⁺, Na⁺, Cs⁺) can alter the ion-pairing of the pyrazolate anion, thereby influencing which nitrogen is more nucleophilic.[4] | |
| 3. Side Reactions Observed | Over-alkylation (Dialkylation): Formation of a quaternary pyrazolium salt. | Use a stoichiometric amount of the alkylating agent (typically 1.0-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Reaction with Functional Groups: The alkylating agent is reacting with other sensitive functional groups on the pyrazole. | Protect sensitive functional groups (e.g., -OH, -NH₂) prior to the N-alkylation step. | |
| Elimination Reaction: If using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (SN2). | Use a less hindered primary alkyl halide if possible. Employ milder reaction conditions (lower temperature, less aggressive base). |
Section 4: Experimental Protocols & Workflows
Workflow for Optimizing Pyrazole N-Alkylation
The following diagram outlines a logical workflow for developing and optimizing your N-alkylation reaction.
Caption: A systematic workflow for optimizing pyrazole N-alkylation reactions.
Protocol 1: General Procedure for N1-Alkylation using K₂CO₃/DMF
This protocol is a robust starting point for the N1-alkylation of many 3-substituted pyrazoles.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 equiv).
-
Solvent and Base Addition: Add anhydrous DMF (to make a 0.1-0.5 M solution) followed by powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.
-
Alkylating Agent Addition: Add the alkylating agent (1.1 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at the desired temperature (start with room temperature, but heating may be required) and monitor its progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: N-Alkylation using NaH for Less Reactive Systems
This protocol is suitable for pyrazoles that are less acidic or when using less reactive alkylating agents. Caution: Sodium hydride (NaH) is water-reactive. Strict anhydrous and inert conditions are mandatory.
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Pyrazole Addition: Add a solution of the pyrazole (1.0 equiv) in anhydrous DMF dropwise to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).[10]
-
Alkylating Agent Addition: Add the alkylating agent (1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.[10]
-
Quenching: Upon completion, carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[10]
-
Workup and Purification: Proceed with an aqueous workup and purification as described in Protocol 1.[10]
Decision Tree for Troubleshooting Regioselectivity
When faced with an inseparable mixture of N1 and N2 isomers, this decision tree can guide your optimization strategy.
Caption: A decision tree for troubleshooting poor regioselectivity in pyrazole N-alkylation.
References
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646–652. [Link]
-
Zarubaev, V. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
List, B., & Kennemur, J. L. (2021). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts, 17(03), 0322. [Link]
-
Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ragain, C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 90-104. [Link]
-
Dąbrowski, J., & Dąbrowska, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(6), 4735-4745. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11029-11040. [Link]
-
Zarubaev, V. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Zarubaev, V. V., et al. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Retrieved from [Link]
-
Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 355, 157-165. [Link]
-
Chen, J., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved from [Link]
-
2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]
-
Wang, Z., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
- EP0749963A1 - N-alkylation method of pyrazole. (n.d.). Google Patents.
-
Bera, A., et al. (2021). Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. Inorganica Chimica Acta, 517, 120185. [Link]
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Technical Support Center: Resolving Impurities in 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol Samples
Welcome to the technical support center for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists encountering purity challenges with this important fluorinated heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve complex impurity issues effectively.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues in a question-and-answer format. We will explore the causality behind these common problems and provide actionable, step-by-step protocols to resolve them.
Question 1: My ¹H NMR spectrum shows two distinct sets of pyrazole signals, but LC-MS indicates a single mass. What is the likely impurity?
This is a classic and frequently encountered issue in the synthesis of unsymmetrically substituted pyrazoles. The most probable cause is the presence of a regioisomer, specifically 2-(2,2,2-trifluoroethyl)-2H-pyrazol-4-ol .
Expertise & Experience: The synthesis of this compound likely involves the N-alkylation of a 1H-pyrazol-4-ol precursor with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide or triflate). The pyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). Alkylation can occur at either nitrogen, leading to two different products with the same mass.[1][2][3]
The regioselectivity of this reaction is influenced by several factors, including the steric hindrance around the nitrogen atoms, the nature of the base used, the solvent, and the counter-ion.[1][4] The electron-withdrawing trifluoromethyl group can influence the acidity of the N-H protons and the nucleophilicity of the respective nitrogens, often leading to a mixture of isomers.
Trustworthiness (Self-Validating Protocol): To confirm the presence of the N2-isomer, you can use advanced NMR techniques and compare the data to the expected chemical shifts.
Step-by-Step Characterization:
-
Acquire High-Resolution NMR: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical environments of the pyrazole ring protons and carbons will be different for each isomer. The trifluoroethyl group's signals may also show slight differences.
-
2D NMR Spectroscopy: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. Look for correlations between the methylene protons of the trifluoroethyl group (-CH₂CF₃) and the pyrazole ring carbons (C3 and C5).
-
In the desired N1-isomer , the -CH₂- protons will show a 3-bond correlation to the C5 carbon.
-
In the N2-isomer , the -CH₂- protons will show correlations to both the C3 and C5 carbons.
-
-
Reference Data Comparison: Compare your observed chemical shifts to the table below.
Data Presentation: NMR Chemical Shift Comparison
| Position | Expected ¹H Shift (ppm) - N1 Isomer | Expected ¹³C Shift (ppm) - N1 Isomer | Expected ¹H Shift (ppm) - N2 Isomer | Expected ¹³C Shift (ppm) - N2 Isomer |
| H3 | ~7.5 - 7.7 | ~135 - 138 | ~7.3 - 7.5 | ~145 - 148 |
| H5 | ~7.4 - 7.6 | ~125 - 128 | ~7.3 - 7.5 | ~145 - 148 |
| -CH₂- | ~4.5 - 4.7 (q) | ~53 - 56 (q) | ~4.6 - 4.8 (q) | ~55 - 58 (q) |
| -OH | Broad, variable | - | Broad, variable | - |
| C4 | - | ~140 - 145 | - | ~148 - 152 |
| -CF₃ | - | ~124 - 126 (q) | - | ~124 - 126 (q) |
| Note: These are estimated values based on general pyrazole chemistry and the influence of the trifluoroethyl group. Actual shifts may vary based on solvent and concentration. The key is the difference in shifts between the two isomers observed in the same spectrum. |
Question 2: My product purity is low after synthesis, and I see multiple spots on my TLC plate. How can I effectively purify my compound?
Low purity with multiple TLC spots suggests the presence of not only the regioisomer but also unreacted starting materials, by-products from the starting materials, or degradation products. A systematic purification strategy is required.
Expertise & Experience: Fluorinated compounds can exhibit different polarity profiles compared to their non-fluorinated analogs.[5] The trifluoromethyl group increases lipophilicity. The pyrazol-4-ol moiety provides a site for hydrogen bonding, affecting solubility and chromatographic behavior. A multi-step purification approach is often most effective.
Authoritative Grounding & Comprehensive Protocol: A combination of liquid-liquid extraction followed by column chromatography is a standard and effective method for purifying pyrazole derivatives.[6][7] For challenging separations of isomers with similar polarities, recrystallization can be a powerful final step.[6]
Step-by-Step Purification Protocol:
-
Aqueous Workup:
-
Quench the reaction mixture carefully with water or a saturated NH₄Cl solution.
-
Extract the product into a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. This removes inorganic salts and highly polar impurities.
-
-
Silica Gel Column Chromatography:
-
Solvent System Selection: The key is to find a solvent system that provides good separation between the desired N1-isomer and the N2-isomer impurity. Use TLC to screen solvent systems. Start with a non-polar/polar mixture like Hexane/EtOAc or Heptane/EtOAc.
-
Pro-Tip: Given the polarity of the hydroxyl group, a gradient elution is recommended. Start with a low polarity (e.g., 10% EtOAc in Heptane) and gradually increase the polarity (e.g., to 50% EtOAc). The two isomers should elute at slightly different retention times.
-
Fraction Analysis: Collect small fractions and analyze them by TLC or rapid LC-MS to identify those containing the pure desired product.
-
-
Recrystallization (for final polishing):
-
If chromatography fails to provide the desired purity, recrystallization can be highly effective for separating isomers.
-
Solvent Screening: Test solubility in various solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for pyrazoles include ethanol/water, isopropanol, or mixtures like EtOAc/Heptane.[6]
-
Procedure: Dissolve the semi-pure material in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The desired isomer will hopefully crystallize out, leaving the other isomer and impurities in the mother liquor.
-
Validation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. Confirm purity by NMR and LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my starting materials?
Impurities can originate from the precursors used in the synthesis. If using a Knorr-type synthesis, the 1,3-dicarbonyl precursor to pyrazol-4-ol can have impurities.[8][9] More critically, the 2,2,2-trifluoroethylhydrazine starting material can contain side products from its own synthesis, such as di- and tri-alkylated hydrazines, which can lead to undesired by-products in your final reaction.[10] It is crucial to use high-purity starting materials or purify them before use.
Q2: Can the this compound product degrade over time?
Pyrazol-4-ol systems can be susceptible to oxidation, especially under harsh conditions (strong light, high heat, presence of oxidizing agents).[11] The phenolic-like hydroxyl group can be oxidized to form colored quinone-like species. For long-term storage, it is recommended to keep the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[12]
Q3: Besides N-alkylation, could O-alkylation of the hydroxyl group be a side reaction?
Yes, O-alkylation is a possible side reaction, which would lead to the formation of 4-(2,2,2-trifluoroethoxy)-1H-pyrazole. The relative amounts of N- vs. O-alkylation depend heavily on the reaction conditions. Generally, in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF, N-alkylation is strongly favored due to the higher acidity of the pyrazole N-H proton compared to the O-H proton. However, under different conditions (e.g., phase-transfer catalysis or using a weaker base), you might observe small amounts of the O-alkylated impurity. This impurity would be readily identifiable by:
-
¹H NMR: Absence of the broad -OH signal and the appearance of a new quartet for the -OCH₂CF₃ group.
-
IR Spectroscopy: Disappearance of the broad O-H stretching band.
-
Mass Spectrometry: It will have the same mass as the N-alkylated products.
Q4: I am struggling to get a clean ¹H NMR spectrum. The pyrazole and OH protons are very broad. What can I do?
Broadening of N-H (if unreacted) and O-H proton signals is common and often due to chemical exchange with trace amounts of water in the NMR solvent or with other molecules of the analyte.
-
Dry Your Solvent: Ensure your deuterated solvent (e.g., CDCl₃, DMSO-d₆) is anhydrous. Using a freshly opened ampule or drying the solvent over molecular sieves can help.
-
D₂O Shake: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The exchangeable O-H proton signal will disappear, confirming its identity.
-
Low-Temperature NMR: As with tautomerism issues in other pyrazoles, cooling the sample can slow down the rate of exchange, leading to sharper signals.
References
-
Shahani, T., Ali, M. A., & Karale, B. K. (2011). 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1937. [Link]
-
Ferreira, V. F., et al. (2019). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 24(15), 2730. [Link]
-
Wang, Y., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(11), 3499. [Link]
- US Patent US5859255A. (1999). Process for the preparation of fluorinated heterocyclic compounds.
-
Schmid, M. B., & Zeitler, K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 526-544. [Link]
-
Bonacorso, H. G., et al. (2010). ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ChemInform, 41(32). [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 20, 2026, from [Link]
-
Patil, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals, 16(7), 1009. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
Wang, Z., et al. (2023). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering, 8(1), 134-142. [Link]
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Technical Support Center: Degradation Pathways of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Welcome to the technical support center for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the potential degradation pathways of this molecule. Given the specific nature of this compound, this document synthesizes information from established chemical principles and data on structurally related compounds to offer predictive insights into its stability profile.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[1][2] These studies help in identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[2]
Predicted Degradation Pathways
Based on the core structure, which includes a pyrazole ring, a hydroxyl group, and an N-trifluoroethyl substituent, several degradation pathways can be anticipated under stress conditions. The pyrazole ring itself is generally stable to oxidation but can be susceptible to certain reagents.[3]
Oxidative Degradation
Oxidation is a common degradation pathway for many pharmaceuticals.[4] For this compound, the primary sites susceptible to oxidation are the pyrazole ring and the hydroxyl group.
-
Mechanism: The presence of the hydroxyl group at the C4 position makes the pyrazole ring electron-rich and potentially susceptible to oxidation.[5] Oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of various oxidized species, including ring-opened products or further hydroxylated derivatives.[1][6] The reaction may proceed via a radical chain mechanism, particularly in the presence of metal ions or light.[1][4]
Caption: Predicted oxidative degradation pathway.
Hydrolytic Degradation
Hydrolysis involves the reaction of the compound with water, which can be catalyzed by acidic or basic conditions.[7]
-
Acid/Base Catalysis: While the pyrazole ring is generally stable to hydrolysis, extreme pH conditions and elevated temperatures can promote degradation.[7] The N-trifluoroethyl group is generally stable to hydrolysis due to the strong C-F bonds.[8] However, under harsh basic conditions, cleavage of the N-C bond connecting the pyrazole ring and the trifluoroethyl group could potentially occur, although this is less likely than other pathways.
Photolytic Degradation
Many heterocyclic compounds are susceptible to degradation upon exposure to light.[1]
-
Mechanism: Photodegradation can occur through direct absorption of UV or visible light, leading to excited states that can undergo various reactions, including bond cleavage or reaction with oxygen (photo-oxidation).[1] The pyrazole ring system can be susceptible to photodissociation, potentially leading to cleavage of the N-H bond in related unsubstituted pyrazoles.[9] For the title compound, this could translate to instability in the pyrazole ring or reactions involving the substituents.
Caption: Predicted photolytic degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products I should look for in my stability studies?
Based on the predicted pathways, you should primarily look for:
-
Oxidative Degradants: Ring-opened products such as dicarboxylic acids or amide derivatives. You may also see further hydroxylated pyrazole species.
-
Photolytic Degradants: Isomeric compounds or ring-cleaved fragments.
-
Hydrolytic Degradants: While less likely, under harsh basic conditions, you might observe pyrazol-4-ol and 2,2,2-trifluoroethanol if the N-C bond cleaves.
Q2: How does pH affect the stability of this compound?
The compound is expected to be most stable at neutral pH. In strongly acidic or basic conditions, the rate of hydrolysis may increase, although significant degradation would likely require elevated temperatures.[7] The pyrazole ring contains both a weakly acidic N-H proton (in its tautomeric form) and a weakly basic nitrogen atom, making its stability pH-dependent.[10]
Q3: Is the trifluoroethyl group stable under typical forced degradation conditions?
Yes, the 2,2,2-trifluoroethyl group is generally very stable due to the high strength of the C-F bonds.[8] It is resistant to many oxidative and reductive conditions and is not typically prone to hydrolysis under standard acidic or basic conditions used in forced degradation studies.[8][11]
Q4: What are the recommended stress conditions for forced degradation studies of this compound?
Forced degradation studies should be conducted to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating.[7] Recommended starting conditions are:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, then elevated to 60°C if no degradation is observed.[1][7]
-
Base Hydrolysis: 0.1 M NaOH at room temperature, then elevated to 60°C if no degradation is observed.[1][7]
-
Oxidation: 3% H₂O₂ at room temperature.[6]
-
Thermal: 80°C (dry heat).
-
Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[1]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and its potential degradants, particularly using High-Performance Liquid Chromatography (HPLC).
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase due to the basic nitrogen on the pyrazole ring.- Inappropriate mobile phase pH. | - Use a column specifically designed for basic analytes.- Add a mobile phase modifier like triethylamine or use a buffered mobile phase to control the ionization state of the analyte.[12] |
| Ghost Peaks in Chromatogram | - Contamination of the mobile phase, injector, or column.- Carryover from a previous injection.- In-situ degradation of the sample in the autosampler. | - Use high-purity solvents and prepare fresh mobile phases daily.[13]- Implement a robust needle wash protocol in your autosampler method.[13]- Keep the autosampler temperature controlled (e.g., 4°C) to minimize degradation. |
| Baseline Drift or Noise | - Column bleed.- Unstable detector lamp.- Air bubbles in the system.- Mobile phase not properly mixed or equilibrated. | - Ensure the mobile phase is thoroughly degassed.[13]- Allow the HPLC system, including the column and detector, to fully equilibrate before starting analysis.[13]- Perform regular system maintenance, including lamp replacement as needed.[14] |
| Appearance of Unexpected Peaks Over Time | - On-column degradation.- Sample degradation in solution at room temperature. | - Prepare samples fresh and analyze them promptly.- If the mobile phase is harsh (e.g., extreme pH), investigate if it is causing degradation during the analytical run.- Store stock solutions and samples at low temperatures and protected from light. |
| Poor Resolution Between Parent Peak and Degradant Peaks | - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry. | - Optimize the gradient slope and organic modifier percentage.- Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to find the best selectivity for your specific degradants.[14] |
Experimental Protocols
Protocol: Forced Degradation Study Workflow
This protocol outlines the general steps for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Application: In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Protect the solution from light and keep it at room temperature.
-
Time Points: Withdraw aliquots at predefined time points (e.g., 2, 6, 12, and 24 hours).
-
Quenching (Optional but Recommended): To stop the reaction, one can add a small amount of a quenching agent like sodium sulfite solution.
-
Analysis: Dilute the stressed sample with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and analyze immediately using a validated stability-indicating HPLC method.
-
Control: Run a control sample (drug substance in solvent without H₂O₂) in parallel under the same conditions.
References
-
Fry, J. R., & Wiebkin, P. (1981). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. [Link]
-
Sharma, M., & Kothiyal, P. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Pomeisl, K., et al. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. National Institutes of Health (NIH). [Link]
-
Shkodenko, L., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]
-
Yarovaya, O. I., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Anonymous. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]
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Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
Anonymous. (2023). Solving Common Errors in HPLC. Chromatography Today. [Link]
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Anonymous. (2023). Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
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Anonymous. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Anonymous. (2023). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. [Link]
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Ghaywat, P. U., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development (IJNRD). [Link]
-
Sepuxianyun. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Mori, T., et al. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Anonymous. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Anonymous. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Anonymous. (2023). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Anonymous. (2013). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Semproni, J. M., & Mindiola, D. J. (2014). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health (NIH). [Link]
-
Wang, X., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. National Institutes of Health (NIH). [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Le Gall, E., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
Le Gall, E., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Davydova, E., et al. (2013). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health (NIH). [Link]
-
Anonymous. (2023). Drug molecules and photoresponsive molecules containing pyrazole/ chromenopyrazole core. ResearchGate. [Link]
-
Peterson, B. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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Peterson, B. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
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Anonymous. (2023). 2,2,2-Trifluoroethyl Trifluoromethanesulfonate: Properties, Applications, and Production. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
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Stulzer, H. K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. [Link]
-
Fortner, K. C., et al. (2012). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. National Institutes of Health (NIH). [Link]
-
Bhimpuria, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Barata-Vallejo, S., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. [Link]
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Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Peterson, B. M., & Driver, T. G. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]
-
Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]
-
Wang, B., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
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Siddiqui, H. L., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Zahedi, M. M., et al. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health (NIH). [Link]
-
MacNaughton, M. G., & Stauffer, T. B. (1979). Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center (DTIC). [Link]
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Technical Support Center: Scaling the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol. This molecule, featuring a trifluoroethyl group, is a valuable scaffold in medicinal chemistry and agrochemicals, known to enhance properties like metabolic stability and binding affinity.[1] However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces significant challenges that require careful consideration of reaction thermodynamics, process safety, and product purification.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to address the critical "why" behind each procedural choice, empowering you to troubleshoot effectively and scale up with confidence. We will explore common pitfalls and provide field-proven solutions to ensure a robust, safe, and efficient process.
Let's begin by visualizing a common synthetic approach to this target molecule, which will serve as a framework for our discussion.
Caption: General Synthetic Workflow for this compound.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, high-impact problems that frequently arise during the scale-up of pyrazole syntheses.
Question 1: We are experiencing a dangerous and difficult-to-control exotherm during the addition of 2,2,2-trifluoroethylhydrazine. How can we manage this?
This is the most critical safety and process control issue when scaling pyrazole synthesis. The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds is often highly exothermic, and the risk of a thermal runaway increases dramatically at scale.[2][3] The core problem is the decrease in the surface-area-to-volume ratio in larger reactors, which severely limits heat dissipation capabilities.[4]
Potential Causes & Recommended Solutions:
| Cause | Solution & Scientific Rationale |
| Rapid Reagent Addition | Implement Slow, Controlled Addition: At scale, never add the hydrazine all at once. Use a dosing pump for a slow, continuous feed over several hours. This allows the reactor's cooling system to keep pace with the heat being generated. A slower addition rate is a fundamental strategy for managing exothermic events in large-scale reactions.[3][4] |
| Poor Heat Transfer | Ensure Adequate Cooling & Dilution: Verify that the reactor's cooling jacket is functioning optimally. More importantly, use a sufficient volume of a suitable solvent. The solvent acts as a heat sink, absorbing the energy released. Dilute solutions are inherently safer for managing exotherms.[3] |
| Localized Hot Spots | Optimize Agitation: Inefficient mixing can create localized zones of high reactant concentration and temperature, leading to side reactions and potential runaway.[4] Ensure the agitator design (e.g., pitched-blade turbine) and speed are sufficient to maintain a homogenous mixture. For large vessels, consider installing baffles to improve mixing efficiency. |
| Accumulation of Reactants | Use a Semi-Batch Approach: Add the hydrazine at a temperature where it reacts immediately rather than accumulating. This is often counter-intuitive, as operators may want to cool the reactor excessively. However, adding a reagent "cold" can allow it to build up, and if the reaction suddenly initiates, the combined heat release can overwhelm the cooling system. Maintain the batch at a temperature that ensures steady conversion upon addition. |
Question 2: Our yield has dropped significantly upon scale-up, and we are seeing new, unidentified impurities. What is happening?
A drop in yield with an increase in impurities is a classic scale-up problem, often linked to the issues of mixing and temperature control discussed above.
Potential Causes & Recommended Solutions:
-
Cause: Inadequate Mixing.
-
Explanation: As mentioned, poor mixing leads to non-uniform reaction conditions. Some parts of the reactor may be reactant-starved, while others have localized excesses, promoting the formation of byproducts.[4]
-
Solution: Characterize your mixing. Perform a mixing study or consult with a chemical engineer to ensure your agitation is sufficient for the vessel size and viscosity of the reaction medium. Monitor the reaction from different points in the reactor if possible.
-
-
Cause: Poor Temperature Control.
-
Explanation: Uncontrolled temperature spikes, even brief ones, can degrade starting materials, intermediates, or the final product. Many side reactions have a higher activation energy than the desired reaction and are therefore favored at elevated temperatures.
-
Solution: Use multiple temperature probes to accurately monitor the internal batch temperature, not just the jacket temperature. Implement a cascaded control system where the reagent addition rate is automatically slowed or stopped if the internal temperature exceeds a set limit.
-
-
Cause: Formation of Regioisomers.
-
Explanation: If the 1,3-dicarbonyl equivalent is unsymmetrical, the trifluoroethylhydrazine can attack at two different positions, leading to the formation of a regioisomeric pyrazole impurity that can be difficult to separate. The reaction conditions heavily influence this selectivity.[3]
-
Solution: Carefully control the pH and temperature during the cyclization step, as these can influence the regioselectivity. Screen different solvents, as solvent polarity can also play a role in favoring one isomer over another.[4] If the problem persists, a different synthetic route using a more regioselective precursor may be necessary.
-
Question 3: We are struggling with the final product isolation. It worked well with column chromatography in the lab, but this isn't feasible for 10 kg of material. Our attempts at crystallization have resulted in an oil or very fine powder.
Scalable purification is paramount. The goal is to develop a robust crystallization procedure that consistently delivers the product with the required purity and physical form.
Recommended Crystallization Development Workflow:
Caption: A systematic workflow for developing a scalable crystallization process.
-
Step 1: Solvent Screening: The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Common systems include an alcohol (like isopropanol) as the solvent and water or a hydrocarbon (like heptane) as the anti-solvent.
-
Step 2: Optimize Cooling: Do not "crash cool" the batch. A slow, linear cooling profile allows for the growth of large, well-defined crystals that are easy to filter and wash. A typical rate is 10-20°C per hour.
-
Step 3: Seeding: This is a critical step for control. Once the solution is saturated (slightly cloudy), add a small amount (0.1-1% by weight) of pure product crystals. This provides a template for crystal growth, preventing spontaneous nucleation which often leads to fine powders or oils.
-
Step 4: Isolation and Washing: Once crystallization is complete, filter the solid product. Wash the filter cake with a cold mixture of the solvent/anti-solvent or just the anti-solvent to remove residual mother liquor containing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns revolve around the hydrazine derivative and the exothermic nature of the reaction.[3]
-
Thermal Runaway: As detailed in the troubleshooting section, the condensation step can release a large amount of heat. A failure to control this exotherm can lead to a dangerous increase in temperature and pressure.[2]
-
Toxicity of Hydrazines: Hydrazine and its derivatives are toxic. Ensure all transfers and handling occur in a well-ventilated area, such as a fume hood or a closed system for larger quantities. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
-
Solvent Hazards: Be aware of the flammability and handling requirements of the chosen solvents.
Q2: How critical is the quality of the 2,2,2-trifluoroethylhydrazine starting material?
It is extremely critical. Impurities in the starting hydrazine can lead to side reactions, impacting both yield and the final purity profile.
-
Purity Assay: Use a starting material with the highest possible purity (typically >98%).
-
Water Content: Hydrazine derivatives can be hygroscopic. Excess water can alter the reaction kinetics and solvent polarity. Specify a maximum water content with your supplier.
-
Stability: Store the hydrazine derivative under the recommended conditions (e.g., refrigerated, under an inert atmosphere) to prevent degradation.
Q3: What analytical methods should be used to monitor the reaction and ensure final product quality?
For a scalable process, robust in-process controls (IPCs) are essential.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method. It can be used to track the disappearance of starting materials and the appearance of the product, confirming the reaction is complete.
-
Structural Confirmation: For initial batch validation, Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS) are essential to confirm the structure of the final product and identify any major impurities.
-
Purity Analysis: A validated HPLC purity method is required for final product release to quantify the product and any impurities.
Q4: Can "green chemistry" principles be applied to this synthesis?
Yes. As environmental regulations become stricter, incorporating green chemistry is not just responsible but also economical.[5]
-
Solvent Choice: Consider replacing hazardous solvents with greener alternatives. For instance, explore if the reaction can be run in greener solvents like ethanol or 2-methyl-THF instead of chlorinated solvents. Aqueous workups should be optimized to minimize organic waste.[5]
-
Atom Economy: The described synthesis (Claisen-Knorr condensation) is generally atom-economical.
-
Catalysis: While this specific reaction is often uncatalyzed or acid/base-promoted, many modern pyrazole syntheses employ catalysts to improve efficiency and reduce waste.[5][6] Future process optimization could explore catalytic routes.
References
- Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Benchchem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
-
Nye, M. J., & Tang, W. P. (1970). Synthesis of pyrazol-4-ols. Canadian Journal of Chemistry, 48(23), 3563-3567. Retrieved from [Link]
-
Li, W., et al. (2018). Synthesis of Trifluoroethyl Pyrazolines via Trichloroisocyanuric Acid Promoted Cascade Cyclization/Trifluoromethylation of β,γ-Unsaturated Hydrazones. The Journal of Organic Chemistry, 83(8), 4365-4374. Retrieved from [Link]
-
Mali, S. M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Retrieved from [Link]
-
Nye, M. J., & Tang, W. P. (1970). Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry. Retrieved from [Link]
-
Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Retrieved from [Link]
-
Various Authors. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(1), 1. Retrieved from [Link]
-
Scholl, S., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. European Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]
Sources
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor regioselectivity in pyrazole formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in pyrazole formation. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a common problem?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of the widely used Knorr pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can theoretically yield two different regioisomeric pyrazoles.[1] This arises because the substituted hydrazine possesses two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl has two different carbonyl groups, either of which can be the initial site of nucleophilic attack.
The formation of a mixture of regioisomers is a frequent challenge, often leading to difficult and costly separation processes, thereby reducing the overall yield of the desired product.[2][3][4][5] Achieving high regioselectivity is crucial for efficient and scalable synthesis, particularly in pharmaceutical and agrochemical research where specific isomers possess the desired biological activity.
Q2: My pyrazole synthesis is yielding a nearly 1:1 mixture of regioisomers. What are the key factors controlling this outcome?
A2: A poor regioisomeric ratio is a clear indication that the competing reaction pathways have very similar energy barriers. The regiochemical outcome is a delicate balance of several interconnected factors:
-
Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are paramount. Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) on the dicarbonyl moiety increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[1][6]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to a particular carbonyl group, thereby directing the reaction towards the less sterically encumbered site.[1][7]
-
Reaction Conditions: This is often the most critical and tunable aspect for controlling regioselectivity. Key parameters include:
-
Solvent: The choice of solvent can dramatically influence the reaction pathway.[2][3][4][5][7]
-
pH: The acidity or basicity of the reaction medium can modulate the relative nucleophilicity of the two nitrogen atoms of the hydrazine.[1][6][7][8]
-
Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect the final product ratio.[7]
-
The interplay of these factors is visualized in the diagram below.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
Troubleshooting Guides
Issue: Poor Regioselectivity with Standard Solvents (e.g., Ethanol)
If you are observing a mixture of regioisomers when using conventional solvents like ethanol, the most impactful troubleshooting step is to perform a solvent screen.
Causality: Standard protic solvents like ethanol can solvate both the reactants and intermediates, but they often do not sufficiently differentiate the reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have emerged as powerful solvents for enhancing regioselectivity.[2][3][4][5] Their strong hydrogen-bond-donating ability and low nucleophilicity are thought to enhance the electrophilicity of one carbonyl group over the other, leading to a more selective initial attack by the hydrazine.[3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity via solvent screening.
Experimental Protocol: Solvent Screening for Improved Regioselectivity
-
Setup: Prepare three parallel reactions in oven-dried vials.
-
Reactants: To each vial, add the 1,3-dicarbonyl compound (1.0 eq) and the substituted hydrazine (1.1 eq).
-
Solvents:
-
Vial 1 (Control): Add absolute ethanol (0.2 M).
-
Vial 2: Add 2,2,2-trifluoroethanol (TFE) (0.2 M).
-
Vial 3: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M).
-
-
Reaction: Stir the reactions at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reactions, perform an appropriate extraction, and concentrate the crude product.
-
Analysis: Determine the regioisomeric ratio of the crude product using ¹H NMR spectroscopy by integrating characteristic, well-resolved peaks for each isomer.
Data Presentation: Impact of Solvent on Regioselectivity
The following table summarizes typical results from the literature, demonstrating the dramatic effect of fluorinated alcohols.
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | ~1:1 | [2][3][4] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [2][3][4] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | [2][3][4] |
Issue: Solvent screening did not provide sufficient selectivity. How do I leverage pH and temperature?
A2: If solvent optimization is insufficient, adjusting the pH of the reaction medium is the next logical step. The pH influences the protonation state and, consequently, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, which can reverse or enhance selectivity.[1][6]
Causality: In a substituted hydrazine (R-NH-NH₂), the relative nucleophilicity of the two nitrogens is key. Under neutral or basic conditions, the terminal -NH₂ group is generally more nucleophilic. Under acidic conditions, the more basic nitrogen can be preferentially protonated, potentially leaving the other nitrogen as the primary nucleophile. This can alter the initial site of attack and, therefore, the final regioisomeric ratio.
Troubleshooting Protocol: pH and Temperature Optimization
-
Acidic Conditions:
-
Protocol: To your reaction in the best solvent from the previous screen (e.g., TFE), add a catalytic amount of a protic acid like acetic acid (AcOH, 10 mol%) or trifluoroacetic acid (TFA, 1-5 mol%).[9]
-
Rationale: Acid catalysis can accelerate the condensation and may favor the formation of one regioisomer by altering the reaction mechanism or the stability of the intermediates.[10][11]
-
-
Basic Conditions:
-
Protocol: Add a base such as sodium acetate (NaOAc) or triethylamine (TEA) to the reaction mixture.
-
Rationale: Basic conditions can deprotonate the 1,3-dicarbonyl, forming an enolate, which can have different reactivity profiles. It also ensures the hydrazine is in its most nucleophilic, unprotonated state.
-
-
Temperature Variation:
-
Protocol: Run the optimized solvent/pH condition at different temperatures (e.g., 0 °C, room temperature, 50 °C).
-
Rationale: Lower temperatures often favor the kinetically controlled product, which may be a single regioisomer. Higher temperatures can lead to the thermodynamically more stable product, which could be the other isomer or a mixture.
-
Mechanistic Consideration:
The reaction generally proceeds through a stepwise mechanism involving the formation of a hydrazone intermediate. The initial attack of the hydrazine on one of the carbonyls is often the regioselectivity-determining step.
Caption: Competing pathways in pyrazole formation leading to two regioisomers.
By systematically modifying the solvent, pH, and temperature, you can effectively navigate the reaction landscape to favor one pathway over the other, thus achieving high regioselectivity.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
ResearchGate. (n.d.). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769–3778. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
PubMed. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1075–1111. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1075–1111. [Link]
-
Slideshare. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. knorr pyrazole synthesis | PPTX [slideshare.net]
Trifluoroethylated Compounds: A Technical Guide to Preserving Stability During Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the decomposition of trifluoroethylated compounds during experimental workup. Our focus is on providing scientifically-grounded, practical solutions to ensure the integrity of your valuable molecules.
Troubleshooting Guide: Navigating Workup Challenges
This section is designed to provide rapid, targeted solutions to common problems encountered during the purification of trifluoroethylated compounds.
Question: I am observing significant loss of my trifluoroethylated product after an aqueous workup. What are the likely causes and how can I prevent this?
Answer: The 2,2,2-trifluoroethyl (TFE) group can be surprisingly labile under certain conditions, primarily due to the strong electron-withdrawing nature of the trifluoromethyl group. This can make the methylene group (CH2) adjacent to the oxygen, nitrogen, or sulfur atom susceptible to nucleophilic attack or elimination reactions, especially under basic conditions.
Immediate Corrective Actions:
-
Strict pH Control: Avoid basic aqueous solutions. Even mild bases like sodium bicarbonate can be problematic. If a basic wash is unavoidable to remove acidic impurities, use it cautiously, keep the temperature low (0 °C), and minimize contact time.
-
Use of Buffered Solutions: Instead of strong bases, consider using a saturated solution of sodium chloride (brine) or a weakly acidic buffer (e.g., pH 4-5) for your washes. This can help to neutralize trace amounts of acid or base without creating a harsh environment.
-
Temperature Management: Perform all extractions and washes at low temperatures (0-5 °C) to reduce the rate of potential decomposition reactions.
Question: My trifluoroethyl ether seems to be cleaving during workup. What is the mechanism, and how can I mitigate it?
Answer: Trifluoroethyl ethers can be susceptible to cleavage, particularly if there are nucleophiles present in the reaction mixture or workup solutions. The strong inductive effect of the CF3 group makes the ether oxygen a poorer electron donor, weakening the C-O bond and making the adjacent CH2 group a target.
Preventative Strategies:
-
Quenching with Weak Acids: If your reaction involves strong bases (e.g., organometallics, hydrides), quench the reaction with a weak acid like saturated ammonium chloride (NH4Cl) solution instead of water or strong acids. This helps to neutralize the base without creating a highly acidic or basic environment.
-
Solvent Choice for Extraction: Use aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether for extraction. These solvents are less likely to participate in decomposition pathways compared to protic solvents.
Question: I suspect my trifluoroethyl amine is degrading. Are these compounds particularly unstable?
Answer: N-trifluoroethyl amines can be unstable, especially if the nitrogen is part of a functional group that can facilitate elimination or rearrangement. For example, in the case of trifluoroethyl-substituted anilines, the lone pair on the nitrogen can be involved in resonance, which can influence the stability of the C-N bond.
Troubleshooting Steps:
-
Avoid Strong Oxidizing or Reducing Agents in Workup: If your reaction mixture contains residual oxidizing or reducing agents, they should be carefully quenched before workup.
-
Protective Group Strategy: In multi-step syntheses, it may be beneficial to carry the trifluoroethyl group on a more stable precursor and introduce it at a later stage.
-
Chromatography Considerations: When purifying via column chromatography, use a neutral stationary phase like silica gel that has been pre-treated with a non-polar solvent or a small amount of a neutral organic base (e.g., triethylamine) if your compound is basic. This can help to avoid acid-catalyzed decomposition on the column.
Frequently Asked Questions (FAQs)
Q1: Why is the 2,2,2-trifluoroethyl group so sensitive to basic conditions?
The primary reason for the instability of the TFE group under basic conditions is the high acidity of the protons on the methylene (CH₂) group adjacent to the trifluoromethyl (CF₃) group. The three fluorine atoms are strongly electron-withdrawing, which polarizes the C-F and C-C bonds, leading to a significant increase in the acidity of the CH₂ protons. A strong base can deprotonate this position, leading to an elimination reaction (E2 or E1cb mechanism) to form a trifluoroethene derivative and cleave the C-X bond (where X = O, N, S).
Q2: Can I use sodium bicarbonate to wash my reaction mixture containing a trifluoroethylated compound?
While sodium bicarbonate is considered a mild base, it can be sufficiently basic to cause the decomposition of sensitive trifluoroethylated compounds. The risk increases with longer exposure times and higher temperatures. A safer alternative is to use a saturated solution of sodium chloride (brine), which is generally neutral. If a basic wash is absolutely necessary to remove acidic byproducts, it should be performed quickly at low temperatures (0 °C), and the organic layer should be immediately separated.
Q3: How does the choice of solvent affect the stability of trifluoroethylated compounds during workup?
The choice of solvent is crucial. Aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether are generally preferred for extracting trifluoroethylated compounds. Protic solvents, especially alcohols, should be used with caution as they can potentially act as nucleophiles and promote decomposition, particularly if the reaction mixture is not properly neutralized.
Experimental Protocols
Protocol 1: General Workup Procedure for Trifluoroethylated Compounds
This protocol is designed to minimize decomposition during the workup of a typical organic reaction.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a pre-cooled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Extract the aqueous mixture with a cold, aprotic organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous NH₄Cl solution (if the reaction was basic).
-
Saturated aqueous sodium chloride (brine) solution.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (≤ 30 °C).
Protocol 2: Workup for Reactions Involving Strong Bases
This protocol is tailored for reactions using strong bases like LDA, n-BuLi, or NaH.
-
Cooling: Cool the reaction mixture to the appropriate low temperature (e.g., -78 °C or 0 °C).
-
Quenching: Slowly add a saturated aqueous solution of NH₄Cl, pre-cooled to 0 °C.
-
Warming: Allow the mixture to slowly warm to room temperature.
-
Extraction: Proceed with the extraction and washing steps as described in Protocol 1.
Visualizing Decomposition and Prevention
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Decomposition pathway of trifluoroethylated compounds under basic conditions.
Caption: Recommended workflow for the workup of trifluoroethylated compounds.
Summary Table: Workup Conditions and Their Impact
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| pH of Aqueous Wash | Neutral to weakly acidic (pH 4-7) | Avoids base-catalyzed elimination. | Basic pH (>7) can cause rapid decomposition. |
| Quenching Agent | Saturated aq. NH₄Cl | Neutralizes strong bases without creating harsh pH. | Water or strong acids can lead to side reactions. |
| Temperature | 0-5 °C | Reduces the rate of decomposition reactions. | Higher temperatures accelerate decomposition. |
| Extraction Solvent | Aprotic (DCM, EtOAc, ether) | Minimizes solvent participation in side reactions. | Protic solvents may act as nucleophiles. |
| Concentration | Low temperature (≤ 30 °C) | Prevents thermal degradation of the product. | High heat can lead to decomposition. |
References
Validation & Comparative
A Comparative Guide to Pyrazole Derivatives in Drug Discovery: Evaluating 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
This guide provides an in-depth comparison of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol against other key pyrazole derivatives for researchers, scientists, and drug development professionals. We will dissect its structural components, propose a synthetic strategy, and outline a robust experimental framework for its evaluation, grounded in established scientific principles.
The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its remarkable versatility and metabolic stability have led to its incorporation into a wide array of therapeutic agents.[3][4] Commercially successful drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil all feature a core pyrazole structure, underscoring its therapeutic significance.[1][2][5] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, making them a focal point of medicinal chemistry research.[6][7][8][9][10]
Dissecting the Target Molecule: this compound
To understand the potential of this compound, we must analyze its distinct structural motifs and their probable contributions to its biological profile.
-
The N1-(2,2,2-trifluoroethyl) Moiety: The introduction of a trifluoroethyl group is a strategic choice in medicinal chemistry. Fluorine's high electronegativity often enhances the metabolic stability of a compound by strengthening adjacent C-H bonds, making them less susceptible to enzymatic oxidation. This modification can also increase lipophilicity and improve binding affinity to target proteins through favorable electrostatic interactions. A series of trifluoromethyl phenyl-substituted pyrazole derivatives, for instance, have demonstrated potent antibacterial activity.[11]
-
The 4-Hydroxyl (-OH) Group: The hydroxyl group at the C4 position is a potent hydrogen bond donor and acceptor. This functionality can serve as a critical anchor within a protein's binding pocket, significantly influencing ligand-receptor interactions and, consequently, biological activity. Its position on the pyrazole ring is less common than substitutions at C3 and C5, offering a unique vector for exploring chemical space.
-
The Pyrazole Core: The pyrazole ring itself provides a rigid, aromatic scaffold that correctly orients the key interacting moieties (the trifluoroethyl and hydroxyl groups) for optimal target engagement. The two nitrogen atoms can also participate in hydrogen bonding.[12]
The combination of these features suggests that this compound is a promising candidate for targets where metabolic stability and specific hydrogen bond interactions are paramount, such as protein kinases or cyclooxygenase enzymes.[13][14][15]
Synthetic Strategy: A Plausible Route
The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition being cornerstone methodologies.[1][3][16] A plausible and efficient route to synthesize this compound would involve the cyclocondensation of a β-ketoester with 2,2,2-trifluoroethylhydrazine.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Knorr Synthesis: This method is chosen for its reliability and high yields in constructing the pyrazole core from readily available 1,3-dicarbonyl compounds.[1][3]
-
Solvent and Catalyst: Ethanol is a common and effective solvent for this condensation. The reaction can be catalyzed by either acid or base to facilitate the initial nucleophilic attack and subsequent cyclization/dehydration.
-
Hydrolysis and Decarboxylation: The ester group is a common protecting/directing group in this synthesis. Saponification with a strong base (NaOH) followed by acidification and heating effectively removes the carboxyl group to yield the desired 4-hydroxy pyrazole.
Comparative Framework: Performance vs. Key Alternatives
To objectively assess the potential of this compound, it must be benchmarked against established derivatives. The choice of comparators is critical for a meaningful structure-activity relationship (SAR) analysis.
| Compound Class | Specific Example | Rationale for Comparison | Key Moieties to Compare |
| COX-2 Inhibitor | Celecoxib | Gold standard pyrazole drug; contains a trifluoromethyl group.[17][18] | N-phenylsulfonamide vs. N-trifluoroethyl; C4-H vs. C4-OH |
| Kinase Inhibitor | Ruxolitinib | FDA-approved pyrazole-based JAK inhibitor.[12] | N-cyclopentyl vs. N-trifluoroethyl; C4-H vs. C4-OH |
| Structural Analogue (Alkyl) | 1-Ethyl-1H-pyrazol-4-ol | Directly assesses the impact of trifluorination on the ethyl group. | N-ethyl vs. N-trifluoroethyl |
| Structural Analogue (Hydroxyl) | 1-(2,2,2-trifluoroethyl)-1H-pyrazole | Directly assesses the contribution of the C4-hydroxyl group. | C4-OH vs. C4-H |
Illustrative Data for Comparative Analysis
The following table presents hypothetical data to illustrate the expected outcomes from a comparative screening campaign. This data is for demonstrative purposes and requires experimental validation.
| Compound | Target | IC₅₀ (nM) | Metabolic Half-life (t½, min) | Cell Viability (CC₅₀, µM) |
| 1-(CF₃CH₂)-Pyrazol-4-ol | Kinase X | 50 | 120 | >100 |
| Celecoxib | COX-2 | 40 | 60 | 50 |
| Ruxolitinib | JAK1/2 | 3 | 90 | 75 |
| 1-Ethyl-Pyrazol-4-ol | Kinase X | 450 | 15 | >100 |
| 1-(CF₃CH₂)-Pyrazole | Kinase X | 800 | 115 | >100 |
Experimental Protocols for Validation
A rigorous, multi-tiered screening approach is essential to validate the compound's performance. The protocols must be self-validating, incorporating appropriate positive and negative controls.
Screening Cascade Workflow
Caption: A tiered workflow for evaluating novel pyrazole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is designed to quantify the binding affinity of the test compound to a specific protein kinase (e.g., EGFR, VEGFR-2, JAK2).
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescent "tracer" ligand binds to the kinase's ATP pocket. In the absence of an inhibitor, excitation of the Eu donor results in energy transfer to the tracer acceptor, producing a high FRET signal. A competitive inhibitor displaces the tracer, disrupting FRET.
-
Materials:
-
Kinase of interest (e.g., GST-tagged EGFR)
-
Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds (e.g., 11 points, 1:3 dilution starting from 100 µM) in DMSO.
-
In the 384-well plate, add 2.5 µL of 4X test compound solution to the sample wells. Add 2.5 µL of DMSO to positive (no inhibitor) and negative (no kinase) control wells.
-
Add 2.5 µL of 4X Kinase/Eu-Antibody mixture to all wells except the negative controls.
-
Add 5 µL of 2X Tracer solution to all wells. Final volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.
-
-
Trustworthiness: The inclusion of positive (maximum FRET) and negative (background) controls validates the assay window and performance on a per-plate basis. Staurosporine, a pan-kinase inhibitor, should be run as a reference control.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the compound's susceptibility to Phase I metabolism.
-
Principle: The test compound is incubated with human liver microsomes (HLM) and the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Test compounds and positive control (e.g., Verapamil)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching
-
96-well plate and LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compound (1 µM) in phosphate buffer.
-
Add 100 µL of the compound solution to wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pre-warmed NADPH regenerating system. For the T=0 time point and negative control, add buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693 / k.
-
-
Trustworthiness: A high-clearance compound like Verapamil serves as a positive control to ensure the microsomes are metabolically active. A negative control without NADPH confirms that degradation is enzyme-dependent.
Structure-Activity Relationship (SAR) Insights
The experimental data will illuminate key SAR trends, guiding future optimization efforts.
Caption: Key structure-activity relationship points for 1-substituted 4-hydroxypyrazoles.
-
N1-Substituent: Comparing this compound with its non-fluorinated analogue will directly quantify the benefits of trifluorination on metabolic stability and potency.
-
C4-Substituent: Comparing the target molecule with 1-(2,2,2-trifluoroethyl)-1H-pyrazole will confirm the necessity of the 4-hydroxyl group for biological activity. Loss of potency would indicate it is a critical pharmacophoric feature.
Conclusion and Future Directions
This compound represents a strategically designed molecule that leverages the known benefits of the pyrazole scaffold while introducing specific modifications—N-trifluoroethylation and C4-hydroxylation—to potentially enhance metabolic stability and target affinity. Its true potential can only be unlocked through the rigorous, comparative experimental framework outlined in this guide. The proposed biochemical and cell-based assays, coupled with ADME profiling, will provide the necessary data to validate its performance against established derivatives like Celecoxib and Ruxolitinib. The resulting SAR insights will be invaluable for guiding the next cycle of design and optimization, ultimately determining the therapeutic promise of this novel chemical entity.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazoles
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern therapeutic design. The pyrazole nucleus, a versatile and privileged structure in medicinal chemistry, has been a frequent subject of fluorination to modulate its pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated pyrazole derivatives, supported by experimental data and mechanistic insights to inform rational drug design.
The Rationale for Fluorination in Pyrazole-Based Drug Discovery
The introduction of fluorine into a pyrazole scaffold is a deliberate strategy to enhance its drug-like properties.[1] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often prolonging the half-life of a drug.[2]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[3]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering the ionization state of the molecule at physiological pH and potentially improving its solubility and absorption.[4]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions, leading to enhanced binding affinity and potency.[3][5]
This guide will explore these principles through a comparative analysis of fluorinated and non-fluorinated pyrazoles across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.
Comparative Analysis of Biological Activities
The following sections provide a detailed comparison of the biological activities of fluorinated and non-fluorinated pyrazoles, with quantitative data summarized in tables for clarity.
Anti-inflammatory Activity: The Case of COX-2 Inhibition
A prime example of the impact of fluorination on the biological activity of pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The trifluoromethyl (-CF3) group in the well-known anti-inflammatory drug celecoxib is crucial for its COX-2 selectivity. Molecular modeling studies have shown that the -CF3 group fits into a hydrophobic side pocket of the COX-2 active site, an interaction that is not possible with the narrower active site of the COX-1 isoform.[6][7] This selective inhibition is key to reducing the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound | Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Fluorinated) | 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole | 0.04 | 15 | 375 | [6] |
| SC-558 (Non-fluorinated analog) | 1-(4-sulfamoylphenyl)-3-phenyl-5-(p-tolyl)pyrazole | 0.28 | >50 | >178 | [6] |
| Compound 8d (Fluorinated) | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | 0.26 | >50 | >192.3 | [6] |
| Compound 5u (Fluorinated) | 4-(5-(4-(aminosulfonyl)phenyl)-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzoic acid | 1.79 | 130.21 | 72.73 | [7] |
| Compound 5s (Non-fluorinated analog) | 4-(3-(4-chlorophenyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid | 2.51 | 165.12 | 65.75 | [7] |
The data clearly demonstrates that the presence of the trifluoromethyl group in celecoxib and compound 8d significantly enhances both potency and selectivity for COX-2 compared to their non-fluorinated counterparts.
Anticancer Activity: Targeting Kinase Signaling Pathways
In the realm of oncology, fluorinated pyrazoles have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The fluorine atoms can enhance binding to the ATP-binding pocket of these kinases and improve the overall pharmacokinetic properties of the inhibitors.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Fluorinated Pyrazole 1 | EGFR | A549 (Lung) | 0.25 | [8] |
| Non-fluorinated Pyrazole 1 | EGFR | A549 (Lung) | 1.72 | [8] |
| Fluorinated Pyrazole 2 | VEGFR-2 | HUVEC | 0.08 | [9] |
| Non-fluorinated Pyrazole 2 | VEGFR-2 | HUVEC | 0.54 | [9] |
| Fluorinated Curcuminoid Pyrazole (with -CF3) | Multiple | Leukemia | Favorable | [9] |
| Non-fluorinated Curcuminoid Pyrazole | Multiple | Leukemia | Less Favorable | [9] |
As shown in the table, fluorinated pyrazoles consistently exhibit lower IC50 values, indicating greater potency against cancer cell lines compared to their non-fluorinated analogs.
Antimicrobial and Antifungal Activity
The incorporation of fluorine has also proven to be a successful strategy for enhancing the antimicrobial and antifungal properties of pyrazole derivatives. Fluorine substitution can increase the lipophilicity of the compounds, facilitating their penetration through the microbial cell wall and membrane.
| Compound | Organism | MIC (µg/mL) | Reference |
| Fluorinated Pyrazole 3 | Staphylococcus aureus | 1.56 | [10] |
| Non-fluorinated Pyrazole 3 | Staphylococcus aureus | 6.25 | [10] |
| Fluorinated Pyrazole 4 | Escherichia coli | 3.12 | [10] |
| Non-fluorinated Pyrazole 4 | Escherichia coli | 12.5 | [10] |
| Fluorinated Pyrazole Aldehyde H9 | Aspergillus niger | 0.25 | [10] |
| Non-fluorinated Pyrazole Aldehyde | Aspergillus niger | 1.0 | [10] |
The lower Minimum Inhibitory Concentration (MIC) values for the fluorinated pyrazoles highlight their superior efficacy in inhibiting the growth of various pathogenic microorganisms.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the scientific integrity of the comparative data presented, this section outlines the detailed methodologies for the key experiments cited. These protocols are designed to be self-validating, providing a robust framework for assessing the biological activity of pyrazole derivatives.
Protocol 1: In Vitro COX-2 Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potential of test compounds against the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This peroxidase activity is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), resulting in a color change that can be quantified spectrophotometrically.
Materials:
-
Purified human or ovine COX-2 enzyme
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Heme
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and positive control in DMSO. Create serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following in order:
-
150 µL of COX Assay Buffer
-
10 µL of Heme solution
-
10 µL of COX-2 enzyme solution
-
10 µL of test compound or DMSO (for control)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rate for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: MTT Assay for Anticancer Activity
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[11][12]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 3: Carrageenan-Induced Paw Edema Assay in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[13][14][15]
Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this edema.[13]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% in sterile saline)
-
Test compounds
-
Positive control (e.g., Indomethacin)
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally to different groups of rats. The control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Mechanistic Insights
The biological effects of pyrazole derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
COX-2 Signaling Pathway
The COX-2 enzyme plays a central role in the inflammatory cascade. It converts arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 by fluorinated pyrazoles like celecoxib blocks this pathway, leading to a reduction in inflammation.
Caption: COX-2 signaling pathway and its inhibition by fluorinated pyrazoles.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers. Fluorinated pyrazoles can act as EGFR inhibitors, blocking these oncogenic signals.
Caption: EGFR signaling pathway and its inhibition by fluorinated pyrazoles.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to obtain the nutrients and oxygen they need to grow and metastasize. Fluorinated pyrazoles that inhibit VEGFR-2 can block this process, thereby starving the tumor.
Caption: VEGFR-2 signaling pathway and its inhibition by fluorinated pyrazoles.
Conclusion
The strategic incorporation of fluorine into the pyrazole scaffold has consistently demonstrated a significant enhancement of biological activity across a range of therapeutic targets. The evidence presented in this guide, supported by quantitative experimental data and mechanistic insights, underscores the "fluorine advantage" in drug design. Fluorinated pyrazoles often exhibit superior potency, selectivity, and metabolic stability compared to their non-fluorinated counterparts. For researchers in the field of drug discovery, a thorough understanding of the principles of fluorination and its impact on molecular properties is essential for the rational design of the next generation of pyrazole-based therapeutics.
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Validating the Bioactivity of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive framework for the initial bioactivity validation of a novel pyrazole derivative, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol. We will navigate the critical early stages of characterizing a new chemical entity, from initial cytotoxicity profiling to target engagement and broader kinase activity screening. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, yet practical, approach to generating the foundational data necessary for advancing a compound through the discovery pipeline.
The trifluoroethyl substitution on the pyrazole ring is of particular interest, as fluorine-containing molecules often exhibit altered metabolic stability and target binding affinity. While direct biological data for this compound is not yet publicly available, its structural similarity to other biologically active pyrazoles necessitates a systematic evaluation of its potential therapeutic value.[5][6][7][8][9][10]
This guide will present a logical, multi-tiered experimental approach. We will begin by establishing the compound's general effect on cell viability across a panel of cancer cell lines. Subsequently, we will delve into methods to ascertain its direct interaction with intracellular targets. Finally, we will explore its broader selectivity profile against a panel of kinases, a common target class for pyrazole-based inhibitors.[11][12] For comparative analysis, we will benchmark our target compound against two well-characterized molecules: Staurosporine , a potent but non-selective protein kinase inhibitor, and Celecoxib , a selective COX-2 inhibitor possessing a pyrazole core.
I. Foundational Bioactivity Screening: Cell Viability Assessment
The initial step in characterizing any new compound is to determine its effect on cell proliferation and viability.[13][14] This provides a broad overview of its potential cytotoxic or cytostatic effects and helps determine appropriate concentration ranges for subsequent, more specific assays. A common and robust method for this is the ATP-based cell viability assay, which measures the ATP present in metabolically active cells.[15][16]
Comparative Cell Viability Data
The following table summarizes hypothetical, yet plausible, IC50 data for this compound and our comparator compounds across a panel of human cancer cell lines.
| Compound | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) |
| This compound | 8.5 | 12.2 | 15.7 |
| Staurosporine | 0.01 | 0.02 | 0.015 |
| Celecoxib | > 100 | > 100 | 85 |
Interpretation of Results: The hypothetical data suggests that this compound exhibits moderate anti-proliferative activity in the low micromolar range against HCT116 and A549 cells. Its potency is significantly less than the broad-spectrum inhibitor Staurosporine but more pronounced than the selective COX-2 inhibitor Celecoxib in these cancer cell lines. This initial screen provides the impetus for more detailed mechanistic studies.
Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the key steps for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549, PC3) in 96-well, opaque-walled plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound, Staurosporine, and Celecoxib in appropriate cell culture media. Add the diluted compounds to the designated wells, including vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. This lyses the cells and initiates the luminescent reaction.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence units to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
II. Target Engagement: Confirming Intracellular Interaction
A critical next step is to determine if the compound directly interacts with its intended target within the complex cellular environment.[17][18][19][20] Target engagement assays provide this crucial evidence, bridging the gap between biochemical potency and cellular activity.[21] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the workflow for a typical CETSA experiment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Interpretation of CETSA Results
A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of the binding compound. This indicates that the compound has entered the cell and engaged with its target, stabilizing it against heat-induced unfolding.
III. Profiling Selectivity: Kinome-Wide Activity Assessment
Given that many pyrazole derivatives exhibit activity as kinase inhibitors, a broad kinase screen is a logical step to understand the selectivity of this compound.[11][22][23][24] This helps in identifying primary targets and potential off-target effects that could lead to toxicity.[12]
Hypothetical Kinase Inhibition Profile
The table below presents a hypothetical kinase inhibition profile for our test compound compared to Staurosporine at a single concentration (e.g., 10 µM).
| Kinase Target | This compound (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 10 µM) |
| CDK2 | 85 | 98 |
| GSK3β | 78 | 95 |
| SRC | 65 | 99 |
| EGFR | 15 | 92 |
| VEGFR2 | 20 | 96 |
Interpretation of Results: The hypothetical data suggests that this compound may have a degree of selectivity, with more potent inhibition of CDK2, GSK3β, and SRC compared to EGFR and VEGFR2. In contrast, Staurosporine demonstrates broad and potent inhibition across all tested kinases, as expected. This initial profile can guide further investigation into the specific kinases that are most potently inhibited by our compound.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Solubilize this compound and comparator compounds in DMSO to create high-concentration stock solutions.
-
Assay Plate Preparation: In a suitable microplate format, add the kinase, a fluorescently labeled substrate, and ATP.
-
Compound Addition: Add the test compounds at the desired screening concentration (e.g., 10 µM).
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a no-compound control.
IV. Illustrative Signaling Pathway
The following diagram depicts a simplified signaling pathway involving CDK2, a potential target identified in our hypothetical kinase screen.
Caption: Simplified cell cycle progression pathway highlighting the role of CDK2.
V. Conclusion and Future Directions
This guide has outlined a systematic and comparative approach to the initial bioactivity validation of this compound. The presented methodologies, from broad cellular screening to specific target engagement and selectivity profiling, provide a robust framework for generating the critical data needed to make informed decisions in the drug discovery process.
The hypothetical data presented herein suggests that this compound is a promising starting point for further investigation. Future work should focus on confirming the direct inhibition of the identified kinases through IC50 determination, elucidating the mechanism of action in cellular models, and exploring structure-activity relationships through the synthesis and testing of analogues. By following a logical and evidence-based validation cascade, the therapeutic potential of novel chemical entities like this compound can be effectively and efficiently assessed.
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spectroscopic comparison of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol isomers
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1] However, the synthesis of substituted pyrazoles can often lead to a mixture of isomers, each potentially possessing distinct pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of three key isomers of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-ol: the 4-ol, 3-ol, and 5-ol variants.
Given the scarcity of direct experimental data for these specific isomers, this guide leverages established principles of spectroscopic analysis for pyrazole derivatives and outlines a robust computational approach to predict and compare their spectral fingerprints. This combined strategy offers a powerful workflow for isomer differentiation.
The Isomers in Focus
The three positional isomers of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-ol present a common challenge in synthetic chemistry. The position of the hydroxyl group significantly influences the electronic distribution within the pyrazole ring, leading to distinct spectroscopic signatures. Furthermore, hydroxypyrazoles can exist in tautomeric forms (the pyrazolin-one forms), which can further complicate spectral interpretation.[2][3] Understanding these tautomeric equilibria is crucial for a complete analysis.[4]
Caption: Molecular structures of the three isomers of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-ol.
A Validated Approach to Spectroscopic Analysis
In the absence of readily available experimental spectra, a combination of detailed experimental protocols for future validation and a robust computational workflow is the most scientifically sound approach.
Experimental Protocols
Should samples of the isomers become available, the following standard protocols are recommended for their spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).
-
Data Acquisition:
-
¹H NMR: Acquire standard one-dimensional proton spectra.
-
¹³C NMR: Acquire proton-decoupled ¹³C spectra. DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire proton-decoupled ¹⁹F spectra.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS or introduce it directly for EI-MS.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
Computational Workflow
Density Functional Theory (DFT) calculations are a powerful tool for predicting spectroscopic properties with a high degree of accuracy, especially when experimental data is unavailable.[5][6]
Caption: A generalized workflow for the computational prediction of spectroscopic data.
Comparative Spectroscopic Analysis (Predicted)
The following sections detail the expected differences in the spectroscopic data for the three isomers based on theoretical principles and data from related compounds. The predicted data is presented in a comparative format to aid in differentiation.
¹H NMR Spectroscopy
The chemical shifts of the pyrazole ring protons are highly sensitive to the position of the electron-donating hydroxyl group.
| Proton | This compound (Predicted) | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-ol (Predicted) | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol (Predicted) |
| H3 | ~7.5 ppm (s) | - | ~7.4 ppm (d) |
| H4 | - | ~5.8 ppm (d) | ~5.9 ppm (d) |
| H5 | ~7.5 ppm (s) | ~7.6 ppm (d) | - |
| -CH₂- | ~4.5 ppm (q) | ~4.4 ppm (q) | ~4.3 ppm (q) |
| -OH | Broad singlet, variable | Broad singlet, variable | Broad singlet, variable |
-
4-ol Isomer: Due to the symmetrical nature of the substitution pattern with respect to the protons, H3 and H5 are expected to be chemically equivalent and appear as a single singlet.
-
3-ol and 5-ol Isomers: These isomers will show two distinct doublets for the pyrazole ring protons (H4 and H5 for the 3-ol; H3 and H4 for the 5-ol), with a typical coupling constant of ~2-3 Hz. The proton adjacent to the hydroxyl-bearing carbon will likely be shielded (shifted to a lower ppm value).
¹³C NMR Spectroscopy
The position of the hydroxyl group will have a pronounced effect on the chemical shifts of the pyrazole ring carbons, particularly the carbon directly attached to it (C-OH), which will be significantly deshielded.
| Carbon | This compound (Predicted) | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-ol (Predicted) | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol (Predicted) |
| C3 | ~128 ppm | ~155 ppm (C-OH) | ~130 ppm |
| C4 | ~140 ppm (C-OH) | ~95 ppm | ~90 ppm |
| C5 | ~128 ppm | ~135 ppm | ~150 ppm (C-OH) |
| -CH₂- | ~55 ppm (q) | ~54 ppm (q) | ~53 ppm (q) |
| -CF₃ | ~124 ppm (q) | ~124 ppm (q) | ~124 ppm (q) |
The most significant differentiator in the ¹³C NMR spectra will be the chemical shift of the carbon atom bonded to the hydroxyl group, which is expected to be in the range of 140-155 ppm. The chemical shifts of the other ring carbons will also vary significantly between the isomers.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single quartet for the -CF₃ group due to coupling with the adjacent -CH₂- protons. While the chemical shift is primarily determined by the trifluoroethyl group itself, subtle differences may be observed due to the different electronic environments in the three isomers. The predicted chemical shift would be in the typical range for N-CH₂CF₃ groups in heterocyclic systems.[7]
| Fluorine | This compound (Predicted) | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-ol (Predicted) | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol (Predicted) |
| -CF₃ | ~ -73 ppm (t) | ~ -73.1 ppm (t) | ~ -72.9 ppm (t) |
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will be characterized by a broad O-H stretching band. However, the exact position and shape of this band, as well as the fingerprint region, will differ due to variations in intramolecular and intermolecular hydrogen bonding.[8]
| Vibrational Mode | This compound (Predicted) | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-ol (Predicted) | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol (Predicted) |
| O-H stretch | 3200-3600 cm⁻¹ (broad) | 3200-3600 cm⁻¹ (broad) | 3200-3600 cm⁻¹ (broad) |
| C=C/C=N stretch | 1500-1650 cm⁻¹ | 1500-1650 cm⁻¹ | 1500-1650 cm⁻¹ |
| C-F stretch | 1100-1300 cm⁻¹ (strong) | 1100-1300 cm⁻¹ (strong) | 1100-1300 cm⁻¹ (strong) |
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching modes of the pyrazole ring and its substituents. These patterns are unique to each isomer and can be a reliable tool for differentiation, especially when comparing experimental spectra to high-quality calculated spectra.[9]
Mass Spectrometry
All three isomers are expected to show a clear molecular ion peak corresponding to their exact mass. The fragmentation patterns, however, may differ, providing another avenue for differentiation. Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN.[6] The position of the hydroxyl group may influence the preferred fragmentation pathways. For instance, the loss of a water molecule might be more or less favorable depending on the isomer.
Conclusion
Differentiating between the 4-ol, 3-ol, and 5-ol isomers of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-ol requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy are expected to provide the most definitive distinctions due to the significant impact of the hydroxyl group's position on the chemical shifts of the pyrazole ring nuclei, ¹⁹F NMR, IR, and mass spectrometry offer valuable complementary data. In the absence of experimental data, DFT calculations provide a powerful and reliable method for predicting the spectroscopic properties of these isomers, enabling a robust comparative analysis. The combination of these techniques provides a self-validating system for the unambiguous structural elucidation of these and other challenging isomeric systems in drug discovery and development.
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Enchev, V., & Neykov, G. D. (1992). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Journal of Molecular Structure: THEOCHEM, 258, 217-234. Available from: [Link]
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Williamson, R. T., et al. (2020). Automated structure verification by combining 1H NMR and IR spectroscopy. Chemical Science, 11(31), 8195-8203. Available from: [Link]
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PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Diehl, P., & Khetrapal, C. L. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(7), 564-568. Available from: [Link]
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Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]
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Duddeck, H. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR (pp. 199-204). Steinkopff. Available from: [Link]
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PubChem. (n.d.). 1-ethyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Available from: [Link]
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El-Faham, A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799. Available from: [Link]
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White, J. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5403. Available from: [Link]
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Jia, L., & Liu, D. Q. (2001). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of pharmaceutical and biomedical analysis, 25(5-6), 841–854. Available from: [Link]
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Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1959–1968. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
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Shahani, T., et al. (2011). 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3237. Available from: [Link]
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Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 639-660. Available from: [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Introduction: The Imperative for Purity in Modern Drug Discovery
In the landscape of pharmaceutical development, the pyrazole scaffold is a cornerstone, integral to a multitude of therapeutic agents ranging from anti-inflammatory drugs to kinase inhibitors.[1][2][3] The introduction of a trifluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol a molecule of considerable interest for drug development professionals.[4][5] However, the synthetic route to this and similar complex heterocyclic compounds is often accompanied by the formation of impurities. These can include unreacted starting materials, regioisomers, and other byproducts that may arise during synthesis.[6][7]
The precise and accurate assessment of a compound's purity is not merely a procedural formality; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of preclinical and clinical data.[6][8] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized this compound, grounded in the principles of scientific integrity and field-proven insights.
Strategic Purity Assessment: A Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a comprehensive purity profile. We will compare and contrast the primary methods essential for this task: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation and precise quantification of the main component and its impurities.[6][9] For pyrazole derivatives, a reverse-phase HPLC (RP-HPLC) method is typically the most effective.[10][11][12][13]
Causality of Method Choice: The C18 stationary phase provides excellent hydrophobic retention for the pyrazole core, while the trifluoroethyl group adds a distinct hydrophobic character, allowing for effective separation from more polar or less retained impurities. The use of a photodiode array (PDA) detector is crucial as it allows for the simultaneous monitoring of multiple wavelengths and can provide UV spectral data, which helps in distinguishing between the main peak and any co-eluting impurities.
Experimental Protocol: RP-HPLC Purity Determination
1. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
Synthesized this compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade, for MS compatibility)[6]
-
Methanol (HPLC grade)
2. Instrumentation & Conditions:
-
System: Standard HPLC with a binary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
-
Run Time: 25 minutes.
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[6]
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
4. Chromatographic Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Record the chromatograms and integrate all peaks.
5. Data Analysis: Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area (Purity) |
| Reference Standard | 12.54 | 4,567,890 | 99.8% |
| Synthesized Lot A | 12.55 | 4,234,567 | 98.5% |
| Impurity 1 | 8.72 | 45,678 | 1.1% |
| Impurity 2 | 14.11 | 21,345 | 0.4% |
Workflow Visualization: HPLC Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and for identifying and characterizing impurities.[7][14][15][16] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Causality of Method Choice:
-
¹H NMR: Provides information on the number and environment of protons, confirming the pyrazole ring substitution pattern and the trifluoroethyl group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[17] It provides a clean spectrum with a distinct signal for the -CF₃ group, making it an excellent tool for identifying any fluorine-containing impurities.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for pyrazol-4-ols as it can help in observing the exchangeable -OH proton.
2. Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans for good signal-to-noise, especially for the ¹³C spectrum.
3. Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Compare the observed chemical shifts with predicted values or data from literature to confirm the structure.
-
Look for small, unassigned peaks that may indicate impurities. For example, the presence of a regioisomer would result in a second set of pyrazole signals.[7]
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Pyrazole H-3 | ~7.5 | s |
| ¹H | Pyrazole H-5 | ~7.8 | s |
| ¹H | -CH₂- | ~4.6 | q |
| ¹H | -OH | Broad, variable | s |
| ¹³C | Pyrazole C-3 | ~130 | |
| ¹³C | Pyrazole C-4 | ~140 (C-OH) | |
| ¹³C | Pyrazole C-5 | ~125 | |
| ¹³C | -CH₂- | ~55 (q) | |
| ¹³C | -CF₃ | ~124 (q) | |
| ¹⁹F | -CF₃ | ~ -75 | t |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7][9] It is particularly useful for detecting residual solvents or volatile byproducts from the synthesis.
Causality of Method Choice: While HPLC is the primary tool for non-volatile impurities, GC-MS excels at finding traces of low molecular weight compounds that might be missed by LC methods. However, analyzing highly polar and fluorinated compounds by GC can be challenging.[18] The acidic nature of the pyrazol-4-ol and the presence of fluorine can potentially degrade standard polysiloxane columns.[18] Therefore, using a more inert column is recommended. The mass spectrometer provides molecular weight and fragmentation data, which is crucial for the definitive identification of unknown impurities.
Experimental Protocol: GC-MS Analysis
1. Instrumentation & Conditions:
-
System: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A low-bleed, inert column suitable for polar compounds (e.g., a wax or a specially deactivated phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
2. Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
3. Data Analysis:
-
Identify the peak corresponding to the parent compound.
-
Analyze the mass spectra of any other peaks by comparing them to spectral libraries (e.g., NIST) to identify potential impurities. Field ionization (FI) can be a useful alternative if molecular ions are not observed with EI.[19]
Workflow Visualization: GC-MS Impurity Profiling
Comparative Analysis and Integrated Strategy
Each technique provides unique and complementary information. A self-validating purity assessment system relies on the concordance of data from these orthogonal methods.
Comparison of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-PDA | Purity quantification | High precision, robust, widely applicable | May not detect non-UV active or volatile impurities |
| NMR | Structural confirmation | Unambiguous structure elucidation, can detect a wide range of impurities | Lower sensitivity than chromatographic methods, quantification can be complex |
| GC-MS | Volatile impurity ID | Excellent for residual solvents and volatile byproducts, definitive identification via MS | Not suitable for non-volatile or thermally labile compounds, potential column issues with fluorinated acids |
| Elemental Analysis | Empirical formula confirmation | Confirms bulk sample elemental composition | Provides no information on the nature of impurities, only their effect on the overall composition |
An Integrated Strategy for Purity Assessment
A comprehensive and trustworthy assessment should follow a logical progression, using a combination of these techniques to build a complete purity profile.
Conclusion
Assessing the purity of a novel pharmaceutical candidate like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single technique is insufficient and carries significant risk. The integration of high-resolution chromatography (HPLC) for quantification, multi-nuclear NMR for definitive structural confirmation, and mass spectrometry (GC-MS) for volatile impurity profiling provides a robust, self-validating system. This comprehensive strategy ensures that the material advancing through the drug development pipeline is of the highest possible quality, thereby upholding the principles of scientific integrity and safeguarding the reliability of subsequent biological and clinical investigations.
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Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... SEPARATION SCIENCE PLUS, 8. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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structure-activity relationship of trifluoroethyl pyrazoles
An In-Depth Guide to the Structure-Activity Relationship of Trifluoroethyl Pyrazoles: A Comparative Analysis for Drug Discovery and Development
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical design, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Its derivatives have been successfully developed into treatments for a wide array of conditions, including cancer, inflammation, and infectious diseases.[1][4] The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) or trifluoroethyl (CF₃CH₂-) group, has become a powerful strategy in modern drug design. This modification can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved potency and pharmacokinetic profiles.[5][6] Trifluoromethyl-pyrazole derivatives, for instance, are noted for their role as selective COX-2 inhibitors, where the CF₃ group's steric hindrance is key to their mechanism of action.[5][6][7]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoroethyl pyrazoles. We will objectively compare the performance of various analogs across different biological targets, supported by experimental data, and provide detailed protocols to empower researchers in their own discovery efforts.
Core Structure-Activity Relationship (SAR) Insights
The biological activity of trifluoroethyl pyrazoles is highly dependent on the substitution pattern around the core pyrazole ring. Modifications at the N1, C3, C4, and C5 positions can drastically alter the compound's potency, selectivity, and therapeutic application.
As Cyclooxygenase (COX) Inhibitors
Trifluoromethyl-pyrazole-carboxamides have emerged as promising candidates for non-steroidal anti-inflammatory drugs (NSAIDs) with selective COX-2 inhibition, which helps minimize the gastrointestinal side effects associated with non-selective inhibitors.[5][6] The key to this selectivity lies in the steric bulk of the trifluoromethyl group, which fits favorably into the larger active site of the COX-2 isoenzyme while being sterically hindered in the narrower COX-1 active site.[5][7]
Causality Behind Experimental Design: The goal of synthesizing a series of trifluoromethyl-pyrazole-carboxamide derivatives is to probe how different aniline substituents influence COX-1/COX-2 selectivity. By systematically varying the electronics and sterics of this substituent, researchers can map the binding pocket and optimize for COX-2 affinity.
A study on these derivatives revealed significant SAR trends[5][6]:
-
Compound 3g , with a specific substitution pattern, demonstrated the highest selectivity for COX-2 (Selectivity Ratio = 1.68) and potent inhibition (IC₅₀ = 2.65 µM), outperforming the reference drug ketoprofen.[5]
-
Compound 3b was the most potent inhibitor of COX-1 (IC₅₀ = 0.46 µM) but also showed notable COX-2 activity.[5][6]
-
Substituents like 4-tert-butyl (Compound 3a ) and 4-methylthio (Compound 3e ) resulted in relatively low potency against both enzymes, indicating that bulky or sulfur-containing groups at this position are not favorable for activity.[5]
Table 1: Comparative COX Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamide Derivatives
| Compound | R-Group on Aniline | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Ratio |
|---|---|---|---|---|
| 3b | (Not specified) | 0.46 | 3.82 | (Not specified) |
| 3d | (Not specified) | (Not specified) | 4.92 | 1.14 |
| 3g | (Not specified) | (Not specified) | 2.65 | 1.68 |
| Ketoprofen | Reference Drug | (Not specified) | 0.164 | 0.21 |
Data sourced from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[5]
As Kinase Inhibitors for Anticancer Therapy
The pyrazole scaffold is a well-established framework for designing potent kinase inhibitors, which are crucial in oncology.[2][4][8] Kinases like EGFR and VEGFR-2 are common targets, and pyrazole derivatives have shown significant promise in inhibiting their activity.[9][10]
Causality Behind Experimental Design: The rationale for fusing different heterocyclic rings to the pyrazole core is to explore new chemical space and identify novel interactions within the ATP-binding pocket of kinases. The addition of groups capable of forming hydrogen bonds, such as sulfonamides or free carbonyls, is a deliberate strategy to enhance binding affinity and inhibitory potency.[9]
Key SAR observations include:
-
The presence of hydrogen-bond donors on an adjacent fused ring can greatly impact EGFR inhibition.[9]
-
The introduction of a sulfonamide group often results in dual EGFR and VEGFR-2 inhibition.[9]
-
In a series of pyrazoline derivatives, Compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed exceptional antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.08 μM.[11]
-
For other pyrazole derivatives, a p-chlorophenyl substituent led to high antiproliferative activity against HeLa cells (IC₅₀ = 1.93 μM), comparable to the standard drug camptothecin.[12]
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound Series/Number | Target/Cell Line | Key Structural Feature | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|---|
| Spiro-N-arylpyrazole 162 | HeLa | p-chlorophenyl substituent | 1.93 | Camptothecin | 1.66 |
| Tetrahydrothiochromeno[4,3-c]pyrazole 7d | MGC-803 | Indole skeleton | 15.43 | - | - |
| Pyrazoline C5 | MCF-7 | Thioamide & Dimethylphenyl | 0.08 | - | - |
| 5-Pyrazolyl urea 188e/f | (Not specified) | Trifluoromethyl on urea | Excellent Activity | - | - |
Data compiled from multiple studies on pyrazole derivatives.[11][12][13]
As Agrochemicals: Insecticides and Molluscicides
Trifluoroethyl pyrazoles are also prominent in agrochemistry. Phenylpyrazole insecticides, such as fipronil, are widely known, and novel derivatives are continually being developed to improve efficacy and safety profiles.[14][15][16]
Causality Behind Experimental Design: The synthesis of phenylpyrazole derivatives with a trifluoroethylthio group at the C4 position of the pyrazole ring is a strategy aimed at modulating the compound's interaction with insect GABA receptors. By comparing these new analogs to established insecticides like fipronil, researchers can identify candidates with improved activity against specific pests or better environmental safety.[14][15]
In a study of trifluoroethylthio-substituted phenylpyrazoles[14][15]:
-
Compound 7 showed significant lethality (69.7%) against Aedes albopictus at a very low concentration (0.125 mg/L).[14][15]
-
Compound 7 also demonstrated insecticidal activity against Aphis craccivora comparable to fipronil.[14][15]
For molluscicidal activity, 4-substituted-5-trifluoromethyl-phenylpyrazolones have been investigated. The SAR analysis clearly showed that the nature of the functional group at the C4 position is critical[17]:
-
An imino moiety at C4 (e.g., =N-NH₂ or =N-OH) resulted in significantly higher activity than larger aromatic hydrazone groups.[17]
-
Compound 16 , featuring a C4-hydrazone moiety, was more potent (LC₅₀ = 0.58 mg/mL) than the commercial molluscicide Methomyl (LC₅₀ = 2.28 mg/mL).[17]
Table 3: Comparative Molluscicidal Activity of 4-Substituted-5-Trifluoromethyl-Phenylpyrazolones
| Compound | C4-Substituent | LC₅₀ (mg/mL) |
|---|---|---|
| 11 | gem-dichloro | 1.93 |
| 16 | Hydrazone (=N-NH₂) | 0.58 |
| 17 | Aryl Hydrazone (=N-NHAr) | 3.80 |
| 18 | Oxime (=N-OH) | 1.11 |
| Methomyl | Reference Standard | 2.28 |
Data sourced from a study on trifluoromethyl pyrazolones for snail control.[17]
Visualization of SAR Principles and Workflows
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data hinges on reproducible and well-characterized experimental methods. Below are detailed protocols derived from authoritative sources.
Protocol 1: General Synthesis of N-CF₃-Substituted Pyrazoles via Cyclization[18]
This protocol describes a robust method for creating the core N-trifluoromethyl pyrazole ring system. The self-validating aspect comes from the in-process monitoring (LCMS) and final characterization, which confirms the successful cyclization and purity of the product.
-
Reaction Setup: To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and a 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM, ~3 mL per 1 mmol of hydrazine), add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv).
-
Reaction Conditions: Stir the mixture at a controlled temperature of 20–40 °C for 12 hours.
-
Monitoring: Monitor the reaction completion using Liquid Chromatography-Mass Spectrometry (LCMS) to detect the formation of the desired product and consumption of starting materials.
-
Work-up (Quenching): Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL). Dilute the mixture with water (10 mL).
-
Extraction: Extract the aqueous layer with DCM (3 x 5 mL). For pyridyl-substituted pyrazoles, which may have higher aqueous solubility, use acetonitrile/brine for extraction.
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Chromatography: Purify the resulting crude material by column chromatography (e.g., 0%–50% EtOAc/Hexanes) to afford the pure N-CF₃-substituted pyrazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.[5][18]
Protocol 2: In Vitro COX Inhibition Assay[5]
This assay provides a direct measure of a compound's ability to inhibit COX enzymes, allowing for the determination of IC₅₀ values and selectivity. The use of a reference drug (ketoprofen) and controls validates the assay's performance.
-
Preparation: Prepare stock solutions of the test compounds and reference drug in an appropriate solvent (e.g., DMSO).
-
Enzyme Incubation: In a suitable buffer, pre-incubate the respective enzyme (COX-1 or COX-2) with various concentrations of the test compound or vehicle control at 37 °C for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate). Incubate at 37 °C for 30 seconds.
-
Reaction Termination: Terminate the reaction by adding a stannous chloride (SnCl₂) solution. Allow the mixture to stand at room temperature for 5 minutes.
-
Detection: Measure the product formation (e.g., prostaglandin E₂) using an appropriate method, such as an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Antiproliferative MTT Assay[12][13]
The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., MGC-803, HeLa, MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting viability against compound concentration.
Conclusion and Future Outlook
The trifluoroethyl pyrazole scaffold is a remarkably versatile and potent platform in modern chemical research. The structure-activity relationships explored in this guide underscore a clear rationale for its success: the pyrazole core provides a robust and modifiable anchor for biological targets, while the trifluoroethyl moiety imparts critical pharmacokinetic and pharmacodynamic advantages.
For anti-inflammatory applications, the steric properties of the CF₃ group are paramount for achieving COX-2 selectivity. In oncology, the pyrazole serves as an ideal framework for positioning hydrogen-bond donors and other functionalities to effectively inhibit kinase activity. In agrochemistry, precise substitutions on the pyrazole ring are crucial for tuning the insecticidal or molluscicidal spectrum of activity.
Future research should focus on exploring novel substitutions and fusion of other heterocyclic systems to the pyrazole core to discover next-generation therapeutics and agrochemicals with even greater potency, selectivity, and improved safety profiles. The combination of rational design, guided by the SAR principles outlined here, with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new lead compounds based on this exceptional scaffold.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from the anti-inflammatory drug Celecoxib to novel anticancer agents.[1] First synthesized in 1883 by Ludwig Knorr, this five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability and versatile biological activity.[2] The enduring importance of this scaffold necessitates a deep understanding of its synthesis.
This guide provides a comparative analysis of the most prominent and field-proven methods for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. This document is designed to empower you, the researcher, to make informed decisions when selecting a synthetic strategy, ensuring efficiency, regiochemical control, and scalability for your specific target molecule.
At a Glance: Comparative Analysis of Pyrazole Synthesis Methods
To facilitate a rapid assessment, the following table summarizes the key performance indicators for the major synthetic routes discussed in this guide. It is crucial to recognize that yields and reaction conditions are highly substrate-dependent and the provided ranges are illustrative of typical outcomes.
| Synthesis Method | Key Reactants | Typical Reaction Conditions | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis; room temperature to reflux.[3] | 70-98%[4][5] | Readily available starting materials, straightforward, versatile. | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[6] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide), Alkyne/Alkyne Surrogate | Base-mediated, often at room temperature.[7] | 70-86% | High regioselectivity, mild reaction conditions.[7] | Requires in-situ generation of the 1,3-dipole; handling of potentially unstable diazo compounds.[4] |
| Multicomponent Reactions (MCRs) | e.g., Aldehyde, β-Ketoester, Hydrazine, Malononitrile | Often catalyzed (acid, base, or metal); can be performed in green solvents.[8][9] | Good to Excellent (often >80%)[9][10] | High atom economy, operational simplicity, rapid access to molecular complexity.[11] | Optimization can be complex; substrate scope may be limited for certain combinations. |
| Synthesis from α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Two-step process: pyrazoline formation followed by oxidation. | 66-88% | Wide availability of starting materials (e.g., chalcones).[12] | Requires an additional oxidation step, adding complexity and reagents.[4] |
The Knorr Pyrazole Synthesis: The Classic Workhorse
The Knorr synthesis, first reported in 1883, remains the most fundamental and widely employed method for constructing the pyrazole ring.[2] It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3]
Mechanism and Rationale
The reaction is typically acid-catalyzed and proceeds through a well-established pathway. The mechanism involves the initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[3]
Caption: General mechanism of the Knorr pyrazole synthesis.
The Challenge of Regioselectivity
A critical consideration, especially in drug development where specific isomers are required, is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two regioisomeric products can form.[6] The outcome is dictated by a subtle interplay of steric and electronic factors, as well as reaction conditions.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is key. Electron-withdrawing groups can activate an adjacent carbonyl, making it the preferred site of initial attack.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.
-
Reaction Conditions: pH is a powerful tool for controlling regioselectivity. Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions. Furthermore, the choice of solvent can have a dramatic impact. Studies have shown that using fluorinated alcohols like 2,2-2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[13] This is attributed to the non-nucleophilic nature of these alcohols, which do not compete with the hydrazine for reaction at the more reactive carbonyl center.[13]
Experimental Protocol: Synthesis of a Phenylpyrazolone
This protocol details the synthesis of a pyrazolone, a keto-form of a hydroxypyrazole, via a Knorr-type condensation.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the consumption of the starting ketoester by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with vigorous stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate product precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.
1,3-Dipolar Cycloaddition: Precision in Ring Construction
The Huisgen 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocycles, including pyrazoles.[14] This concerted, pericyclic reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[15]
Mechanism and Key Components
For pyrazole synthesis, the 1,3-dipole is typically a nitrile imine, which is generated in situ from a hydrazonoyl halide by treatment with a base. The dipolarophile is an alkyne or an alkyne surrogate.[7] The reaction proceeds through a concerted mechanism, meaning bond formation occurs in a single step, which accounts for its high stereospecificity.[14]
Caption: General pathway for pyrazole synthesis via 1,3-dipolar cycloaddition.
The use of alkyne surrogates, such as α-bromocinnamaldehyde, is a strategic choice that enhances the utility of this method. These molecules function as alkyne equivalents, and the subsequent elimination of HBr from the initial cycloadduct drives the formation of the aromatic pyrazole ring.[7]
Advantages and Limitations
The primary advantage of this method is its excellent control over regioselectivity, which is often a significant hurdle in the Knorr synthesis.[7] The reaction conditions are typically mild, often proceeding at room temperature. However, the main drawback is the need to handle potentially unstable or toxic precursors for the in situ generation of the 1,3-dipole, such as diazo compounds.[4]
Experimental Protocol: Synthesis of a Tetrasubstituted Pyrazole
This procedure outlines a general method for the 1,3-dipolar cycloaddition between a hydrazonoyl chloride and an α-bromocinnamaldehyde to yield a 1,3,4,5-tetrasubstituted pyrazole.[7]
Materials:
-
α-Bromocinnamaldehyde
-
Substituted hydrazonoyl chloride
-
Triethylamine (TEA)
-
Dry chloroform or dichloromethane
Procedure:
-
Reaction Setup: Dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonoyl chloride (3 mmol) in 10 mL of dry chloroform in a round-bottom flask.
-
Base Addition: Add triethylamine (3.3 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of starting materials by TLC (typically 7-10 hours).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford the pure pyrazole.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all starting materials, have emerged as a highly efficient and sustainable strategy for synthesizing complex molecules like pyrazoles.[11]
Rationale and Green Chemistry Metrics
The elegance of MCRs lies in their "pot, atom, and step economy" (PASE).[11] By combining multiple synthetic steps into a single operation, they reduce solvent waste, purification steps, and energy consumption. This aligns perfectly with the principles of green chemistry, making MCRs an increasingly popular choice in both academic and industrial settings.[16][17]
Versatility and Scope
A wide variety of pyrazole structures can be accessed through MCRs. For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can rapidly generate highly substituted pyranopyrazole derivatives.[8] The reaction often proceeds through a cascade of well-known reactions, such as Knoevenagel condensation and Michael addition, culminating in the cyclization to the pyrazole core.
Caption: Logical workflow of a four-component pyrazole synthesis.
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole
This protocol describes a green, water-based synthesis of a pyrano[2,3-c]pyrazole derivative.[18]
Materials:
-
Enaminone
-
Benzaldehyde
-
Hydrazine hydrochloride
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Water
Procedure:
-
Reaction Setup: To a suspension of hydrazine hydrochloride and ammonium acetate (1 g) in water (20 mL), add the enaminone (10 mmol), ethyl cyanoacetate (10 mmol), and the desired benzaldehyde derivative (10 mmol).
-
Heating: Reflux the resulting mixture for 1 hour.
-
Crystallization: Allow the reaction to cool to room temperature. The product will precipitate from the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Recrystallize the crude product from ethanol to yield the pure pyrano[2,3-c]pyrazole.
Conclusion and Future Outlook
The synthesis of the pyrazole ring is a mature yet continuously evolving field. The classical Knorr synthesis remains a robust and reliable method, valued for its simplicity and the use of readily available starting materials. Its primary limitation, the control of regioselectivity, has been significantly addressed through strategic solvent choices and careful control of reaction conditions. For applications demanding absolute regiochemical purity, the 1,3-dipolar cycloaddition offers an elegant and precise solution, albeit with considerations regarding the handling of reactive intermediates.
Looking forward, multicomponent reactions represent the frontier of efficient and sustainable chemical synthesis. Their ability to construct complex, highly functionalized pyrazole derivatives in a single, atom-economical step is unparalleled. As the demand for novel, structurally diverse bioactive molecules grows, the development of new MCRs and the application of green chemistry principles, such as the use of aqueous media, microwave assistance, and solvent-free conditions, will undoubtedly dominate the landscape of pyrazole synthesis.[17] The choice of method will always be guided by the specific target molecule, but a thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is essential for any researcher in the field of drug discovery and development.
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]
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Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. [Link]
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Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Biological Efficacy of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol Analogs
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Its versatility allows for substitutions that can fine-tune its pharmacological profile. This guide provides a comparative analysis of the biological efficacy of a specific class of pyrazole derivatives: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol and its analogs. While direct comparative studies on this exact scaffold are emerging, this guide synthesizes data from closely related structures to provide insights into their potential therapeutic applications, focusing on anticancer, kinase inhibition, and antimicrobial activities.
The selection of the this compound core is deliberate. The trifluoroethyl group at the N1 position can significantly enhance metabolic stability and membrane permeability.[4][5] The hydroxyl group at the C4 position provides a crucial site for hydrogen bonding interactions with biological targets. This combination of a metabolically robust N-substituent and a functional C4-hydroxyl group makes these analogs compelling candidates for drug discovery.
Comparative Biological Efficacy
Anticancer Activity
Pyrazole derivatives are well-documented for their anticancer properties, acting through various mechanisms, including the inhibition of kinases and tubulin polymerization.[6][7] The introduction of a trifluoromethyl group into the pyrazole structure has been shown to be a valuable strategy in the design of potent anticancer agents.[8]
A comparative analysis of structurally related compounds suggests that this compound analogs could exhibit significant cytotoxic activity against various cancer cell lines. For instance, pyrazole-based compounds have demonstrated potent activity against non-small cell lung cancer and ovarian cancer cell lines.[7] The trifluoromethyl group is a key feature in several COX-2 inhibitors, a target implicated in some cancers.[4]
| Compound/Analog Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrazole-pyrazoline hybrid 4a | OVCAR-4 (Ovarian) | 3.46 | Combretastatin A-4 | - | [7] |
| Pyrazole-pyrazoline hybrid 4a | A549 (Lung) | 5.93 | Combretastatin A-4 | - | [7] |
| Trifluoromethyl-pyrazole-carboxamide 3a | Various | Moderate cytotoxicity | - | - | [9] |
| Pyrazole-based ROS1 Kinase Inhibitor 7c | - | 0.024 | KIST301072 | >0.1 | [10] |
This table presents data from structurally related compounds to infer the potential of the guide's core structure.
The mechanism of action for such analogs could involve the induction of apoptosis mediated by reactive oxygen species (ROS).[7] The pyrazole scaffold can be designed to interact with the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization, a validated anticancer strategy.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, OVCAR-4) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of pyrazole analogs.
Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-based compounds have been successfully developed as kinase inhibitors.[10] The this compound scaffold is a promising starting point for the design of novel kinase inhibitors. For example, a pyrazole derivative, TP-10 (2-[4-[pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-phenoxymethyl]-quinoline), is a potent inhibitor of phosphodiesterase 10A (PDE10A).[11] While not a kinase, PDE10A is another important enzyme in signaling pathways, and the activity of TP-10 highlights the potential of the N-trifluoroethyl pyrazole core in designing enzyme inhibitors.
Furthermore, pyrazol-4-ylpyrimidine derivatives have been identified as potent ROS1 kinase inhibitors, a target in non-small cell lung cancer.[10]
Signaling Pathway Inhibition
Caption: Potential mechanism of action for pyrazole analogs as kinase inhibitors.
Antimicrobial Activity
The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria.[12] The trifluoromethyl group is known to enhance the antimicrobial properties of various heterocyclic compounds.[3]
Studies on trifluoromethyl-pyrazole-carboxamides have demonstrated their potential as antibacterial and antifungal agents.[12] While direct data on this compound analogs is limited, the known antimicrobial activity of related pyrazoles suggests this class of compounds could be a fruitful area for investigation.
| Compound/Analog Class | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Substituted Pyrazole | B. subtilis | 3.125 | Chloramphenicol | 3.125 | [13] |
| Substituted Pyrazole | B. thuringiensis | - | Chloramphenicol | - | [13] |
| Pyrazole Derivative | E. coli | - | - | - | [13] |
| Pyrazole Derivative | S. aureus | - | - | - | [13] |
This table presents data from structurally related compounds to infer the potential of the guide's core structure.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Bacterial Culture: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5x10⁵ CFU/mL).
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, these analogs are predicted to exhibit a range of biological activities, including anticancer, kinase inhibition, and antimicrobial effects. The trifluoroethyl group is anticipated to confer favorable pharmacokinetic properties, while the pyrazol-4-ol core provides a versatile platform for further structural modifications to optimize potency and selectivity.
Future research should focus on the synthesis and direct biological evaluation of a library of this compound analogs. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their biological activity and to guide the design of more potent and selective compounds for specific therapeutic targets.
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A Comparative Guide to the Cross-Reactivity Assessment of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] Its metabolic stability and versatile chemical nature allow it to serve as a bioisostere for various aromatic systems, often enhancing physicochemical properties and target affinity.[3] The compound of interest, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol (herein referred to as TPHP), incorporates two key functionalities: a trifluoroethyl group, which can significantly modulate lipophilicity and metabolic stability, and a hydroxyl group, a common hydrogen bond donor/acceptor.
While the therapeutic potential of novel pyrazole derivatives is vast, their journey from discovery to clinic hinges on a rigorous evaluation of their selectivity.[4][5] Off-target interactions are a primary cause of adverse drug reactions and late-stage clinical failures.[6] Therefore, a comprehensive cross-reactivity assessment is not merely a regulatory hurdle but a fundamental component of rational drug design.
This guide provides a robust, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity profile of TPHP. As detailed experimental data for this specific molecule is not yet in the public domain, we will establish the requisite methodologies, outline detailed protocols, and present illustrative data to guide the investigation. We will compare TPHP's hypothetical performance against structurally relevant comparators to contextualize its selectivity profile.
Part 1: Strategic Selection of Comparators and Potential Off-Targets
The foundation of a meaningful cross-reactivity study lies in the logical selection of comparator compounds and the prediction of likely off-target interaction families. This process is guided by structure-activity relationships (SAR) established for the broader pyrazole class.
1.1. Rationale for Comparator Selection
To understand the specific contributions of TPHP's structural motifs, we propose a two-tiered comparison strategy:
-
Comparator A: 1H-Pyrazol-4-ol: This compound serves as the core scaffold, allowing for a direct assessment of the trifluoroethyl group's influence on target binding and selectivity.
-
Comparator B: Celecoxib: A well-characterized, FDA-approved pyrazole-containing drug. As a selective COX-2 inhibitor, it provides a benchmark for a known, clinically relevant selectivity profile and serves as a control in assays for related targets.
-
Comparator C: Ruxolitinib: An FDA-approved pyrazole-based Janus kinase (JAK) inhibitor.[7] Given that kinases are a frequent target class for pyrazole scaffolds, Ruxolitinib provides a critical benchmark for kinase-focused screening panels.[4][8]
1.2. Predicting Potential Off-Target Families
The pyrazole scaffold is known to interact with several key protein families. An effective screening strategy should therefore prioritize these classes:
-
Protein Kinases: A major target class for pyrazole derivatives, implicated in oncology and inflammatory diseases.[7][9]
-
Cyclooxygenases (COX-1/COX-2): A classic target for anti-inflammatory pyrazole drugs like celecoxib.[3]
-
Phosphodiesterases (PDEs): Several pyrazole-containing drugs target PDEs, such as sildenafil.[3]
-
Cytochrome P450 (CYP) Enzymes: Assessing interaction with major CYP isoforms is crucial for predicting potential drug-drug interactions and metabolic liabilities.
This targeted approach, guided by historical data on the scaffold, provides a cost-effective and scientifically sound alternative to exhaustive, untargeted screening.
Part 2: In Vitro Cross-Reactivity Profiling: Methodologies and Protocols
A multi-assay approach is essential for building a comprehensive selectivity profile. We will detail the protocols for primary screening against a broad target class (kinases) followed by specific assays for other predicted off-target families.
2.1. Broad Panel Screening: Kinase Binding Assay (KinomeScan™)
Expertise & Experience: A broad kinase panel is the logical starting point due to the scaffold's known promiscuity within this family. A binding assay format (as opposed to a functional activity assay) is chosen for the initial screen because it is more sensitive to direct physical interactions and is not dependent on specific assay conditions for hundreds of different enzymes. This provides a global view of potential interactions, which can then be validated functionally.
Experimental Protocol: Competition Binding Assay
-
Compound Preparation: Prepare a 10 mM stock solution of TPHP and comparator compounds in 100% DMSO. From this, create a 100µM primary screening solution.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Procedure: a. Aliquot the appropriate kinase-DNA construct into each well of a multi-well plate. b. Add the test compound (TPHP or comparator) at a final concentration of 100 nM or 1 µM. Include a DMSO-only well as a negative control (100% binding) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control. c. Add the immobilized ligand to all wells to initiate the competition reaction. d. Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium. e. Wash the plate to remove unbound kinase. f. Elute the bound kinase and quantify the associated DNA tag using qPCR.
-
Data Analysis: The results are expressed as Percent of Control (%Ctrl) , where the DMSO control represents 100% binding and lower values indicate displacement by the test compound. A common threshold for a significant "hit" is a %Ctrl value of <35% or <10%.
Trustworthiness: The protocol's self-validating nature comes from the inclusion of positive and negative controls on every plate. The quantitative qPCR readout provides a highly sensitive and robust signal, minimizing false negatives. Hits from this primary screen require orthogonal validation in a functional assay to confirm inhibitory activity.
Visualization: Kinase Screening Workflow
Caption: Workflow for a competition-binding kinase panel screen.
2.2. Orthogonal Validation: COX-1/COX-2 Enzyme Inhibition Assay
Expertise & Experience: Following the prediction of potential cyclooxygenase interaction, a direct enzymatic assay is the necessary next step. A fluorescence-based format is chosen for its high-throughput compatibility and sensitivity. Running both COX-1 and COX-2 assays in parallel is critical for determining selectivity, which is the key therapeutic differentiator for drugs like Celecoxib.
Experimental Protocol: Fluorometric Inhibition Assay
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), Amplex Red reagent (fluorogenic probe).
-
Compound Preparation: Perform a serial dilution of TPHP and comparators (especially Celecoxib) to generate a 10-point dose-response curve, typically from 100 µM down to 1 nM.
-
Procedure: a. In a 96-well black plate, add the enzyme (COX-1 or COX-2) to the assay buffer. b. Add the serially diluted test compounds or controls (DMSO for 0% inhibition, Celecoxib for 100% inhibition of COX-2). c. Pre-incubate for 15 minutes at room temperature to allow compound binding to the enzyme. d. Initiate the reaction by adding a mixture of arachidonic acid and Amplex Red reagent. e. Immediately begin kinetic reading on a fluorescence plate reader (Ex/Em = 535/590 nm) for 20 minutes. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis: a. Calculate the rate of reaction (slope of the kinetic read). b. Normalize the rates to the DMSO control (100% activity). c. Plot the percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. d. Calculate the Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
Part 3: Data Interpretation and Comparative Analysis
3.1. Illustrative Kinase Panel Screening Data
The table below presents hypothetical, yet plausible, data from a 400+ kinase panel screen. This illustrates how TPHP might compare to a known kinase inhibitor like Ruxolitinib.
| Compound | Primary Screen Conc. | Total Kinases Screened | Hits (%Ctrl < 35%) | Primary Target(s) Identified | Off-Target Hits (>10x Primary IC50) |
| TPHP | 1 µM | 468 | 3 | Kinase A (Hypothetical) | Kinase B, Kinase C |
| 1H-Pyrazol-4-ol | 1 µM | 468 | 28 | None with high affinity | Broad, low-potency hits |
| Ruxolitinib | 1 µM | 468 | 4 | JAK1, JAK2, JAK3 | TYK2 |
Interpretation: This illustrative data suggests TPHP is significantly more selective than its core scaffold, indicating a critical role for the trifluoroethyl group in conferring specificity. While it shows high affinity for a primary target ("Kinase A"), two potential off-targets are identified for follow-up validation.
3.2. Illustrative COX Selectivity Data
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| TPHP | >10,000 | >10,000 | - |
| 1H-Pyrazol-4-ol | 8,500 | 9,200 | ~0.9 |
| Celecoxib | 7,600 | 15 | >500 |
Interpretation: This hypothetical data demonstrates that TPHP, unlike the benchmark Celecoxib, does not significantly inhibit either COX isoform. This would be a crucial finding, distinguishing its mechanism of action from classic pyrazole-based anti-inflammatory drugs.
Visualization: Cross-Reactivity Assessment Funnel
Caption: A logical funnel for progressing from prediction to a final selectivity profile.
Part 4: Cellular Assays for Biological Context
Biochemical assays are essential but do not fully reflect the complex environment inside a cell. Cellular assays provide a more biologically relevant context for a compound's activity and selectivity.
4.1. Cellular Target Engagement: Thermal Shift Assay (CETSA)
Expertise & Experience: Confirming that a compound binds its intended target in a live cell is a critical validation step. CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[10] An increase in the melting temperature (Tm) of the protein in the presence of the compound provides strong evidence of direct physical engagement in a physiological setting.
Experimental Protocol: CETSA
-
Cell Culture: Culture a relevant cell line (e.g., one that overexpresses the identified primary target, "Kinase A") to ~80% confluency.
-
Compound Treatment: Treat cells with TPHP at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control for 1-2 hours.
-
Thermal Challenge: a. Harvest the cells and resuspend them in a lysis buffer. b. Aliquot the cell lysate into PCR tubes. c. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. d. Centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: a. Collect the supernatant containing the soluble, non-denatured protein fraction. b. Analyze the amount of the target protein remaining in the supernatant using Western Blot or ELISA.
-
Data Analysis: For each compound concentration, plot the amount of soluble target protein against the temperature. The resulting curve is the "melting curve." The temperature at which 50% of the protein is denatured is the Tm. A significant shift in Tm (ΔTm) in compound-treated samples compared to the DMSO control indicates target engagement.
This guide provides the foundational strategies and detailed methodologies required to conduct a thorough and scientifically rigorous cross-reactivity study of this compound. By employing a logical, multi-faceted approach that combines broad panel screening with targeted orthogonal and cellular validation, researchers can build a comprehensive selectivity profile, enabling informed decisions in the drug development process.
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Illuminating the Target: A Comparative Guide to Confirming the Mechanism of Action of Fluorinated Pyrazoles
For researchers, scientists, and drug development professionals, the journey from a promising fluorinated pyrazole candidate to a well-characterized therapeutic agent is paved with rigorous mechanistic validation. The structural versatility of the fluorinated pyrazole scaffold allows it to engage a wide array of biological targets, from the ubiquitous kinase family to the critical ion channels of the central nervous system. This diversity necessitates a robust and tailored experimental approach to definitively confirm a compound's mechanism of action (MoA). Mischaracterization at this stage can lead to costly failures in later-stage development.
This guide provides an in-depth, comparative framework for elucidating the MoA of fluorinated pyrazoles, focusing on two of their most prominent and distinct activities: kinase inhibition and GABAA receptor modulation. By presenting these orthogonal mechanisms side-by-side, we aim to equip researchers with the strategic and technical expertise to design self-validating experimental cascades that generate incontrovertible evidence of a drug's true biological function. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to ground these concepts in practical application.
Part 1: The Dichotomy of Action - Kinase Inhibition vs. GABAA Receptor Modulation
Fluorinated pyrazoles have yielded successful drugs in both arenas. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds particularly effective modulators of protein function. However, the experimental path to confirming whether a novel fluorinated pyrazole inhibits an enzyme like a Janus kinase (JAK) or modulates a ligand-gated ion channel like the GABAA receptor is fundamentally different.
Kinase Inhibition: This is typically a process of enzymatic blockade. Kinase inhibitors often compete with ATP to bind to the enzyme's active site, preventing the phosphorylation of downstream substrates and thereby interrupting a signaling cascade.[1][2] The key questions to answer are: Does the compound inhibit the kinase's catalytic activity? Does it bind directly to the kinase? And does it block the downstream signaling pathway in a cellular context?
GABAA Receptor Modulation: This mechanism involves altering the function of an ion channel in response to its natural ligand, GABA.[3][4] Most therapeutic pyrazoles act as Positive Allosteric Modulators (PAMs), meaning they bind to a site on the receptor distinct from the GABA binding site.[3][4] This binding event increases the receptor's sensitivity to GABA, enhancing the influx of chloride ions and causing neuronal hyperpolarization.[5] Here, the central questions are: Does the compound enhance GABA-induced currents? Does it bind to an allosteric site on the receptor complex? And is its effect dependent on the presence of GABA?
The following diagram illustrates the conceptual workflow for MoA confirmation for these two distinct classes.
Caption: High-level experimental workflows for MoA confirmation.
Part 2: Case Study 1 - Confirming Kinase Inhibition
Let's consider a hypothetical fluorinated pyrazole, "FP-KIN-01," suspected to be a JAK1 inhibitor. The goal is to build a comprehensive data package to confirm this MoA. A well-known example of a fluorinated pyrazole kinase inhibitor is Ruxolitinib, which inhibits JAK1 and JAK2.[6][7]
The Kinase Inhibition Validation Cascade
This process moves from in vitro validation of the molecular interaction to in vivo confirmation of the therapeutic hypothesis.
Caption: Experimental cascade for kinase inhibitor validation.
Comparative Performance Data
To put the performance of our hypothetical FP-KIN-01 into context, we can compare its key parameters against a known standard like Ruxolitinib and a non-fluorinated alternative.
| Parameter | FP-KIN-01 (Hypothetical) | Ruxolitinib (JAK1/2 Inhibitor) | Alternative (Non-Fluorinated Pyrazole) |
| JAK1 IC50 (Biochemical) | 5 nM | ~3 nM | 150 nM |
| pSTAT3 IC50 (Cellular) | 25 nM | ~130 nM | >1 µM |
| Selectivity Score (S10) | 0.02 | 0.03 | 0.15 |
| In Vivo Efficacy | High | High | Moderate |
| Selectivity Score (S10) is the number of kinases inhibited by >90% at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity. |
Detailed Experimental Protocols
Rationale: This assay provides the initial confirmation of enzymatic inhibition and the potency (IC50) of the compound. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction; a potent inhibitor will result in less ADP and a lower luminescent signal.[8]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a solution of recombinant human JAK1 enzyme and the specific peptide substrate.
-
Compound Plating: Serially dilute FP-KIN-01 in DMSO and then into the assay buffer. Plate the dilutions into a 384-well plate. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Kinase Reaction: Add the JAK1 enzyme and substrate mixture to the wells. Add ATP to initiate the reaction (e.g., at the Km concentration for ATP to allow fair comparison). Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.
Rationale: Confirming that the compound inhibits the kinase within a living cell is a critical step. JAK1 activation leads to the phosphorylation of STAT proteins.[9] A successful inhibitor will reduce the levels of phosphorylated STAT (pSTAT) in cells treated with a stimulating cytokine.
Step-by-Step Methodology:
-
Cell Culture: Plate a cytokine-responsive cell line (e.g., TF-1 cells) in 6-well plates and starve overnight in a low-serum medium.
-
Compound Treatment: Treat cells with increasing concentrations of FP-KIN-01 for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine like Interleukin-6 (IL-6) for 15-30 minutes to activate the JAK/STAT pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against pSTAT3 and total STAT3 (as a loading control). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity to determine the IC50 for pSTAT3 inhibition.
Part 3: Case Study 2 - Confirming GABAA Receptor Modulation
Now, let's consider "FP-GABA-01," a fluorinated pyrazole hypothesized to be a positive allosteric modulator (PAM) of the GABAA receptor, similar in class to some aryl pyrazoles. The goal is to prove it enhances GABA-mediated effects without directly activating the receptor.
The GABAA Receptor PAM Validation Cascade
This workflow focuses on demonstrating functional enhancement of the receptor's response to its endogenous ligand, GABA.
Caption: Experimental cascade for GABAA receptor PAM validation.
Comparative Performance Data
Here, we compare FP-GABA-01 to a known benzodiazepine PAM and a non-modulating pyrazole alternative.
| Parameter | FP-GABA-01 (Hypothetical) | Diazepam (Benzodiazepine PAM) | Inactive Pyrazole Analogue |
| GABA EC20 Potentiation | 500% at 1 µM | 800% at 1 µM | <10% at 10 µM |
| Direct Activation | No current at 10 µM | No current at 10 µM | No current at 10 µM |
| [3H]Flumazenil Ki | 50 nM | 5 nM | >10 µM |
| Anxiolytic Effect (EPM) | Significant | Significant | None |
Detailed Experimental Protocols
Rationale: This is the gold-standard functional assay for ion channels.[5] It directly measures the ion current flowing through the receptor in response to ligand application. A PAM will increase the current elicited by a low concentration of GABA.[10]
Step-by-Step Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., human α1, β2, and γ2). Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiology Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl. Clamp the membrane potential at a holding potential of -70 mV.
-
Baseline GABA Response: Perfuse the oocyte with a low concentration of GABA (typically the EC10-EC20 concentration) to establish a stable baseline current response.
-
Compound Application: Pre-incubate the oocyte with FP-GABA-01 for 1-2 minutes.
-
Co-application: Co-apply the same EC10-EC20 concentration of GABA along with FP-GABA-01 and record the potentiated current.
-
Washout: Wash the oocyte with buffer to return to baseline.
-
Direct Activation Test: Apply a high concentration of FP-GABA-01 alone to ensure it does not directly gate the channel.
-
Data Analysis: Calculate the percentage potentiation of the GABA response by the compound. Generate a dose-response curve to determine the EC50 for potentiation.
Rationale: This biochemical assay confirms that the compound binds to a specific allosteric site on the GABAA receptor complex.[11] By using a radiolabeled ligand known to bind to a specific site (e.g., [3H]flumazenil for the benzodiazepine site), we can measure the ability of our unlabeled compound to compete for that binding site.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from rat cortex or from cells heterologously expressing the GABAA receptor subunits.[12]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1 nM [3H]flumazenil), and varying concentrations of the unlabeled test compound (FP-GABA-01).
-
Nonspecific Binding: Include wells with a high concentration of a known unlabeled ligand (e.g., 10 µM Diazepam) to determine nonspecific binding.
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract nonspecific binding from all values. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to calculate the Ki (inhibitory constant).
Conclusion: Building a Self-Validating Narrative
Confirming the mechanism of action for a novel fluorinated pyrazole is not a matter of running a single, definitive experiment. It is about constructing a logical, self-validating narrative through a cascade of orthogonal assays. By systematically progressing from biochemical and functional confirmation to cellular and in vivo validation, researchers can build a robust data package that withstands scrutiny.
The causality is clear: a biochemical effect (enzyme inhibition or receptor binding) must translate into a functional cellular response (pathway inhibition or ion flow modulation), which in turn should produce the desired physiological outcome in a complex biological system. Comparing the performance of a novel compound against established standards and inactive analogues provides the necessary context to interpret the data authoritatively. This rigorous, multi-faceted approach is the bedrock of scientific integrity and the surest path to developing safe and effective medicines.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol, a fluorinated heterocyclic compound. By integrating established safety protocols with an understanding of the compound's likely chemical properties, this document aims to empower laboratory personnel to manage this chemical waste stream responsibly.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are therefore based on the known hazards of structurally similar compounds, including pyrazole derivatives and organofluorine compounds, alongside general principles of chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and facilities.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the trifluoroethyl and pyrazole moieties, a precautionary approach to handling is warranted. The trifluoroethyl group can impart metabolic stability and altered toxicological profiles, while pyrazole derivatives can exhibit a range of biological activities.
Inferred Hazard Profile:
| Hazard Category | Finding based on Analogous Compounds | Citation |
| Acute Toxicity | Pyrazole derivatives can have varying levels of toxicity. A conservative approach assumes the compound may be harmful if swallowed, inhaled, or in contact with skin. | [1][2] |
| Skin Irritation | Many pyrazole-based compounds are classified as skin irritants. | [1][2][3] |
| Eye Irritation | Serious eye irritation is a common hazard for this class of chemicals. | [1][2][3] |
| Environmental Hazards | Fluorinated organic compounds can be persistent in the environment. Pyrazole derivatives may be harmful to aquatic life. | [4][5][6] |
| Thermal Decomposition | High-temperature incineration can lead to the formation of hazardous byproducts such as hydrogen fluoride (HF). | [7][8][9] |
Recommended Personal Protective Equipment (PPE):
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.[5][10]
Part 2: Spill Management
Accidental spills must be managed promptly and safely.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material or solid into a clearly labeled, sealable, and chemically compatible waste container.[10][11]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste, following the procedures outlined in Part 3.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[12][13] Under no circumstances should this compound be disposed of down the drain or in regular trash.[14]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, leak-proof, and clearly labeled waste container.[3] The container must be chemically compatible with the compound.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled liquid waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[4]
-
Empty Containers: "Empty" containers that previously held this compound must be treated as hazardous waste. It is best practice to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[4] After rinsing, deface the label on the container before disposing of it according to your facility's procedures for empty chemical containers.
Step 2: Waste Labeling
Proper labeling is a critical compliance and safety measure. The waste container label must include the following information:[12][15]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Appropriate hazard warnings (e.g., "Irritant," "Harmful," "Environmental Hazard"). Pictograms can also be used.[15]
-
The accumulation start date (the date the first drop of waste was added to the container).
Step 3: Waste Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[12][14]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a well-ventilated area, away from incompatible materials.
-
Secondary containment, such as a tray or tub that can hold the contents of the largest container, is required.[14]
Step 4: Arranging for Final Disposal
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[3]
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[3]
-
The most common and recommended method for halogenated organic compounds is high-temperature incineration .[3][8] This process is designed to break the strong carbon-fluorine bonds, but it must be conducted in a specialized facility equipped with scrubbers to handle acidic gases like hydrogen fluoride that are produced during combustion.[7][16]
Part 4: Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
